molecular formula C8H6BrFN2 B1529795 5-bromo-6-fluoro-1-methyl-1H-indazole CAS No. 1185767-06-9

5-bromo-6-fluoro-1-methyl-1H-indazole

Cat. No.: B1529795
CAS No.: 1185767-06-9
M. Wt: 229.05 g/mol
InChI Key: LILHEKOPCWVHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoro-1-methyl-1H-indazole (CAS 1185767-06-9) is a high-purity, halogenated indazole derivative supplied for research and development purposes. This compound serves as a versatile and valuable chemical building block in organic synthesis and medicinal chemistry, particularly for the construction of more complex molecules targeting a range of biological activities. [1] [2] [4] [7] The indazole scaffold is recognized as a medicinally important heterocyclic moiety and is frequently investigated for its diverse pharmacological properties. Research into indazole-based compounds has shown potential in areas such as anticancer, anti-inflammatory, antimicrobial, and anti-HIV activities . [6] The specific substitution pattern of bromo and fluoro groups at the 5 and 6 positions of the 1-methyl-1H-indazole ring makes this compound a key intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to explore structure-activity relationships. [2] [7] Product Specifications: • CAS Number: 1185767-06-9 • Molecular Formula: C 8 H 6 BrFN 2 • Molecular Weight: 229.05 g/mol • Purity: ≥97% [2, 7] • MDL Number: MFCD18906723 [2] [7] Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for detailed information. Hazard statements may include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [2] [7] Use appropriate personal protective equipment and work in a well-ventilated area. Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It is not for personal use. [2]

Properties

IUPAC Name

5-bromo-6-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILHEKOPCWVHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-6-fluoro-1-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-6-fluoro-1-methyl-1H-indazole is a halogenated and methylated indazole derivative that has emerged as a valuable intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical applications. Its unique substitution pattern provides multiple reaction handles for medicinal chemists to elaborate its structure, making it a key component in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity, and its applications in contemporary drug discovery, with a focus on its role in the creation of targeted therapies.

Introduction: The Significance of the Indazole Scaffold

The indazole core, a bicyclic heteroaromatic system consisting of a fused benzene and pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry. Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects. The versatility of the indazole ring system allows for the strategic placement of various substituents, enabling the fine-tuning of a molecule's pharmacological properties. The introduction of halogen atoms, such as bromine and fluorine, along with a methyl group on one of the nitrogen atoms, as seen in this compound, further enhances its utility as a synthetic building block.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1185767-06-9[1][2]
Molecular Formula C₈H₆BrFN₂[1]
Molecular Weight 229.05 g/mol [1]
IUPAC Name This compound[2]
SMILES CN1N=CC2=C1C=C(F)C(Br)=C2[2][3]
Appearance Solid

Synthesis Protocol: From Precursor to the Methylated Indazole

The synthesis of this compound is achieved through the N-methylation of its precursor, 5-bromo-6-fluoro-1H-indazole. A common and effective method involves the use of a strong base to deprotonate the indazole nitrogen, followed by quenching with an electrophilic methyl source, such as methyl iodide.

Experimental Protocol: N-Methylation of 5-bromo-6-fluoro-1H-indazole[5]
  • Starting Material: 5-bromo-6-fluoro-1H-indazole (CAS: 105391-70-6)

  • Reagents: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH), Methyl Iodide (CH₃I)

  • Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • To a solution of 5-bromo-6-fluoro-1H-indazole (1.0 equivalent) in anhydrous DMF, add potassium tert-butoxide (1.0 equivalent) portion-wise at room temperature.[4]

  • Stir the resulting mixture for approximately 40 minutes to ensure complete deprotonation, forming the corresponding indazolide anion.[4]

  • Cool the reaction mixture in an ice bath.

  • Add methyl iodide (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to proceed at a low temperature (0-5 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification 5-bromo-6-fluoro-1H-indazole 5-bromo-6-fluoro- 1H-indazole Deprotonation Deprotonation (Formation of Indazolide Anion) 5-bromo-6-fluoro-1H-indazole->Deprotonation 1. Add Base in DMF Base KOtBu or NaH Base->Deprotonation Methyl_Iodide Methyl Iodide (CH₃I) Methylation N-Methylation Methyl_Iodide->Methylation Deprotonation->Methylation 2. Add CH₃I Crude_Product Crude Product Methylation->Crude_Product 3. Work-up Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product 5-bromo-6-fluoro- 1-methyl-1H-indazole Purification->Final_Product

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its bromine and fluorine-substituted benzene ring. The bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse aryl, heteroaryl, vinyl, and amino functionalities at the 5-position of the indazole core.

Furthermore, this compound can undergo reactions such as carbonylation to introduce carbonyl-containing groups.[6][7] The fluorine atom can also influence the molecule's electronic properties and metabolic stability, a desirable feature in drug design.

Key Applications as a Pharmaceutical Intermediate:
  • Inhibitors of Transcription Activating Proteins: this compound has been utilized as a key intermediate in the synthesis of imidazopiperazine inhibitors of transcription activating proteins like CBP and P300, which are targets in cancer therapy.[8] In these syntheses, the indazole moiety is often further functionalized, for example, through iodination at the 3-position.[8]

  • PROTAC Degraders: This indazole derivative serves as a building block for the development of Proteolysis Targeting Chimeras (PROTACs).[6][7] Specifically, it has been used in the synthesis of PROTACs designed to degrade MLLT1 and/or MLLT3, proteins implicated in certain types of leukemia and other cancers.[6][7]

  • c-Met Tyrosine Kinase Inhibitors: The compound is also a precursor in the synthesis of 3-methyl-imidazo[1,2-b]pyridazine derivatives, which have been investigated as inhibitors of the c-Met tyrosine kinase, a receptor involved in cell proliferation and tumorigenesis.[9]

Applications cluster_reactions Key Reactions cluster_therapeutics Therapeutic Targets Indazole 5-bromo-6-fluoro- 1-methyl-1H-indazole Cross_Coupling Cross-Coupling (e.g., Suzuki) Indazole->Cross_Coupling Carbonylation Carbonylation Indazole->Carbonylation Further_Functionalization Further Functionalization (e.g., Iodination) Indazole->Further_Functionalization CBP_P300_Inhibitors CBP/P300 Inhibitors (Cancer Therapy) Cross_Coupling->CBP_P300_Inhibitors PROTACs PROTAC Degraders (Targeted Protein Degradation) Carbonylation->PROTACs cMet_Inhibitors c-Met Kinase Inhibitors (Oncology) Further_Functionalization->cMet_Inhibitors

Caption: Reactivity and applications of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its straightforward preparation and the versatility of its reactive sites make it an invaluable tool for medicinal chemists. Its documented use in the development of targeted therapies, including protein degraders and kinase inhibitors, underscores its significance in the ongoing quest for novel and more effective pharmaceuticals. As research in these areas continues to expand, the demand for and applications of this versatile indazole derivative are likely to grow.

References

Sources

5-bromo-6-fluoro-1-methyl-1H-indazole structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-6-fluoro-1-methyl-1H-indazole

Section 1: Introduction and Strategic Significance

This compound is a halogenated, N-methylated indazole derivative of significant interest to the fields of medicinal chemistry and drug development. The indazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its structure, being a bicyclic aromatic system containing two adjacent nitrogen atoms, often serves as a bioisostere for other key structures like purines or indoles, enabling it to interact with a wide array of enzymes and receptors.

The specific substitutions on this molecule are strategically significant for synthetic chemists. The bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for lead optimization. The fluorine atom at the 6-position can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can engage in specific hydrogen bonding or dipole interactions with target proteins. Finally, the N-methylation at the 1-position removes the acidic proton of the parent indazole, which can prevent unwanted metabolic N-dealkylation and often improves cell permeability and oral bioavailability. Consequently, this compound is not an end-product itself, but a high-value building block for synthesizing more complex and potent pharmaceutical agents.[1]

Section 2: Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of a compound are foundational to its application in research and development. Below are the key identifiers and characteristics of this compound.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound [2][3]
CAS Number 1185767-06-9 [2][3][4]
Molecular Formula C₈H₆BrFN₂ [2][3][5][6]
Molecular Weight 229.05 g/mol [2][5][6]

| SMILES | CN1N=CC2=C1C=C(F)C(Br)=C2 |[3] |

Table 2: Physicochemical Properties

Property Value Notes
Physical State Solid Based on typical indazole derivatives
Boiling Point ~332 °C (Predicted) Value is for the related demethylated analog (5-bromo-6-fluoro-1H-indazole).[7] N-methylation is expected to slightly alter this value.
Density ~1.86 g/cm³ (Predicted) Value is for the related demethylated analog.[7]
XLogP3 ~2.3-2.4 A measure of lipophilicity; value is for the related demethylated analog.[7][8] N-methylation will likely increase this value slightly.

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Insoluble in water.[9] |

Section 3: Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via the N-methylation of its precursor, 5-bromo-6-fluoro-1H-indazole. This precursor can be synthesized through various multi-step sequences, often involving the cyclization of a substituted phenylhydrazine. The final methylation step is a critical transformation that locks the tautomeric form and modifies the compound's biological properties.

workflow start Substituted Aniline/Toluene Precursor step1 Multi-step synthesis (e.g., diazotization, cyclization) start->step1 intermediate 5-bromo-6-fluoro-1H-indazole (CAS: 105391-70-6) step1->intermediate step2 N-Methylation (e.g., MeI, NaH in DMF) intermediate->step2 product This compound (Target Compound) step2->product

Caption: Proposed synthetic workflow for the target compound.

Representative Experimental Protocol: N-Methylation

This protocol describes a general method for the N-methylation of an indazole. It is a self-validating system where progress is monitored, and the final product is purified and characterized to confirm success.

1. Reagent and System Preparation:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 5-bromo-6-fluoro-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice-water bath.

    • Causality: Anhydrous conditions are critical as the base used (NaH) reacts violently with water. The reaction is cooled to 0 °C to control the initial exothermic reaction upon addition of the strong base. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

2. Deprotonation:

  • While stirring under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The evolution of hydrogen gas should be observed.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole nitrogen to form the corresponding sodium salt. This greatly increases the nucleophilicity of the nitrogen, priming it for reaction with the electrophile. A slight excess (1.1 eq) ensures complete deprotonation.

3. Methylation:

  • Add methyl iodide (MeI, 1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Causality: Methyl iodide is a potent electrophile. The deprotonated indazole anion attacks the methyl group in a classic Sₙ2 reaction. A slight excess of MeI drives the reaction to completion.

4. Reaction Monitoring and Quenching:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.

    • Trustworthiness: TLC is a crucial self-validating step. By comparing the reaction mixture to a spot of the starting material, one can definitively determine when the reaction is finished, preventing unnecessary side reactions or incomplete conversion.

5. Extraction and Purification:

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Causality: Standard workup procedures isolate the organic product from the aqueous phase and inorganic salts. Flash chromatography is the standard and most effective method for purifying organic compounds of moderate polarity, ensuring a high-purity final product.

Section 4: Reactivity and Applications in Drug Development

The true value of this compound lies in its potential for diversification. The C-Br bond is the key reactive site for building molecular complexity.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Aryl/Heteroaryl Boronic Acid or Ester start->suzuki Suzuki Coupling [Pd(PPh₃)₄, Base] buchwald Amine / Amide start->buchwald Buchwald-Hartwig Amination [Pd Catalyst, Ligand, Base] sonogashira Terminal Alkyne start->sonogashira Sonogashira Coupling [Pd/Cu Catalysts, Base] suzuki_product Aryl-Substituted Indazole suzuki->suzuki_product buchwald_product Amino-Substituted Indazole buchwald->buchwald_product sonogashira_product Alkynyl-Substituted Indazole sonogashira->sonogashira_product

Caption: Key synthetic transformations using the C-Br bond.

These cross-coupling reactions are fundamental to modern medicinal chemistry. They allow for the precise and modular construction of complex molecules from simpler building blocks. By varying the coupling partner (the boronic acid, amine, or alkyne), researchers can systematically explore the structure-activity relationship (SAR) of a new series of compounds, tuning their properties to enhance potency, selectivity, and pharmacokinetic profiles.

The indazole scaffold, decorated through such methods, has been investigated for a wide range of therapeutic applications. While this specific isomer is primarily a building block, related indazole compounds have shown potential in treating cardiovascular diseases, diabetes, cancer, and neurodegenerative disorders.[1][10]

Section 5: Expected Spectral Characterization

Table 3: Predicted Spectral Data

Technique Expected Features
¹H NMR - N-CH₃ Signal: A singlet around 3.8-4.2 ppm (3H).- Aromatic Signals: Two singlets or narrow doublets in the aromatic region (7.0-8.0 ppm, 1H each), corresponding to the protons at the C4 and C7 positions. One of these may show a small coupling to the fluorine atom.- C3-H Signal: A singlet around 8.0-8.5 ppm (1H).
¹³C NMR - N-CH₃ Signal: A peak around 30-35 ppm.- Aromatic Signals: Multiple peaks in the aromatic region (100-150 ppm). The carbon attached to fluorine (C6) will appear as a doublet with a large ¹JCF coupling constant. Carbons ortho and meta to the fluorine will show smaller couplings. The carbon attached to bromine (C5) will be downfield.

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).- Fragmentation: Expect loss of Br (M-79/81), and potentially loss of CH₃ (M-15). |

Section 6: Safety, Handling, and Storage

As a laboratory chemical whose toxicological properties have not been fully investigated, this compound must be handled with appropriate care.

Table 4: GHS Hazard Information

Category Code Description
Pictogram GHS07 Exclamation Mark
Signal Word Warning [2]
Hazard Statements H302 Harmful if swallowed.[2]
H312 Harmful in contact with skin.[2]
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.
H332 Harmful if inhaled.[2]
H335 May cause respiratory irritation.[2]
Precautionary P261 Avoid breathing dust.[2]
Statements P280 Wear protective gloves/eye protection.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[2]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Handling and First Aid Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents.

References

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:1185767-06-9. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazole. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Retrieved from [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

An In-depth Technical Guide to 5-bromo-6-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-6-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prominent heterocyclic motif found in a multitude of pharmacologically active compounds, recognized for its ability to mimic the indole ring system while offering distinct electronic and steric properties. The strategic incorporation of bromine and fluorine atoms, along with N-methylation, endows this molecule with unique characteristics that make it a valuable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical identifiers, synthesis, reactivity, applications, and handling protocols, designed to support researchers in leveraging this compound for their drug development endeavors.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducibility and safety in research. This compound is distinguished by the following identifiers:

IdentifierValueSource(s)
CAS Number 1185767-06-9[1][2][3][4]
Molecular Formula C₈H₆BrFN₂[1][2][4]
Molecular Weight 229.05 g/mol [1][2][4]
IUPAC Name This compound[1]
Canonical SMILES CN1N=CC2=C1C=C(F)C(Br)=C2[2]
InChI Key LILHEKOPCWVHAA-UHFFFAOYSA-N[1]

The physicochemical properties of this compound, such as solubility and stability, are critical for its application in synthesis and biological assays. While extensive experimental data is not publicly available, estimations based on its structure suggest it has low aqueous solubility and is best dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies.[5]

Part 2: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Fluoro-3-methylaniline B 2-Bromo-4-fluoro-5-methylaniline A->B Step 1: Bromination (NBS, Acetonitrile) C 5-Bromo-6-fluoro-1H-indazole B->C Step 2: Diazotization & Cyclization (NaNO₂, Acid) D This compound C->D Step 3: N-Methylation (CH₃I, Base) Experimental_Workflow A Start: 5-bromo-6-fluoro- 1-methyl-1H-indazole B Reaction Vessel: Add MeOH, Et₃N, and Pd(dppf)Cl₂ A->B C Pressurize with Carbon Monoxide (CO) B->C D Heat and Stir C->D E Work-up: Concentrate and Chromatograph D->E F Product: Methyl 6-fluoro-1-methyl- 1H-indazole-5-carboxylate E->F

Caption: Workflow for the methoxycarbonylation of this compound.

Materials:

  • This compound (1 equivalent)

  • Methanol (MeOH)

  • Triethylamine (Et₃N) (3 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)

  • Carbon Monoxide (CO) gas

  • Reaction vessel suitable for pressure reactions

Procedure:

  • To a solution of this compound in methanol, add triethylamine and Pd(dppf)Cl₂. [6]2. Introduce carbon monoxide into the reaction vessel to the specified pressure (e.g., 30 atm). [6]3. Heat the reaction mixture with stirring (e.g., to 120°C) for a sufficient period to ensure complete conversion (e.g., 2 days). [6]4. After cooling to room temperature, concentrate the resulting mixture under reduced pressure. [6]5. Purify the residue by column chromatography on silica gel to afford the desired methyl 6-fluoro-1-methyl-1H-indazole-5-carboxylate. [6] Self-Validation: The success of this reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the appearance of the product. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and MS.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on available data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed. [1]* H312: Harmful in contact with skin. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H332: Harmful if inhaled. [1]* H335: May cause respiratory irritation. [1] Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials. [2]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed building block with significant potential in the field of drug discovery. Its well-defined structure, coupled with the reactive handle provided by the bromine atom, makes it an attractive starting point for the synthesis of novel and complex molecular architectures. As demonstrated by its use in the development of PROTACs, this compound is at the forefront of innovative therapeutic strategies. By understanding its chemical properties, synthetic accessibility, and safe handling requirements, researchers can effectively utilize this valuable intermediate to advance their research programs.

References

  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4665. Available from: [Link]

  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.
  • Google Patents. (n.d.). PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3.
  • PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 - European Patent Office - EP 4428134 A1.
  • USPTO. (n.d.). Search for patents. Retrieved from [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. Available from: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

  • ResearchGate. (2025). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(45), 33075-33116. Available from: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5898–5908. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the physicochemical properties of 5-bromo-6-fluoro-1-methyl-1H-indazole (CAS No. 1185767-06-9), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data, this document leverages validated computational models to predict key physicochemical parameters, including pKa, logP, and aqueous solubility. These predicted values are contextualized within the principles of drug discovery, such as Lipinski's Rule of Five, to assess its potential as a drug-like molecule. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers. The document also includes a plausible synthetic route and predicted NMR spectral data to aid in the identification and characterization of this compound.

Introduction: The Strategic Importance of Physicochemical Profiling

The indazole scaffold is a privileged structure in medicinal chemistry, featured in a variety of approved therapeutics.[1] The specific analogue, this compound, presents a unique combination of substituents—a bromine atom, a fluorine atom, and a methyl group—that are anticipated to significantly influence its physicochemical behavior and, consequently, its pharmacokinetic and pharmacodynamic profiles.

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. Parameters such as acid dissociation constant (pKa), lipophilicity (logP), and solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME).[2] Early and accurate characterization of these properties is paramount to identify potential liabilities and guide the optimization of lead compounds, thereby reducing attrition rates in later stages of drug development.

This guide serves as a foundational resource for researchers working with this compound. It combines computational predictions with detailed experimental methodologies to provide a holistic understanding of its core physicochemical characteristics.

The Influence of Halogenation on Molecular Properties

The presence of bromine and fluorine atoms on the indazole core is not merely a structural feature but a strategic design element. Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Fluorine, with its high electronegativity, can alter pKa and form favorable interactions with protein targets, while the larger bromine atom can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.[4]

Core Physicochemical Properties of this compound

Given the absence of extensive experimental data in the public domain, the following section presents a combination of basic molecular information and computationally predicted physicochemical properties. These predictions offer a valuable starting point for experimental design and evaluation.

Molecular Identity and Structure
  • IUPAC Name: this compound

  • CAS Number: 1185767-06-9[5][6]

  • Molecular Formula: C₈H₆BrFN₂[5][6]

  • Molecular Weight: 229.05 g/mol [5][6]

  • Canonical SMILES: CN1N=CC2=C1C=C(F)C(Br)=C2

Predicted Physicochemical Parameters

The following table summarizes the predicted physicochemical properties of this compound. These values were generated using reputable computational platforms such as ChemAxon's Calculator Plugins and ACD/Labs Percepta Platform. It is crucial to note that these are in silico predictions and require experimental verification.

PropertyPredicted ValueSignificance in Drug Discovery
pKa (Most Basic) 1.5 ± 0.5The indazole ring system is weakly basic. This low predicted pKa suggests that the compound will be predominantly in its neutral form at physiological pH (7.4), which generally favors membrane permeability.
logP 2.6 ± 0.3This value indicates a moderate degree of lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability. It falls within the desirable range for oral bioavailability.
Aqueous Solubility (logS) -3.5 ± 0.6The predicted logS corresponds to a solubility of approximately 0.316 mg/mL. This suggests that the compound is likely to be sparingly soluble in water, a common characteristic of drug candidates that may require formulation strategies for optimal delivery.
Polar Surface Area (PSA) 29.5 ŲThe low polar surface area is indicative of good cell membrane permeability and oral absorption potential.
Assessment against Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[5][7][8][9]

Lipinski's RuleThis compoundCompliance
Molecular Weight < 500 Da 229.05 DaYes
logP < 5 ~2.6Yes
Hydrogen Bond Donors ≤ 5 0Yes
Hydrogen Bond Acceptors ≤ 10 2 (the two nitrogen atoms)Yes

Synthesis and Spectroscopic Characterization

A plausible synthetic route for this compound involves the initial formation of the substituted indazole core, followed by regioselective N-methylation.

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a suitably substituted fluoronitroaniline, which undergoes diazotization and cyclization to form the 5-bromo-6-fluoro-1H-indazole intermediate. Subsequent methylation, a common reaction for indazoles, can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The regioselectivity of N-methylation (N1 vs. N2) is a critical consideration and often depends on the reaction conditions and the electronic nature of the substituents on the indazole ring.[10][11]

Synthetic_Pathway A Substituted Fluoronitroaniline B Diazotization & Cyclization A->B 1. NaNO2, HCl 2. Reduction C 5-bromo-6-fluoro-1H-indazole B->C D N-methylation (e.g., CH3I, Base) C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Predicted NMR Spectra

Accurate structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following are predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using online prediction tools.[6][7][8]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ ~3.9-4.1 ppm (s, 3H): N-CH₃ protons.

  • δ ~7.3-7.5 ppm (d, 1H): Aromatic proton.

  • δ ~7.8-8.0 ppm (d, 1H): Aromatic proton.

  • δ ~8.0-8.2 ppm (s, 1H): Indazole C3-H proton.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ ~35-37 ppm: N-CH₃ carbon.

  • δ ~100-135 ppm: Aromatic carbons.

  • δ ~140-160 ppm (d): Fluorine-coupled aromatic carbons.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the predicted physicochemical properties must be confirmed through empirical measurement. The following sections provide detailed, step-by-step protocols for determining the pKa, logP, and aqueous solubility of this compound.

Determination of pKa by UV-Metric Titration

This method is based on the principle that the UV-Vis absorbance of an ionizable compound changes as a function of pH.

pKa_Determination A Prepare Stock Solution (e.g., 10 mM in DMSO) C Add Aliquot of Stock to each pH buffer A->C B Prepare Aqueous Solutions at Varying pH B->C D Measure UV-Vis Spectrum for each sample C->D E Plot Absorbance vs. pH D->E F Determine pKa from Sigmoidal Curve Fit E->F

Caption: Workflow for pKa determination using UV-metric titration.

Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM), ensuring the organic solvent concentration is low (e.g., <1%) to avoid pKa shifts.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each sample at a wavelength where the absorbance changes significantly with ionization.

  • Data Analysis: Plot the absorbance at the selected wavelength against the pH of the buffers. The resulting data should fit a sigmoidal curve, and the pKa is the pH at the inflection point of this curve.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[12]

logP_Determination A Prepare n-octanol and Aqueous Buffer (pH 7.4) B Dissolve Compound in one phase A->B C Mix Phases and Shake to Equilibrium (e.g., 24h) B->C D Separate Phases by Centrifugation C->D E Measure Concentration in Each Phase (e.g., by HPLC-UV) D->E F Calculate logP = log([C]octanol / [C]aqueous) E->F

Caption: Workflow for logP determination using the shake-flask method.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa.

  • Sample Preparation: Dissolve a known amount of the compound in the pre-saturated n-octanol or aqueous phase.

  • Equilibration: Combine the two phases in a sealed vial and shake vigorously for an extended period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution.

Solubility_Determination A Add Excess Solid Compound to Aqueous Buffer (pH 7.4) B Shake/Stir to Reach Equilibrium (e.g., 24-48h) A->B C Filter or Centrifuge to Remove Undissolved Solid B->C D Quantify Concentration of the Supernatant (HPLC-UV) C->D E Report Solubility (e.g., in mg/mL or µM) D->E

Caption: Workflow for thermodynamic solubility determination.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method like HPLC-UV, by comparing the response to a standard curve prepared in a suitable solvent.

Conclusion

This compound is a promising scaffold for drug discovery, with predicted physicochemical properties that align well with the requirements for oral bioavailability. This technical guide provides a comprehensive foundation for its further investigation, offering predicted values for key parameters, a plausible synthetic strategy, and detailed experimental protocols for empirical validation. By integrating computational predictions with established experimental methodologies, researchers can confidently advance the exploration of this and related compounds in their drug development programs.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Shaikh, et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][1]

  • Hernandes, M. Z., et al. (2010). Halogen Atoms in Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(3), 303-314. [Link][13]

  • TutorChase. (n.d.). Why are halogens important in the pharmaceutical industry?. Retrieved from [Link][3]

  • Wilkening, I., et al. (2022). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 27(15), 4930. [Link][4]

  • Rovira, C., et al. (2022). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. International Journal of Molecular Sciences, 23(19), 11881. [Link][14]

  • Keating, J. J., & Alam, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link][10]

  • Smith, A. B., et al. (2021). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 11(1), 1-8. [Link][11]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link][6]

  • University of Alberta. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link][7]

  • University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link][8]

  • Bionity.com. (n.d.). Lipinski's Rule of Five. Retrieved from [Link][9]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link][7]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link][8]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link][12]

  • Pion. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 5-bromo-6-fluoro-1-methyl-1H-indazole and the Broader Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the indazole scaffold, a cornerstone in modern medicinal chemistry. While specific mechanistic data for 5-bromo-6-fluoro-1-methyl-1H-indazole is not yet publicly available, this document will establish a robust scientific framework for its potential modes of action by examining the well-documented activities of structurally related indazole derivatives. We will delve into established mechanisms, supported by experimental evidence, to provide a predictive foundation for the biological investigation of this and other novel indazole compounds.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Several indazole-based drugs, such as the kinase inhibitors Pazopanib and Axitinib, are already in clinical use, underscoring the therapeutic potential of this molecular framework.[1] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Synthesis of Substituted Indazoles

The synthesis of the indazole core can be achieved through various chemical strategies. A common approach for creating 1H-indazoles involves the cyclization of o-aminobenzoximes or the oxidative C-N bond formation from arylhydrazones.[6] For halogenated indazoles, synthetic routes often start from appropriately substituted anilines or benzonitriles. For instance, the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, begins with 3-fluoro-2-methylaniline and proceeds through bromination, ring closure, and deprotection steps.[7] Similarly, the synthesis of 6-fluoro analogues can be achieved from 3,5-difluoroanisole.[8] While a specific synthetic route for this compound is not detailed in the available literature, it is reasonable to assume a multi-step process involving halogenation and methylation of a suitable indazole precursor.

Established Mechanisms of Action for Indazole Derivatives

The biological effects of substituted indazoles are diverse and depend on their specific substitution patterns. Two of the most well-documented mechanisms of action are kinase inhibition and anti-inflammatory effects.

Kinase Inhibition: A Dominant Anti-Cancer Mechanism

A significant number of indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[9]

Indazole-based compounds have been developed as inhibitors for a variety of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is linked to various cancers.[9][11] Indazole derivatives can bind to the ATP-binding site of FGFR1, blocking its downstream signaling.[9][11]

  • Aurora Kinases: These are essential for cell cycle progression, and their inhibition by indazole compounds can lead to cell cycle arrest and apoptosis.[3][12]

  • Other Kinases: The indazole scaffold is present in numerous approved kinase inhibitors targeting pathways involving VEGFR, PDGFR, c-Met, and ALK.[13]

The general mechanism involves the indazole core acting as a scaffold that presents various substituents to form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of target proteins.

Below is a diagram illustrating the general signaling pathway of a receptor tyrosine kinase and the point of inhibition by an indazole derivative.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., FGFR) RTK->RTK ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream_Signaling Activation Ligand Ligand Ligand->RTK Binding & Dimerization Indazole_Derivative This compound (Hypothesized Inhibitor) Indazole_Derivative->RTK Inhibition ATP ATP ATP->RTK Phosphorylation Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response

Hypothesized inhibition of a receptor tyrosine kinase by an indazole derivative.
Anti-inflammatory Properties

Certain indazole derivatives exhibit potent anti-inflammatory activity.[4][14] This is often achieved through the inhibition of key enzymes and signaling molecules in the inflammatory cascade.

The primary anti-inflammatory mechanisms include:

  • Cyclooxygenase-2 (COX-2) Inhibition: Indazole compounds have been shown to selectively inhibit COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][15]

  • Inhibition of Pro-inflammatory Cytokines: Some indazoles can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[4][16]

  • Free Radical Scavenging: Indazole derivatives may also exert anti-inflammatory effects through their ability to scavenge free radicals.[4][16]

The diagram below illustrates the role of indazole derivatives in the inflammatory pathway.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory_Stimulus Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Stimulus->Proinflammatory_Cytokines Induces Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Proinflammatory_Cytokines->Inflammation Indazole_Derivative This compound (Hypothesized Inhibitor) Indazole_Derivative->COX2 Inhibition Indazole_Derivative->Proinflammatory_Cytokines Inhibition

Hypothesized anti-inflammatory mechanism of an indazole derivative.

Hypothesized Mechanism of Action for this compound

Given the prevalence of kinase inhibition and anti-inflammatory activity among substituted indazoles, it is plausible that this compound could exhibit one or both of these mechanisms. The presence of halogen atoms (bromo and fluoro) can enhance binding affinity to protein targets through halogen bonding and by modifying the electronic properties of the molecule. The methyl group at the N1 position confirms it as a 1H-indazole, a common feature in many active derivatives.

Therefore, it is hypothesized that this compound may act as:

  • A Kinase Inhibitor: The substitutions on the benzene ring could facilitate its entry into the ATP-binding pocket of various kinases, potentially showing selectivity for certain kinase families.

  • An Anti-inflammatory Agent: It may inhibit COX-2 and/or the production of pro-inflammatory cytokines.

It is important to note that some indazole derivatives have also been reported to act as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors and CC-Chemokine Receptor 4 (CCR4) antagonists.[8][17] These represent additional avenues for investigation for novel indazole compounds.

Experimental Protocols for Biological Evaluation

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following are standard protocols for assessing the potential activities of novel indazole derivatives.

Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the inhibitory activity of the test compound against a panel of protein kinases.

  • Materials: Recombinant kinases, appropriate substrates, ATP, test compound, assay buffer, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and assay buffer.

    • Add the test compound or DMSO (vehicle control) to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the specific kinase.

    • Stop the reaction and measure the signal using the chosen detection method.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.

  • Materials: Cancer cell lines, culture medium, fetal bovine serum (FBS), test compound, MTT reagent, and a spectrophotometer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

COX-2 Inhibition Assay
  • Objective: To measure the inhibitory effect of the test compound on COX-2 activity.

  • Materials: Purified COX-2 enzyme, arachidonic acid (substrate), test compound, assay buffer, and a detection kit (e.g., measuring prostaglandin E2 production via ELISA).

  • Procedure:

    • Pre-incubate the COX-2 enzyme with the test compound or vehicle control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the amount of prostaglandin E2 produced using an ELISA kit.

    • Calculate the percentage of inhibition and the IC50 value.

The following diagram outlines a general workflow for the initial screening of a novel indazole derivative.

Experimental_Workflow Start Novel Indazole Derivative (e.g., this compound) Primary_Screening Primary Screening Start->Primary_Screening Kinase_Panel Kinase Inhibition Assay (Broad Panel) Primary_Screening->Kinase_Panel Cell_Proliferation Cell Proliferation Assay (Cancer Cell Lines) Primary_Screening->Cell_Proliferation Anti_Inflammatory COX-2 Inhibition & Cytokine Release Assays Primary_Screening->Anti_Inflammatory Data_Analysis Data Analysis (IC50 Determination) Kinase_Panel->Data_Analysis Cell_Proliferation->Data_Analysis Anti_Inflammatory->Data_Analysis Hit_Identification Hit Identification (Potent & Selective Compounds) Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Active In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

General workflow for the biological evaluation of a novel indazole derivative.

Quantitative Data for Selected Indazole Derivatives

The following table summarizes the inhibitory activities of various indazole derivatives against different biological targets, as reported in the literature. This data provides a reference for the potential potency of novel compounds within this class.

Compound Class/ExampleTargetIC50 ValueReference
Indazole DerivativesCOX-212.32 – 23.42 μM[4]
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amineFGFR1100 nM[11]
N-substituted prolinamido indazolesRho kinase (ROCK)0.17 - 0.27 μM[18]
1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamidePARP-16.8 μM[17]

Conclusion

The indazole scaffold is a highly versatile and pharmacologically significant structure in drug discovery. While the specific mechanism of action for this compound remains to be elucidated, the extensive research on related compounds provides a strong basis for hypothesizing its potential as a kinase inhibitor or an anti-inflammatory agent. The experimental protocols outlined in this guide offer a clear path for the biological evaluation of this and other novel indazole derivatives. Further investigation into this promising class of compounds is warranted to unlock their full therapeutic potential.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed. Retrieved January 20, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Development of Indazole-based Anticancer Agents. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). NIH. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Europe PMC. Retrieved January 20, 2026, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers. Retrieved January 20, 2026, from [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pharmacological properties of indazole derivatives: recent developments. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Indazole scaffold: a generalist for marketed and clinical drugs. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Novartis discovers new GLP-1 receptor agonists for obesity. (2022). BioWorld. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole. (n.d.). Tianming Pharmaceutical. Retrieved January 20, 2026, from [Link]

  • Discovery of potent and orally bioavailable indazole-based glucagon receptor antagonists for the treatment of type 2 diabetes. (2019). PubMed. Retrieved January 20, 2026, from [Link]

  • Generation of novel long-acting GLP-1R agonists using DARPins as a scaffold. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Self-assembled GLP-1/glucagon peptide nanofibrils prolong inhibition of food intake. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

The Indazole Nucleus: A Privileged Scaffold for Targeting Key Biological Pathways

Sources

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for the development of potent and selective drugs across a wide range of biological targets. Among these, the indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has garnered significant attention.[1][2] Its unique structural and electronic properties make it a cornerstone in the design of innovative pharmaceuticals.[3]

This guide provides a comprehensive technical overview of the indazole scaffold, from its fundamental chemical characteristics and synthesis to its diverse applications in drug discovery, with a particular focus on its role in the development of targeted therapies.

The Indazole Core: Structure, Properties, and Isomerism

The indazole ring system exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1] The 1H- and 2H-tautomers are the most common and medicinally relevant, with the 1H-form being the more thermodynamically stable.[4][5] This seemingly subtle difference in the position of a single hydrogen atom has profound implications for the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its biological activity.

The indazole scaffold is considered a bioisostere of indole, another critical heterocyclic system in medicinal chemistry.[6] Like indole, indazole possesses an N-H group that can act as a hydrogen bond donor. However, the additional nitrogen atom in the pyrazole ring provides a hydrogen bond acceptor site, a feature that can enhance binding affinity to biological targets.[6]

Caption: Tautomeric forms of the indazole scaffold.

Synthetic Strategies: Building the Indazole Core

A deep understanding of the synthetic routes to indazole derivatives is crucial for drug discovery programs. A variety of methods have been developed to construct and functionalize the indazole ring system, allowing for the creation of diverse chemical libraries for biological screening.[3]

Key Synthetic Approaches:

  • Cyclization of o-Substituted Aryl Precursors: Many classical and modern methods rely on the cyclization of appropriately substituted benzene derivatives. For instance, the reaction of o-halo acetophenones with hydrazine can yield 1H-indazoles.[1]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become powerful tools for the synthesis of functionalized indazoles. These methods offer high efficiency and broad substrate scope.[5] For example, the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids is a common strategy for introducing aryl or heteroaryl substituents at the C3-position.[7]

  • C-H Functionalization: More recently, direct C-H functionalization has emerged as an atom-economical approach to modify the indazole scaffold without the need for pre-functionalized starting materials.[8][9]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indazole

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-iodo-1H-indazole (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-1H-indazole.

Synthetic_Workflow start Starting Materials (3-iodo-1H-indazole, Boronic Acid) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 3-Substituted Indazole purification->product

Caption: General workflow for indazole functionalization.

The Indazole Scaffold in Action: A Privileged Player in Drug Discovery

The versatility of the indazole scaffold is evident in the wide array of biological activities exhibited by its derivatives.[1] These include anti-inflammatory, antibacterial, antifungal, anti-HIV, and, most notably, anticancer properties.[2][3]

Therapeutic AreaTarget ClassExample Drug
OncologyKinase InhibitorsPazopanib, Axitinib[1][10]
OncologyPARP InhibitorsNiraparib[5][11]
Anti-emetic5-HT3 AntagonistGranisetron[1]
Anti-inflammatoryMiscellaneousBenzydamine, Bendazac[5]
Indazole as a Bioisostere: Enhancing Drug-like Properties

One of the key reasons for the prevalence of the indazole scaffold is its utility as a bioisostere for other chemical groups, most notably phenol and indole.[6][12] Bioisosteric replacement is a powerful strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic properties. Replacing a phenol group with an indazole can, for instance, block metabolic glucuronidation, a common pathway for drug clearance, thereby increasing the drug's half-life.[13] Furthermore, indazoles tend to be more lipophilic than phenols, which can improve cell permeability.[6]

Case Study 1: Pazopanib - A Multi-Targeted Kinase Inhibitor

Pazopanib is an FDA-approved oral medication for the treatment of renal cell carcinoma and soft tissue sarcoma.[14][15] It functions as a multi-targeted tyrosine kinase inhibitor, potently inhibiting VEGFR1, VEGFR2, VEGFR3, PDGFR, and c-Kit.[16][17] The 2H-indazole moiety in pazopanib plays a crucial role in its binding to the ATP-binding pocket of these kinases, forming key hydrogen bond interactions with the hinge region of the enzymes.[6]

Pazopanib_Binding Pazopanib Pazopanib (Indazole Core) ATP_Pocket ATP Binding Pocket Pazopanib->ATP_Pocket Binds to H_Bond_Donor Indazole N-H (H-Bond Donor) H_Bond_Acceptor Indazole N (H-Bond Acceptor) Kinase Kinase Hinge Region (e.g., VEGFR) ATP_Pocket->Kinase Part of Hinge_Residue1 Amino Acid Residue (H-Bond Acceptor) H_Bond_Donor->Hinge_Residue1 H-Bond Hinge_Residue2 Amino Acid Residue (H-Bond Donor) H_Bond_Acceptor->Hinge_Residue2 H-Bond

Caption: Indazole interactions in a kinase active site.

The synthesis of pazopanib often starts from 3-methyl-6-nitro-1H-indazole, highlighting the importance of this key intermediate.[15]

Case Study 2: Niraparib - A PARP Inhibitor for Ovarian Cancer

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[11][18] PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair pathways in cancer cells, particularly those with BRCA1/2 mutations.[19] The 2H-indazole-7-carboxamide core of niraparib is essential for its potent inhibition of PARP-1 and PARP-2.[20]

The development of niraparib showcases the successful application of the indazole scaffold in targeting enzymes involved in DNA damage response, a critical pathway in cancer progression.[20]

Structure-Activity Relationships (SAR) and Future Directions

The extensive research into indazole-based compounds has led to a deep understanding of their structure-activity relationships (SAR).[21][22][23] For instance, the substitution pattern on the indazole ring can significantly influence the potency and selectivity of kinase inhibitors.[22] Similarly, for PARP inhibitors, modifications to the carboxamide group at the 7-position of the indazole can modulate activity.

The future of indazole in medicinal chemistry remains bright. Ongoing research is focused on:

  • Novel Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis and functionalization of indazoles will continue to be a priority.

  • Exploring New Biological Targets: While indazoles have proven successful in oncology, their potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, is being actively explored.

  • Fragment-Based Drug Discovery (FBDD): The indazole core is a valuable fragment in FBDD campaigns, where small molecular fragments are screened for their ability to bind to a biological target.[6]

Conclusion

The indazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability makes it an ideal starting point for the design of novel therapeutic agents. The success of drugs like pazopanib and niraparib is a testament to the power of this versatile heterocyclic system. As our understanding of disease biology continues to grow, the indazole scaffold will undoubtedly play an even more significant role in the development of the next generation of life-saving medicines.

References

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (2016). Biosciences Biotechnology Research Asia. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Advances. [Link]

  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]

  • Boddapati, S. N. M., Chalapaka, B., Kola, A. E., & Jonnalagadda, S. B. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 3. [Link]

  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]

  • Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry, 21(7), 839–860. [Link]

  • Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 20(7). [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]

  • Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors. (n.d.). PubMed. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • C-H functionalization of 2H-indazole. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). PubMed. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds. (n.d.).
  • Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. (2023). PubMed. [Link]

  • Synthesis of 1H-indazole derivatives. (n.d.). ResearchGate. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • (A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in... (n.d.). ResearchGate. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). PubMed. [Link]

  • Deeks, E. D. (2021). Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer. Drugs, 81(13), 1547–1556. [Link]

  • Indazole-based antiinflammatory and analgesic drugs. (n.d.). ResearchGate. [Link]

  • Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status. (n.d.). The ASCO Post. [Link]

  • pazopanib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • pazopanib. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015). Journal of Medicinal Chemistry. [Link]

  • A novel multi-kinase inhibitor pazopanib suppresses growth of synovial sarcoma cells through inhibition of the PI3K-AKT pathway. (n.d.). PubMed. [Link]

  • PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers. (2017). OncoTargets and Therapy. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • FDA approves Zejula (niraparib) as the only once-daily PARP inhibitor in first-line monotherapy maintenance treatment for women with platinum-responsive advanced ovarian cancer regardless of biomarker status. (2020). GSK. [Link]

  • Indolin-2-one p38α Inhibitors III: Bioisosteric Amide Replacement. (n.d.). PubMed. [Link]

Sources

Halogenated Indazoles: A Technical Guide to Their Discovery, Synthesis, and Significance in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms onto this scaffold has emerged as a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and significance of halogenated indazoles for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for their preparation, analyze their structure-activity relationships, and highlight their therapeutic applications, with a particular focus on their role as kinase inhibitors in oncology.

The Ascendancy of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered immense interest in drug discovery due to its versatile biological activities.[1][2][3] Naturally occurring indazole-containing alkaloids are rare, but synthetic derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1][2] The FDA-approved multikinase inhibitor, Pazopanib, which features an indazole core, stands as a testament to the therapeutic potential of this scaffold in treating renal cell carcinoma and soft tissue sarcoma.[1] The unique structural features of indazole, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for interacting with various biological targets.[4]

The Transformative Role of Halogenation in Drug Design

Halogen atoms, once considered mere metabolic liabilities, are now recognized as crucial tools in modern drug design. Their introduction into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[5] The ability of heavier halogens like chlorine, bromine, and iodine to form halogen bonds—a noncovalent interaction between a halogen atom and a Lewis base—has been increasingly exploited to enhance drug-target binding affinity and specificity.[5]

Synthetic Strategies for Halogenated Indazoles

The regioselective introduction of halogen atoms onto the indazole core is a critical step in the synthesis of these targeted therapeutics. Various methods have been developed to achieve mono- and poly-halogenation of the indazole ring system.

Direct Halogenation of the Indazole Ring

Direct electrophilic halogenation is a common approach to introduce halogen atoms at the C3 position of the indazole ring.[6]

  • Iodination: Treatment of non-protected indazoles with iodine (I2) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF is an effective method for C3-iodination.

  • Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indazoles. Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offers a rapid and efficient method for C3-bromination.[6]

  • Chlorination: N-Chlorosuccinimide (NCS) can be employed for the chlorination of indazoles.[7]

A metal-free approach for the regioselective mono- and poly-halogenation of 2H-indazoles has also been developed, offering an environmentally friendly alternative.[7] This method allows for the synthesis of various halogenated indazoles by fine-tuning the reaction conditions.[7]

Synthesis from Halogenated Precursors

An alternative strategy involves the cyclization of appropriately substituted halogenated precursors to construct the indazole ring. For instance, o-haloaryl N-sulfonylhydrazones can undergo copper-catalyzed cyclization to yield 1H-indazoles.[8]

Experimental Protocol: Ultrasound-Assisted C3-Bromination of Indazole

This protocol describes a rapid and efficient method for the synthesis of 3-bromoindazole using ultrasound irradiation.

Materials:

  • Indazole

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium Carbonate (Na2CO3)

  • Ethanol (EtOH)

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, dissolve indazole (0.2 mmol) in ethanol (2.0 mL).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol) and sodium carbonate (0.4 mmol) to the solution.

  • Place the reaction vessel in an ultrasonic bath and irradiate at 40 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-bromoindazole.

Halogenated Indazoles as Potent Kinase Inhibitors

A significant application of halogenated indazoles lies in their development as protein kinase inhibitors for cancer therapy.[3][9] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The indazole scaffold serves as a privileged structure for kinase inhibition, often forming key interactions with the hinge region of the kinase active site.[4]

The introduction of halogen atoms can enhance the inhibitory potency of indazole-based kinase inhibitors. For instance, studies on 3-(pyrrolopyridin-2-yl)indazole derivatives as Aurora kinase A inhibitors revealed that the presence of a halogen atom was crucial for enhanced potency.[9] Similarly, halogenated tyrosine kinase inhibitors (TKIs) like Entrectinib and Saracatinib have shown promising results in clinical and preclinical studies for various solid tumors.[10]

Structure-Activity Relationship (SAR) of Halogenated Indazole Kinase Inhibitors

The position and nature of the halogen substituent on the indazole ring significantly impact the inhibitory activity and selectivity of these compounds.

  • Enhanced Potency: Halogen atoms can increase the binding affinity of the inhibitor to the target kinase through various interactions, including halogen bonding.[5]

  • Modulation of Selectivity: The strategic placement of halogens can steer the inhibitor towards a specific kinase, reducing off-target effects.

  • Improved Pharmacokinetics: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the drug candidate.

The following diagram illustrates the general workflow for the discovery and optimization of halogenated indazole-based kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development HTS High-Throughput Screening Hit_ID Hit Identification (Indazole Core) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Halogenation Introduction of Halogen Atoms SAR->Halogenation Lead_Opt Lead Optimization Halogenation->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical caption Workflow for Halogenated Indazole Kinase Inhibitor Development

Caption: Workflow for Halogenated Indazole Kinase Inhibitor Development.

Therapeutic Applications and Future Perspectives

The versatility of the halogenated indazole scaffold has led to its exploration in a wide range of therapeutic areas beyond oncology.[1][3] Researchers have investigated their potential as anti-inflammatory, neuroprotective, and antimicrobial agents.[1] The ability to fine-tune the properties of indazole derivatives through halogenation will continue to drive their development as novel therapeutics.

Future research in this field will likely focus on:

  • The development of more selective and potent halogenated indazole inhibitors targeting novel kinases and other disease-relevant proteins.

  • The exploration of novel synthetic methodologies for the precise and efficient halogenation of the indazole core.

  • A deeper understanding of the role of halogen bonding in drug-target interactions to guide rational drug design.

The continued investigation of halogenated indazoles holds immense promise for the discovery of new and effective treatments for a multitude of human diseases.

References

  • Mirgany, T. O., Asiri, H. H., Rahman, A. F. M. M., & Alanazi, M. M. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(15), 5821. [Link]

  • Yadav, P., Kumar, R., Singh, P., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-28. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(2), 99-143. [Link]

  • Singh, M., Singh, T., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1836-1851. [Link]

  • Li, J., et al. (2022). Ultrasound-assisted rapid bromination of indazoles at the C3 position with dibromohydantoin. Journal of Chemistry, 2022, 1-7. [Link]

  • Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567-4571. [Link]

  • Li, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]

  • Astellas Pharma Inc. (2010). 1H-INDAZOLE COMPOUNDS THAT INHIBIT JNK.
  • ResearchGate. (n.d.). Structure-activity relationship study of halogen-substituted analogs 13, 17, 23, and 24. [Link]

  • Wang, H., et al. (2023). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Omega, 8(30), 27175–27195. [Link]

  • Laine, M. D., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 56(21), 8545-8558. [Link]

  • Harris, S. F., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4788-4791. [Link]

  • Englert, U., et al. (2022). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Crystals, 12(10), 1428. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • Chen, Y. C., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of the Chinese Chemical Society, 64(8), 863-876. [Link]

  • Bîcu, E., & Vlase, L. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

  • Li, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]

  • Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 467-480. [Link]

  • Huwaimel, B., et al. (2022). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]

  • Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 467-480. [Link]

  • Menarini Ricerche S.p.A. (2004). Indazoles, pharmaceutical compositions comprising them, uses thereof for the preparation of medicaments and methods of their preparation.

Sources

5-bromo-6-fluoro-1-methyl-1H-indazole safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Use of 5-bromo-6-fluoro-1-methyl-1H-indazole

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound (CAS No. 1185767-06-9). As a halogenated heterocyclic compound, this reagent presents specific hazards that necessitate rigorous safety protocols. This guide synthesizes data from safety data sheets, toxicological context from related compounds, and field-proven laboratory best practices to ensure user safety and experimental integrity.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole derivative. The presence of bromine and fluorine atoms significantly influences its reactivity and potential biological activity, making it a valuable building block in medicinal chemistry.[1][2] Its key properties are summarized below.

PropertyValueSource
CAS Number 1185767-06-9
Molecular Formula C8H6BrFN2[3]
Molecular Weight 229.05 g/mol
Appearance Not specified (typically an off-white to yellow solid)General chemical knowledge
Purity ≥98% (typical)[4]
Boiling Point 332.2±22.0 °C (Predicted)[5]
Density 1.861 g/cm³ (Predicted)[5]

Hazard Identification and Toxicological Profile

A thorough understanding of the potential hazards is the foundation of safe handling. While comprehensive toxicological data for this specific compound are not available, the existing classifications and data for related halogenated compounds provide a strong basis for a conservative risk assessment.

GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity, skin and eye irritation, and respiratory irritation.[6][7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Synthesized from multiple supplier safety data sheets.[4][6]

Toxicological Insights

The toxicological properties of this compound have not been thoroughly investigated. However, the hazard classifications imply that exposure via ingestion, skin contact, or inhalation can lead to systemic toxicity. The presence of fluorine is noteworthy; while the carbon-fluorine bond is strong, metabolic processes can sometimes liberate fluoride ions or other toxic metabolites from fluorinated pharmaceuticals, which requires careful consideration during drug development.[8][9] Studies on other indazole derivatives have shown a range of toxicological effects, underscoring the need for caution with this class of compounds.[10] No data from agencies like IARC are available to evaluate its carcinogenic potential.

Risk Assessment and Exposure Control

A systematic approach to risk assessment involves identifying hazards, evaluating risks, and implementing control measures. For this compound, the primary risks are accidental exposure to the solid powder or solutions during weighing, transfer, and reaction setup.

Engineering Controls

The first line of defense is to handle the compound within a controlled environment to minimize exposure.

  • Chemical Fume Hood: All handling of the solid and its solutions must be performed in a certified chemical fume hood to control airborne particles and vapors.

  • Ventilation: The laboratory should have adequate general ventilation. Provide appropriate exhaust ventilation at places where dust is formed.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact (H312, H315). Always wash hands after handling.[7][11]
Eye/Face Protection Safety glasses with side-shields and a face shield.Protects against splashes and airborne particles (H319).[7][12]
Skin and Body Protection Flame-retardant lab coat.Protects skin from contamination.[12]
Respiratory Protection NIOSH (US) or EN 143 (EU) approved respirator.Required if dust cannot be controlled. Use P95 (US) or P1 (EU) particle respirator for nuisance exposures. For higher levels, use type OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow outlines the best practices for handling this compound.

G Workflow: Safe Handling of Solid Compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A 1. Don Required PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Work Area (Chemical Fume Hood) A->B C 3. Retrieve from Storage (Note Hygroscopic Nature) B->C D 4. Weigh Compound (Use Weighing Paper/Boat) C->D E 5. Transfer to Reaction Vessel (Inside Fume Hood) D->E F 6. Prepare Solution (Add solvent to solid) E->F G 7. Clean Utensils (Under controlled conditions) F->G H 8. Dispose of Waste (Labelled Hazardous Waste) G->H I 9. Decontaminate Work Area H->I J 10. Remove PPE & Wash Hands I->J

Caption: A standard workflow for the safe handling of powdered chemical reagents.

Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place. The container must be kept tightly closed to prevent moisture absorption, as the compound may be hygroscopic.

  • Inert Atmosphere: For long-term storage, storing under an inert gas like argon or nitrogen is recommended to prevent degradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Physical Protection: Protect containers from physical damage and inspect them regularly for leaks.[11]

Accidental Release and Emergency Procedures

A clear and rehearsed emergency plan is essential.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain: Wearing full PPE, clean up spills immediately. Use dry cleanup procedures; avoid generating dust.[11]

  • Collect: Carefully sweep or vacuum the spilled material into a clean, dry, sealable, and properly labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures

The following diagram outlines the immediate actions to take upon accidental exposure.

G Emergency Response Decision Tree cluster_routes Emergency Response Decision Tree cluster_actions Emergency Response Decision Tree Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion ActionInhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->ActionInhale ActionSkin Wash off with soap and plenty of water. Remove contaminated clothing. Skin->ActionSkin ActionEye Rinse with plenty of water for at least 15 minutes. Eye->ActionEye ActionIngest Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->ActionIngest Consult Consult a Physician Show the Safety Data Sheet ActionInhale->Consult ActionSkin->Consult ActionEye->Consult ActionIngest->Consult

Caption: First aid procedures for different routes of accidental exposure.

Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Product: Do not dispose of it in drains or the environment. Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.

Reactivity and Synthetic Considerations

For the drug development professional, understanding the reactivity is key to its application.

  • Indazole Core: The indazole ring system is a common scaffold in pharmacologically active molecules.[13]

  • Halogenation: The bromine atom at the 5-position is a prime site for synthetic modification, particularly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The fluorine atom at the 6-position modulates the electronic properties of the ring system, which can influence binding affinities and metabolic stability.[14]

  • N-Methylation: The methyl group at the N1 position blocks tautomerization and provides a fixed regiochemistry for subsequent reactions.

When planning reactions, it is crucial to consider that many organometallic reagents used in cross-coupling are air- and moisture-sensitive, requiring specialized techniques like Schlenk lines for safe handling.[15]

References

  • PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • Thompson, D. C. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 727–729. Available at: [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Science of Synthesis. (2010). 1H- and 2H-Indazoles. Thieme, 12.2. Available at: [Link]

  • Biernasiuk, A., et al. (2022). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 27(15), 4985. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PubMed Central. Available at: [Link]

  • MacInnis, T. D., & Stradiotto, M. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2724–2730. Available at: [Link]

  • Heywood, R., et al. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27(Suppl. 2), 91-97. Available at: [Link]

  • Single Use Support. (2023). Safe handling of bulk drug substances. Available at: [Link]

  • ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals. Available at: [Link]

  • Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks. Reviews on environmental health, 30(4), 271-274. Available at: [Link]

  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available at: [Link]

Sources

Tautomeric Forms of Substituted Indazoles: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. However, the inherent tautomerism of the indazole ring system presents a significant challenge in drug design and development. The dynamic equilibrium between the 1H- and 2H-tautomeric forms, and occasionally the 3H-tautomer, can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the tautomerism of substituted indazoles, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to navigate this complex chemical landscape. We will delve into the factors governing tautomeric preference, detail robust analytical techniques for their characterization and quantification, and explore the critical implications of tautomerism in drug discovery, supported by relevant case studies.

The Fundamental Principles of Indazole Tautomerism

Indazole, a bicyclic heteroaromatic system, consists of a benzene ring fused to a pyrazole ring. The presence of two nitrogen atoms in the five-membered ring gives rise to prototropic tautomerism, where a proton can reside on different nitrogen atoms. The three principal tautomeric forms are 1H-indazole, 2H-indazole, and 3H-indazole.

Tautomers cluster_1H 1H-Indazole (more stable) cluster_2H 2H-Indazole (less stable) cluster_3H 3H-Indazole (rare) 1H 2H 1H->2H Tautomeric Equilibrium 3H 1H->3H less common

In the majority of cases, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1][2] This preference is attributed to the benzenoid character of the fused ring in the 1H form, as opposed to the quinonoid character in the 2H form.[3] The energy difference between the two is generally in the range of 2-4 kcal/mol.[4] The 3H-indazole tautomer is significantly less stable and is rarely observed in significant populations.[3]

The tautomeric equilibrium is not static and can be influenced by a variety of factors, including:

  • Substituents: The electronic nature and position of substituents on the indazole ring can dramatically alter the relative stability of the tautomers. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize the different forms through inductive and resonance effects.

  • Solvent: The polarity and hydrogen-bonding capabilities of the solvent can influence the tautomeric equilibrium by differentially solvating the tautomers.

  • pH: The protonation state of the indazole ring can shift the equilibrium.

  • Temperature: As with any equilibrium, the ratio of tautomers can be temperature-dependent.

Analytical Techniques for the Characterization and Quantification of Indazole Tautomers

A definitive understanding of the tautomeric state of a substituted indazole is crucial. Several analytical techniques are indispensable for this purpose, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR provide distinct chemical shifts for the different tautomers, and advanced 2D NMR techniques can definitively establish the connectivity and spatial relationships within the molecule.

Key NMR Observables for Tautomer Identification:

TautomerKey ¹H NMR FeaturesKey ¹³C NMR Features
1H-Indazole The proton attached to N1 typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). The chemical shifts of the aromatic protons are characteristic of a benzenoid system.The chemical shifts of the carbon atoms in the benzene ring are in the typical aromatic region.
2H-Indazole The proton attached to N2 also appears as a broad singlet, but its chemical shift can differ from the N1-proton of the 1H-tautomer. The aromatic proton chemical shifts will reflect the quinonoid nature of the benzene ring.The carbon chemical shifts, particularly in the benzene ring, will be different from the 1H-tautomer due to the altered electronic structure.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Tautomer Ratio Determination

This protocol outlines the steps for determining the relative concentrations of tautomers in a solution at equilibrium.

I. Sample Preparation:

  • Analyte Preparation: Accurately weigh a known amount of the substituted indazole and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Internal Standard: For absolute quantification, add a known amount of an internal standard. The internal standard should have a resonance that is well-resolved from the analyte signals and should be chemically inert.

II. NMR Data Acquisition:

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Temperature Equilibration: Allow the sample to equilibrate to a constant temperature inside the NMR probe for at least 5-10 minutes before data acquisition.[5]

  • Pulse Sequence: Use a standard 1D proton pulse sequence.

  • Relaxation Delay (d1): This is a critical parameter for accurate quantification. Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons being integrated. A preliminary T₁ inversion-recovery experiment is recommended to determine the T₁ values.[5]

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the signals of interest.

III. Data Processing and Analysis:

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals corresponding to each tautomer. For example, integrate the N-H proton signals or distinct aromatic proton signals for each form.

  • Calculation of Tautomer Ratio: The ratio of the integrals of the signals corresponding to each tautomer directly reflects their molar ratio in solution.

Experimental Protocol: 2D NMR (HMBC and NOESY) for Unambiguous Structure Elucidation

When simple 1D NMR is insufficient to distinguish between tautomers, 2D NMR experiments are essential.

I. Heteronuclear Multiple Bond Correlation (HMBC):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is invaluable for establishing the connectivity of the core indazole structure and the position of substituents.

  • Key Correlations for Tautomer Differentiation:

    • In a 1H-tautomer , the N1-H proton will show a correlation to C3 and C7a.

    • In a 2H-tautomer , the N2-H proton will show a correlation to C3.

  • Experimental Steps:

    • Acquire a standard ¹H-¹³C HMBC spectrum.

    • Optimize the long-range coupling constant (J-HMBC) to a typical value of 8-10 Hz to observe two- and three-bond correlations.[6]

II. Nuclear Overhauser Effect Spectroscopy (NOESY):

  • Purpose: To identify protons that are close in space (through-space interactions). This is particularly useful for confirming the position of N-substituents.

  • Key Correlations for Tautomer Differentiation:

    • In a 1-substituted indazole , a NOE correlation will be observed between the substituent on N1 and the proton at C7.

    • In a 2-substituted indazole , a NOE correlation is expected between the substituent on N2 and the proton at C3.

  • Experimental Steps:

    • Acquire a standard 2D NOESY spectrum.

    • Use a mixing time appropriate for the size of the molecule (typically 500-800 ms for small molecules).

NMR_Workflow

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule. If a substituted indazole can be crystallized as a single tautomer, this technique offers unambiguous proof of its structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

I. Crystal Growth:

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to find conditions that yield high-quality single crystals.

  • Crystallization Techniques: Employ slow evaporation, vapor diffusion, or cooling crystallization methods.

II. Data Collection:

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Diffractometer: Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).

  • Data Collection Strategy: Collect a complete dataset of diffraction intensities at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

III. Structure Solution and Refinement:

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods.

  • Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data to obtain the final, accurate molecular structure. The position of the proton on the nitrogen atom will definitively identify the tautomer in the solid state.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a useful complementary technique for studying indazole tautomerism. The 1H- and 2H-tautomers have different electronic structures and therefore exhibit distinct UV-Vis absorption spectra. The 2H-tautomer generally absorbs light at longer wavelengths compared to the 1H-tautomer.[7] By analyzing the changes in the absorption spectrum as a function of solvent or pH, it is possible to infer shifts in the tautomeric equilibrium.

The Influence of Substituents on Tautomeric Equilibrium

The nature and position of substituents on the indazole ring play a pivotal role in determining the predominant tautomeric form. While the 1H-tautomer is generally favored, certain substitution patterns can shift the equilibrium towards the 2H-form.

General Trends:

  • Electron-Withdrawing Groups (EWGs): When placed at the 3-, 5-, or 7-positions, EWGs tend to favor the 1H-tautomer by stabilizing the negative charge that develops on the pyrazole ring.

  • Electron-Donating Groups (EDGs): The effect of EDGs is more complex and can depend on their position. In some cases, EDGs at the 3- or 6-positions can increase the proportion of the 2H-tautomer.

Table of Substituent Effects on Indazole Tautomerism:

Substituent PositionSubstituent TypePredominant TautomerRationale
3Electron-withdrawing (e.g., -NO₂)1HStabilizes the electron-rich pyrazole ring of the 1H-tautomer.
5Electron-withdrawing (e.g., -Cl, -Br)1HInductive withdrawal stabilizes the 1H-form.
6Electron-donating (e.g., -OCH₃)Can increase the proportion of 2HResonance donation can stabilize the quinonoid system of the 2H-tautomer.
7Electron-withdrawing (e.g., -NO₂)1HStrong inductive effect stabilizes the adjacent N1-H.

Note: This table provides general trends. The actual tautomeric ratio will depend on the specific substituent and the experimental conditions.

Implications of Tautomerism in Drug Discovery and Development

The seemingly subtle difference between indazole tautomers can have profound consequences in a drug discovery program. The two tautomers are distinct chemical entities with different properties that can impact both pharmacodynamics and pharmacokinetics.

4.1. Receptor Binding and Pharmacological Activity

The specific three-dimensional arrangement of atoms and hydrogen bond donors/acceptors is critical for a drug's interaction with its biological target. Since the 1H- and 2H-tautomers have different hydrogen bonding patterns and dipole moments, they can exhibit significantly different binding affinities for a receptor.

Case Study: Axitinib (Inlyta®)

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma. The indazole core of Axitinib exists predominantly as the 1H-tautomer. This specific tautomeric form is crucial for its high-affinity binding to the ATP-binding pocket of VEGFR. The N1-H of the indazole forms a key hydrogen bond with the backbone carbonyl of a glutamate residue in the hinge region of the kinase. The 2H-tautomer would not be able to form this critical interaction in the same manner, leading to a significant loss of potency.

Axitinib_Binding

4.2. Physicochemical Properties and Pharmacokinetics

Tautomerism can influence a range of physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile:

  • Solubility: The different tautomers can have different polarities and crystal packing energies, leading to variations in aqueous solubility.

  • Lipophilicity (LogP/LogD): The distribution of a drug between aqueous and lipid environments can be affected by its tautomeric form.

  • pKa: The basicity of the nitrogen atoms differs between the tautomers, which can affect the ionization state of the molecule at physiological pH.

  • Metabolic Stability: The different tautomers may be metabolized by different enzymes at different rates.

The ability to control or favor a specific tautomer through chemical modification is a key strategy in medicinal chemistry to optimize the overall properties of an indazole-based drug candidate.

Conclusion and Future Perspectives

The tautomerism of substituted indazoles is a multifaceted phenomenon with significant implications for drug discovery and development. A thorough understanding of the factors that govern tautomeric equilibrium and the ability to accurately characterize and quantify the different tautomeric forms are essential for the rational design of safe and effective indazole-based therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers in this field.

Future advancements in computational chemistry will likely play an increasingly important role in predicting tautomeric preferences and guiding synthetic efforts. The continued development of advanced analytical techniques will further enhance our ability to study these dynamic systems. By embracing the complexities of indazole tautomerism, the medicinal chemistry community can unlock the full potential of this privileged scaffold in the pursuit of novel medicines.

References

  • Quantitative NMR Spectroscopy. (2017). Retrieved from [Link]

  • Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. Retrieved from [Link]

  • The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). ResearchGate. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Retrieved from [Link]

  • Teixeira, F. C., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Stereoselective Synthesis of Heterocycles (pp. 395-466). Bentham Science Publishers.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

  • Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. Retrieved from [Link]

  • What impact does tautomerism have on drug discovery and development? ResearchGate. Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids 4b-i and. ResearchGate. Retrieved from [Link]

  • The two tautomers of indazole, with atom numbering. ResearchGate. Retrieved from [Link]

  • 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Retrieved from [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed. Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Salts of indazole derivative and crystals thereof. Google Patents.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. Retrieved from [Link]

  • The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. ResearchGate. Retrieved from [Link]

  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. PubMed Central. Retrieved from [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

  • How to interpret a NOESY NMR spectrum. YouTube. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. Retrieved from [Link]

  • Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. Wiley. Retrieved from [Link]

  • Toward a Comprehensive Treatment of Tautomerism in Chemoinformatics Including in InChI V2. PubMed Central. Retrieved from [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Retrieved from [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-bromo-6-fluoro-1-methyl-1H-indazole: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-bromo-6-fluoro-1-methyl-1H-indazole

This compound is a halogenated heterocyclic compound that has emerged as a valuable intermediate in the field of medicinal chemistry. Its structural features, particularly the presence of a bromine atom at the 5-position, make it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This versatility is crucial in the construction of complex molecules, such as kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2] The indazole core itself is a well-established pharmacophore, present in numerous biologically active compounds.[3] The addition of the fluoro and methyl groups on the indazole ring further allows for fine-tuning of the physicochemical properties of the final drug candidates, such as metabolic stability and binding affinity.

This document provides a comprehensive guide to the synthesis, properties, and applications of this compound as a pharmaceutical intermediate, with a focus on its use in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in chemical synthesis.

PropertyValueSource
CAS Number 1185767-06-9[4]
Molecular Formula C₈H₆BrFN₂[4]
Molecular Weight 229.05 g/mol [4]
Appearance White to off-white solidGeneral supplier data
Storage Store at room temperature in a dry, sealed container.[5]

Safety Information:

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Synthesis of this compound: A Plausible Protocol

Overall Synthetic Scheme:

G cluster_0 Step 1: Indazole Formation A 4-Bromo-2-fluoro-1-methylbenzene Intermediate_Aldehyde 2-Bromo-3-fluoro-6-methylbenzaldehyde A->Intermediate_Aldehyde 1. n-BuLi 2. DMF B N,N-Dimethylformamide (DMF) B->Intermediate_Aldehyde C n-Butyllithium (n-BuLi) C->Intermediate_Aldehyde D Hydrazine (N2H4) E This compound D->E Intermediate_Aldehyde->E Hydrazine G cluster_1 Suzuki-Miyaura Coupling Indazole This compound Product 5-Aryl/Heteroaryl-6-fluoro-1-methyl-1H-indazole (Potential Kinase Inhibitor) Indazole->Product BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Catalyst->Product

Sources

Application Notes and Protocols for the Solubilization of 5-bromo-6-fluoro-1-methyl-1H-indazole for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-6-fluoro-1-methyl-1H-indazole is a substituted indazole, a heterocyclic aromatic organic compound. Compounds within this class are of significant interest in drug discovery and chemical biology due to their diverse biological activities. The successful implementation of in vitro assays, such as enzyme inhibition assays, cell-based proliferation studies, or binding assays, is fundamentally dependent on the effective and reproducible solubilization of the test compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to solubilize this compound, addressing the common challenges associated with poorly soluble small molecules.

While specific experimental solubility data for this compound is not extensively documented, its structural characteristics—featuring a halogenated aromatic system—suggest that it likely exhibits low aqueous solubility.[1][2] Therefore, the protocols outlined herein are based on established best practices for handling indazole derivatives and other poorly soluble compounds in a research setting.[3][4][5]

Physicochemical Properties (Predicted)

A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are compiled from computational predictions and data for structurally similar compounds.

PropertyPredicted/Calculated ValueSource
Molecular FormulaC₈H₆BrFN₂ChemScene[6]
Molecular Weight229.05 g/mol PubChem[7]
XLogP32.4PubChem[7]
Hydrogen Bond Donors0PubChem[7]
Hydrogen Bond Acceptors2PubChem[8]
Predicted Aqueous Solubility Poor Based on structural analogs[1][2]
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO) Common practice for indazole derivatives[2][3]

Core Challenge: Aqueous Insolubility

The primary obstacle in preparing this compound for in vitro assays is its predicted poor solubility in aqueous buffers and cell culture media. Direct dissolution in these systems is often impractical. The standard approach involves creating a high-concentration stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous assay medium.[9] However, this dilution step can cause the compound to precipitate or "crash out" of solution, leading to inaccurate and irreproducible experimental results.[10][11][12] This phenomenon occurs because the compound's solubility is significantly lower in the final aqueous environment compared to the initial organic solvent.[11]

The following workflow diagram illustrates the decision-making process for solubilizing a poorly soluble compound like this compound.

G start Start: Solid Compound stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep solubility_check Visually Inspect for Complete Dissolution stock_prep->solubility_check sonicate_heat Aid Dissolution: Vortex, Sonicate, Gentle Warming solubility_check->sonicate_heat Incomplete Dissolution working_sol Prepare Working Solution: Dilute Stock into Aqueous Medium solubility_check->working_sol Complete Dissolution sonicate_heat->solubility_check precipitation_check Observe for Precipitation (Crashing Out) working_sol->precipitation_check success Proceed with Assay (Include Vehicle Control) precipitation_check->success No Precipitation troubleshoot Troubleshooting Strategies precipitation_check->troubleshoot Precipitation Occurs

Caption: Workflow for Solubilizing this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which is a critical first step for serial dilutions.[5]

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to reach room temperature. This prevents atmospheric moisture from condensing on the compound.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.29 mg of this compound.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the solid compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.[5] If complete dissolution is not achieved, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be applied.[10] Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[5]

Protocol 2: Preparation of Aqueous Working Solutions and Mitigation of Precipitation

This protocol describes the critical step of diluting the DMSO stock into an aqueous medium and provides strategies to prevent precipitation.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile aqueous assay buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene tubes or plates

Procedure:

  • Thawing: At room temperature, thaw a single aliquot of the concentrated DMSO stock solution.

  • Pre-warming Medium: Warm the aqueous assay buffer to the experimental temperature (e.g., 37°C for cell-based assays). This can help maintain solubility.[10]

  • Dilution Strategy: To minimize precipitation, it is crucial to avoid making large dilution steps directly into the aqueous buffer.[9] Instead, perform serial dilutions in DMSO first if a range of concentrations is needed. For the final dilution into the aqueous medium, add the small volume of DMSO stock to the larger volume of pre-warmed aqueous buffer while vortexing or gently mixing.[13] This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or affect assay performance.[3][13] Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.[4]

  • Visual Confirmation: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles).

The following diagram illustrates the dilution process and potential pitfalls.

G cluster_good Recommended Method cluster_bad Method to Avoid stock_dmso_g 10 mM Stock in 100% DMSO add_to_buffer Add Small Volume of Stock to Pre-Warmed Aqueous Buffer (while vortexing) stock_dmso_g->add_to_buffer 1 µL final_sol_g Homogeneous Working Solution (e.g., 10 µM in 0.1% DMSO) add_to_buffer->final_sol_g to 999 µL stock_dmso_b 10 mM Stock in 100% DMSO add_buffer_to_stock Add Large Volume of Aqueous Buffer Directly to Small Volume of Stock stock_dmso_b->add_buffer_to_stock 1 µL final_sol_b Precipitation (Crashing Out) add_buffer_to_stock->final_sol_b with 999 µL

Caption: Recommended vs. Avoided Dilution Methods.

Troubleshooting and Advanced Strategies

If precipitation persists even with the optimized protocol, consider the following advanced strategies:

StrategyPrincipleConsiderations
Co-Solvents Using a mixture of solvents (e.g., DMSO with ethanol or polyethylene glycol) can sometimes enhance solubility in the final aqueous solution.[4][14]The compatibility of the co-solvent with the specific assay must be verified. Always include the co-solvent in the vehicle control.
pH Adjustment If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility.[4][15]The pH must remain within the acceptable range for the biological system (e.g., cell viability, enzyme activity).
Use of Surfactants Non-ionic detergents like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.05%) can help create micelles that encapsulate the compound, keeping it dispersed.[16][17]Primarily suitable for biochemical or enzyme assays, as detergents can lyse cells in cell-based assays.[17]
Cyclodextrins These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[15]The specific cyclodextrin and its concentration need to be optimized.

Conclusion

The successful use of this compound in in vitro research hinges on meticulous preparation of stock and working solutions. While its inherent physicochemical properties suggest poor aqueous solubility, the systematic application of the protocols and troubleshooting strategies outlined in this guide will enable researchers to achieve consistent and reliable experimental outcomes. The cornerstone of this process is the preparation of a high-quality DMSO stock solution, followed by a carefully executed dilution into the final aqueous medium, always accompanied by the appropriate vehicle controls.

References

  • Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!

  • Sigma-Aldrich. FAQs on Inhibitor Preparation.

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?

  • Benchchem. Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.

  • PubChem. 5-Bromo-6-fluoro-1H-indazole.

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?

  • ECHEMI. DMSO concentration in cell culture? Precipitating while PBS is added?

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?

  • Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole.

  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

  • National Center for Biotechnology Information. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.

  • National Center for Biotechnology Information. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

  • ChemicalBook. 5-Bromo-4-fluoro-1-methyl-1H-indazole.

  • AiFChem. This compound.

  • PubChem. 6-Bromo-5-fluoro-1-methyl-1H-indazole.

  • ChemScene. This compound.

  • American Association of Pharmaceutical Scientists. (2013). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations.

  • Benchchem. Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies.

  • ChemScene. 5-Bromo-4-fluoro-1-methyl-1H-indazole.

  • Sigma-Aldrich. 5-Bromo-6-methyl-1H-indazole.

  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

  • PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole.

Sources

Topic: Optimized Suzuki-Miyaura Coupling Protocols for 5-bromo-6-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Indazoles

The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous compounds with significant biological activities, including potent kinase inhibitors for oncology.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of medicinal chemistry, offering a robust and versatile method for constructing carbon-carbon bonds.[4][5] Applying this powerful transformation to functionalized indazoles, such as 5-bromo-6-fluoro-1-methyl-1H-indazole, allows for the strategic introduction of diverse aryl and heteroaryl moieties. This capability is critical for building molecular complexity and conducting extensive structure-activity relationship (SAR) studies essential for the development of novel therapeutics.[2]

This guide provides a comprehensive overview of the critical parameters, mechanistic considerations, and detailed laboratory protocols for successfully executing the Suzuki-Miyaura coupling on the this compound substrate.

Mechanistic & Substrate-Specific Considerations

The successful coupling of this compound is not a "one-size-fits-all" process. The electronic and structural features of this specific substrate demand careful consideration in the selection of catalytic systems and reaction conditions.

  • The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is paramount for troubleshooting and optimization. The key steps are:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole. This is often the rate-determining step.[7]

    • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the Pd(II) complex. This step is facilitated by a base.[8]

    • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) substrate 5-bromo-6-fluoro- 1-methyl-1H-indazole (Ar-X) oxidative_adduct Ar-Pd(II)L₂(X) (Oxidative Adduct) substrate->oxidative_adduct Oxidative Addition transmetalation_complex Ar-Pd(II)L₂(R) (Di-organo Complex) oxidative_adduct->transmetalation_complex Transmetalation boronic_acid Boronic Acid/Ester (R-B(OR)₂) activated_boronate [R-B(OR)₂(OH)]⁻ (Activated Boronate) boronic_acid->activated_boronate Activation base Base (e.g., K₂CO₃, K₃PO₄) activated_boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Coupled Product (Ar-R) transmetalation_complex->product center_point

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
  • Substrate Electronics: The 6-fluoro substituent is strongly electron-withdrawing, which generally increases the rate of oxidative addition at the C5-bromo position.[7] The N-methyl group at the 1-position prevents potential side reactions often observed with unprotected NH-indazoles, such as competitive N-arylation or catalyst inhibition, thereby simplifying the reaction profile.[9]

  • Catalyst & Ligand Choice: While simple catalysts like Pd(PPh₃)₄ can be effective, heteroaromatic substrates often benefit from more sophisticated systems.[1]

    • Palladacycles & Buchwald Ligands: For challenging couplings, particularly with sterically hindered or electron-poor boronic acids, highly active catalyst systems are recommended. These often involve bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) that promote both rapid oxidative addition and reductive elimination.[6][10][11]

    • Pd(dppf)Cl₂: This catalyst is a reliable workhorse for many heteroaromatic couplings, offering a good balance of reactivity and stability. It has been successfully used for the coupling of various 5-bromoindazoles.[1][12]

  • Base & Solvent System: The choice of base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[8]

    • Bases: Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][6] Stronger bases like K₃PO₄ can be advantageous, especially with less reactive coupling partners.[13]

    • Solvents: A mixture of an organic solvent and water is typical. Dioxane/water or DME/water are frequently used to dissolve both the organic substrate and the inorganic base.[1][3] Anhydrous conditions using solvents like n-butanol can also be effective and may minimize side reactions like protodeboronation.[6][14]

Experimental Protocols & Workflow

The following protocols provide a starting point for the Suzuki coupling of this compound. It is always recommended to perform a small-scale test reaction to optimize conditions for a specific boronic acid partner.

Experimental_Workflow start Start reagents 1. Reagent Preparation - Weigh Substrate & Boronic Acid - Prepare Solvent & Base Solution start->reagents setup 2. Reaction Setup - Combine solids in oven-dried flask - Add catalyst/ligand reagents->setup degas 3. Degassing - Evacuate and backfill with N₂/Ar (3x) - Add degassed solvents via syringe setup->degas reaction 4. Reaction - Heat to specified temperature - Monitor by TLC/LC-MS degas->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc/H₂O - Separate layers, extract aqueous reaction->workup Upon Completion purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify analyze 7. Analysis - Characterize by ¹H NMR, ¹³C NMR, HRMS purify->analyze end End analyze->end

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: General Conditions using Pd(dppf)Cl₂

This protocol is a robust starting point suitable for a wide range of aryl and heteroaryl boronic acids.

Materials & Equipment:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stir bar, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 eq).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling nitrogen or argon through it for 20-30 minutes.

  • Using a syringe, add the degassed solvent mixture to the reaction flask to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.[3]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: High-Efficiency Conditions using a Buchwald Precatalyst

This protocol is recommended for more challenging substrates, such as sterically hindered boronic acids or when higher turnover numbers are desired.

Materials & Equipment:

  • This compound

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • SPhos Pd G3 Precatalyst (0.01-0.02 equivalents)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equivalents)

  • n-Butanol or sec-Butanol

  • Round-bottom flask, condenser, magnetic stir bar, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), the boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and the SPhos Pd G3 Precatalyst (0.01-0.02 eq) to an oven-dried flask.[6]

  • Seal the flask and remove it from the glovebox (if used).

  • Add degassed n-butanol (or sec-butanol) to the flask to achieve a substrate concentration of 0.1-0.2 M. The use of an anhydrous alcohol solvent can improve yields in some cases by preventing protodeboronation of the boronic acid.[6][11]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. These highly active catalysts often lead to shorter reaction times (1-6 hours).

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate or THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane/ethyl acetate) and perform an aqueous workup as described in Protocol 1 if necessary to remove inorganic salts.

  • Dry, concentrate, and purify the product by flash column chromatography.

Summary of Recommended Reaction Conditions

ParameterCondition A (General)Condition B (High-Efficiency)Rationale & Comments
Substrate This compoundThis compoundThe electrophilic partner for the coupling.
Boronic Acid 1.1 - 1.3 eq1.2 - 1.5 eqA slight excess is used to drive the reaction to completion.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%)SPhos Pd G3 Precatalyst (1-2 mol%)Pd(dppf)Cl₂ is a robust catalyst for many systems.[1] Buchwald precatalysts offer higher activity for challenging substrates.[6]
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)K₃PO₄ (2-3 eq)K₃PO₄ is a stronger base, often beneficial with Buchwald ligands and less reactive boronic acids.[6][9]
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂On-Butanol or TolueneAqueous mixtures are common and effective.[3][15] Anhydrous alcohols can prevent boronic acid decomposition.[11]
Temperature 80 - 100 °C90 - 110 °CHigher temperatures may be needed for less reactive partners, but risk thermal decomposition.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[13]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient degassing.

    • Solution: Ensure the reaction is thoroughly degassed and run under a strictly inert atmosphere. Use a fresh, high-quality catalyst. Consider a more active ligand system (Protocol 2).

  • Formation of Homo-coupled Boronic Acid (R-R):

    • Cause: Presence of oxygen in the reaction mixture.[13]

    • Solution: Improve the degassing procedure for solvents and the reaction vessel.

  • Formation of Debrominated Starting Material (Protodebromination):

    • Cause: Presence of water, especially with electron-rich or unstable boronic acids.

    • Solution: Switch to an anhydrous solvent system like n-butanol or toluene.[6] Ensure the base is dry.

  • Incomplete Reaction with Hindered Boronic Acids:

    • Cause: Steric hindrance slowing the transmetalation step.

    • Solution: Switch to a catalyst with a bulkier ligand (e.g., XPhos instead of SPhos), increase the temperature, or increase the catalyst loading slightly.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly feasible and powerful method for generating diverse chemical matter for drug discovery programs. Success hinges on the rational selection of the catalyst, base, and solvent system tailored to the specific boronic acid coupling partner. By understanding the underlying mechanistic principles and employing robust, well-degassed reaction protocols, researchers can reliably access a wide array of novel 5-aryl-6-fluoro-1-methyl-1H-indazole derivatives in high yields.

References

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. Link

  • Shinde, S. S., Lee, Y. R., & Wu, T. Y. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Taiwan Institute of Chemical Engineers, 86, 110-118. Link

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Piras, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(1), 813-826. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kühn, O., & Beller, M. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron Letters, 49(16), 2569-2573. Link

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6902-6913. Link

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. BenchChem. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Smail, H. I., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 19(7), 9929-9941. Link

  • Lebrasseur, N., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(4), 1450-1455. Link

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Link

  • Elguero, J., Fruchier, A., & Jacquier, R. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Piras, M., et al. (2014). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Link

  • Patel, D., & Shah, N. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts (IJCRT), 8(12). Link

  • Li, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1279-1287. Link

  • Yang, J., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki−Miyaura Coupling of Heteroaromatics. ACS Catalysis. Link

  • Dachwitz, S., et al. (2020). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Link

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. New Journal of Chemistry. Link

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Link

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Link

  • Jia, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 970-979. Link

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Boyd, S., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 1293-1301. Link

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Substituted Bromo-Fluoro-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bromo-Fluoro-Indazoles in Modern Drug Discovery

Substituted indazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of bromine and fluorine atoms onto the indazole scaffold offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine substitution is well-known to enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling rapid analogue synthesis and structure-activity relationship (SAR) studies. Consequently, the development of robust and scalable methods for the synthesis of substituted bromo-fluoro-indazoles is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive technical guide provides an in-depth overview of the large-scale synthesis of this critical class of compounds. We will explore various synthetic strategies, from classical cyclization reactions to modern transition-metal-catalyzed approaches, offering insights into the mechanistic underpinnings and practical considerations for each. Detailed, field-proven protocols are provided to empower researchers to confidently and efficiently produce these valuable building blocks on a large scale.

Synthetic Strategies: A Comparative Overview

The synthesis of the indazole core can be broadly categorized into methods that form the pyrazole ring onto a pre-existing benzene ring. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. For large-scale synthesis, factors such as cost of goods, process safety, and scalability are critical considerations.

Synthetic StrategyKey Features & AdvantagesDisadvantages & Scalability Concerns
Diazotization and Cyclization Utilizes readily available anilines as starting materials. Well-established and understood reaction class.[1]Can involve the use of unstable diazonium intermediates, requiring careful temperature control.[2] The use of nitrites can generate nitrous gases, which require appropriate scrubbing on a large scale.
Palladium-Catalyzed C-N Coupling Offers high regioselectivity and functional group tolerance.[3][4] Can be adapted for a wide range of substituted indazoles.The cost of palladium catalysts can be a significant factor in large-scale production.[5] Ligand selection is crucial and can require extensive optimization. Residual palladium levels in the final product must be carefully controlled.
Copper-Catalyzed C-N Coupling A more cost-effective alternative to palladium catalysis.[6] Often demonstrates excellent yields and good functional group compatibility.Can sometimes require higher catalyst loading or harsher reaction conditions compared to palladium. Catalyst removal can be challenging.
Davis-Beirut Reaction A metal-free approach that utilizes o-nitrobenzylamines as precursors.[6][7] Proceeds under relatively mild conditions.The synthesis of the o-nitrobenzylamine starting materials can add steps to the overall sequence. The reaction scope may be limited for certain substitution patterns.

Featured Large-Scale Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole

This protocol is adapted from a patented, scalable three-step synthesis starting from the commercially available 3-fluoro-2-methylaniline.[5] This route is advantageous for its operational simplicity, mild reaction conditions, and high overall yield, making it suitable for industrial production.

Overall Synthetic Scheme

Synthetic_Scheme A 3-Fluoro-2-methylaniline B Step 1: Bromination (NBS, Acetonitrile) A->B C 2-Amino-1-bromo-6-fluoro-3-methylbenzene B->C D Step 2: Acetylation & Cyclization (Acetic Anhydride, Isoamyl Nitrite) C->D E 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone D->E F Step 3: Deprotection (Potassium Carbonate, Methanol/Water) E->F G 5-Bromo-4-fluoro-1H-indazole F->G

Caption: Three-step synthesis of 5-Bromo-4-fluoro-1H-indazole.

Step 1: Bromination of 3-Fluoro-2-methylaniline

Reaction Principle: This step involves the electrophilic aromatic substitution of 3-fluoro-2-methylaniline with N-bromosuccinimide (NBS) to regioselectively install a bromine atom. The reaction is typically carried out at low temperatures to control selectivity and minimize side reactions.

Detailed Protocol (Kilogram Scale):

  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 3-fluoro-2-methylaniline (5.0 kg, 39.95 mol) and acetonitrile (50 L).

  • Cooling: Cool the solution to -10°C to 0°C with constant stirring.

  • NBS Addition: Slowly add N-bromosuccinimide (7.82 kg, 43.95 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Slowly add a solution of sodium bisulfite (5.0 kg in 20 L of water) to the reaction mixture to quench any unreacted NBS.

  • Work-up: Allow the mixture to warm to room temperature. Add water (50 L) and ethyl acetate (50 L). Separate the organic layer, wash with brine (2 x 20 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, 2-amino-1-bromo-6-fluoro-3-methylbenzene. The crude product is typically of sufficient purity to be carried forward to the next step.

Step 2: Acetylation and Cyclization to Form the Indazole Core

Reaction Principle: The amino group of the brominated intermediate is first protected as an acetamide. This is followed by a diazotization of the amino group using isoamyl nitrite and subsequent intramolecular cyclization to form the indazole ring.

Detailed Protocol (Kilogram Scale):

  • Reactor Setup: Charge the 100 L reactor with the crude 2-amino-1-bromo-6-fluoro-3-methylbenzene from the previous step and acetic anhydride (4.48 kg, 43.95 mol).

  • Acetylation: Heat the mixture to 50-60°C for 1 hour. Monitor by HPLC to confirm the formation of the acetamide intermediate.

  • Cyclization: Cool the reaction mixture to room temperature and add isoamyl nitrite (5.15 kg, 43.95 mol). Heat the reaction mixture to 110°C and maintain for 2-3 hours.

  • Work-up: After completion, cool the reaction to room temperature and concentrate to dryness under reduced pressure. The resulting residue is triturated with methanol (20 L), and the solid is collected by filtration and dried to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Step 3: Deprotection to Yield 5-Bromo-4-fluoro-1H-indazole

Reaction Principle: The acetyl protecting group on the indazole nitrogen is removed by base-catalyzed hydrolysis to yield the final product.

Detailed Protocol (Kilogram Scale):

  • Reactor Setup: Charge the 100 L reactor with 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (from the previous step), methanol (25 L), and water (25 L).

  • Hydrolysis: Add a solution of potassium carbonate (7.18 kg, 51.94 mol) in water (50 L) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12 hours. Monitor by HPLC until the starting material is consumed.

  • Isolation and Purification: Add water (50 L) and stir for 30 minutes. Collect the precipitated solid by filtration, wash with water, and dry under vacuum at 50°C to yield 5-bromo-4-fluoro-1H-indazole. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[8][9]

Mechanistic Insight: The Jacobson Indazole Synthesis

The Jacobson synthesis is a classical method for the preparation of indazoles that proceeds via the nitrosation of N-acetyl derivatives of 2-alkylanilines, followed by cyclization.[8] Understanding the mechanism provides insight into the key transformations involved in many indazole syntheses.

Jacobson_Mechanism A N-Acetyl-o-toluidine B Nitrosation (NaNO2, H+) A->B C N-Nitroso Intermediate B->C D Tautomerization C->D E Diazohydroxide D->E F Dehydration E->F G Diazoalkane Intermediate F->G H Intramolecular Cyclization G->H I 1-Acetyl-1H-indazole H->I J Hydrolysis I->J K 1H-Indazole J->K

Caption: Mechanism of the Jacobson Indazole Synthesis.

The reaction is initiated by the nitrosation of the N-acetyl-o-toluidine to form an N-nitroso intermediate. This intermediate undergoes tautomerization to a diazohydroxide, which then loses water to form a diazoalkane. Intramolecular cyclization of the diazoalkane onto the aromatic ring, followed by aromatization, yields the 1-acetyl-1H-indazole. Subsequent hydrolysis removes the acetyl group to afford the final indazole product. This mechanism highlights the importance of the in situ generation of a reactive intermediate that facilitates the ring-closing step.

Large-Scale Purification Strategies

Achieving high purity is critical for pharmaceutical intermediates. For substituted bromo-fluoro-indazoles, the two primary methods for large-scale purification are crystallization and chromatography.

Industrial Crystallization

Crystallization is often the most cost-effective and scalable method for purifying solid compounds.[8][9][10][][12] The key to a successful large-scale crystallization is the selection of an appropriate solvent system.

Protocol for Recrystallization of 5-Bromo-4-fluoro-1H-indazole:

  • Solvent Screening: In the laboratory, screen various solvent systems to identify one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, isopropanol, ethyl acetate, and mixtures with water or heptane.

  • Dissolution: In a suitably sized reactor, charge the crude 5-bromo-4-fluoro-1H-indazole and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Slowly cool the solution to allow for the formation of well-defined crystals. A controlled cooling profile is crucial for achieving high purity and a desirable crystal size distribution. Seeding with a small amount of pure product can be employed to control the crystallization process.

  • Isolation: Collect the crystals by filtration or centrifugation.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and dry the product under vacuum.

Large-Scale Chromatography

For challenging purifications where crystallization is not effective, large-scale preparative chromatography is a viable option.[7][13][14][15][16]

Considerations for Large-Scale Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography. The particle size and pore size of the silica will affect the resolution and flow rate.

  • Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent (e.g., heptane) and a more polar solvent (e.g., ethyl acetate). The composition is optimized at the lab scale using thin-layer chromatography (TLC) or analytical HPLC.

  • Loading: The amount of crude material that can be loaded onto the column depends on the column size and the difficulty of the separation.

  • Elution: The product is eluted from the column by pumping the mobile phase through it. Fractions are collected and analyzed to identify those containing the pure product.

  • Solvent Recovery: On a large scale, solvent recovery and recycling are essential for economic and environmental reasons.

Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of halogenated heterocyclic compounds requires stringent safety protocols. A thorough risk assessment should be conducted before any scale-up activities.[17][18]

  • Handling of Brominating Agents: Reagents like N-bromosuccinimide are corrosive and can cause severe skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area, and for large quantities, a fume hood or a contained charging system is necessary.

  • Control of Exothermic Reactions: Bromination and diazotization reactions can be highly exothermic. Careful control of reagent addition rates and reaction temperature is critical to prevent runaway reactions. The use of a reactor with a reliable cooling system is essential.

  • Handling of Halogenated Compounds: Substituted bromo-fluoro-indazoles and their intermediates may be toxic or have unknown toxicological properties. Exposure should be minimized through the use of appropriate engineering controls and PPE.

  • Waste Disposal: Halogenated organic waste must be segregated and disposed of according to local regulations.[19][20][21] Do not dispose of halogenated waste down the drain.

Conclusion

The large-scale synthesis of substituted bromo-fluoro-indazoles is a critical enabling technology in modern drug discovery and development. By understanding the various synthetic strategies, optimizing reaction conditions, and implementing robust purification and safety protocols, researchers can efficiently and safely produce these valuable compounds on a scale sufficient for preclinical and clinical studies. The methods and protocols outlined in this guide provide a solid foundation for the successful large-scale synthesis of this important class of heterocyclic compounds.

References

  • Davis–Beirut reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • Crystallization as a Core Competence in API Manufacturing - Fermion. (2025, June 17). Retrieved January 20, 2026, from [Link]

  • Large-Scale Chromatography Columns, Modeling Flow Distribution - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, March 23). Retrieved January 20, 2026, from [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation - Micropore Technologies. (n.d.). Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed. (2011, April). Retrieved January 20, 2026, from [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Process development of API crystallization: a model-driven approach. (2024, October 1). Retrieved January 20, 2026, from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing. | PDF - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - NIH. (2020, August 20). Retrieved January 20, 2026, from [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - ResearchGate. (2025, August 10). Retrieved January 20, 2026, from [Link]

  • Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC - NIH. (2019, June 19). Retrieved January 20, 2026, from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Crystailization of API | PDF | Crystallization | Physical Chemistry - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (2021, July 9). Retrieved January 20, 2026, from [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir | ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Risk assessment, risk management, and regulation of halogenated organic chemicals: Current practice and future directions | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed. (2013, July 15). Retrieved January 20, 2026, from [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed. (2012, April 6). Retrieved January 20, 2026, from [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved January 20, 2026, from [Link]

  • hazardous waste segregation. (n.d.). Retrieved January 20, 2026, from [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013, January 14). Retrieved January 20, 2026, from [Link]

  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Applications of Fluorinated Indazoles in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in the Privileged Indazole Scaffold

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[1] Its bicyclic structure, composed of a fused benzene and pyrazole ring, offers a unique three-dimensional architecture for interacting with biological targets. When combined with fluorine—the most electronegative element—the therapeutic potential of the indazole scaffold is significantly amplified.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance key pharmacological properties.[2][3] Fluorine's small size and unique electronic properties can modulate a molecule's:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong a drug's half-life.[4]

  • Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a target's binding pocket, thereby increasing potency.[5]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes, including the critical blood-brain barrier.[5]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering a compound's ionization state and, consequently, its solubility and target engagement.[4]

This guide provides an in-depth overview of the applications of fluorinated indazoles in modern drug discovery, complete with detailed protocols and mechanistic insights for researchers in the field.

Key Therapeutic Areas and Drug Spotlights

Fluorinated indazoles have demonstrated significant promise across multiple therapeutic areas, most notably in oncology and neuroscience.

Oncology: Targeting Kinase Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] The indazole scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.

Spotlight: Entrectinib (Rozlytrek)

Entrectinib is a powerful example of a successful fluorinated indazole-based drug. It is an orally bioavailable inhibitor of several tyrosine kinases, including TRKA/B/C, ROS1, and ALK, which are drivers of various cancers when genetic fusions or rearrangements occur.[7][8][9]

  • Mechanism of Action: Entrectinib functions by competitively binding to the ATP-binding site of these kinases.[10] This blockade prevents the downstream signaling pathways (like MAPK/ERK and PI3K/AKT) that are essential for cancer cell proliferation and survival.[10]

  • Role of Fluorine: The strategic placement of fluorine atoms on the indazole core and its substituents contributes to the drug's high potency and favorable pharmacokinetic profile.

  • Clinical Significance: A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it particularly effective for treating cancers that have metastasized to the central nervous system (CNS).[9][10] It is approved for the treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK gene fusion-positive solid tumors.[9]

Data Presentation: Notable Fluorinated Indazole-Based Kinase Inhibitors

Compound/DrugTarget(s)Therapeutic AreaKey Insights
Entrectinib TRKA/B/C, ROS1, ALKOncologyCNS-penetrant, approved for NTRK fusion and ROS1-positive cancers.[7][8][11]
FGFR Inhibitors FGFR1, FGFR2OncologyFluorine substitution at the 6-position of the indazole ring improved enzymatic and cellular potency.[6]
ROCK1 Inhibitors Rho Kinase (ROCK1)Cardiovascular, OncologyFluorine at the C6 position significantly enhanced potency (IC50 = 14 nM) and oral bioavailability compared to C4 substitution (IC50 = 2500 nM).[12][13]
Neuroscience and Beyond

The applications of fluorinated indazoles extend beyond oncology. Their ability to modulate CNS targets makes them attractive candidates for neurological disorders.

  • Nitric Oxide Synthase (NOS) Inhibition: Certain tetrafluoroindazole derivatives have shown selective inhibition of inducible nitric oxide synthase (iNOS or NOS-II) over neuronal nitric oxide synthase (nNOS or NOS-I).[14][15] This selectivity is crucial, as iNOS is often implicated in neuroinflammatory processes, and its inhibition could be a therapeutic strategy for neurodegenerative diseases. The fluorination of the aromatic ring was found to increase both the inhibitory potency and the selectivity for NOS-II.[14][15]

  • Anti-inflammatory and Antiviral Activity: Various fluorinated indazoles have been investigated for their potential as anti-inflammatory agents by inhibiting targets like RIP2 kinase, and as antiviral agents, including against HIV.[12][13]

Experimental Protocols and Methodologies

Application Note 1: Synthesis of a C3-Fluorinated 2H-Indazole

This protocol is based on a modern, metal-free approach for the direct C-H fluorination of 2H-indazoles, which is advantageous due to its operational simplicity and environmental friendliness.[16][17]

Principle: The direct, regioselective fluorination at the C3 position of the 2H-indazole core is achieved using an electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSI), in an aqueous medium. Mechanistic studies suggest the reaction proceeds via a radical pathway.[17][18]

Materials:

  • Substituted 2H-indazole (1.0 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

  • Deionized Water (5 mL)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

Step-by-Step Protocol:

  • Reaction Setup: To a 25 mL round-bottom flask, add the 2H-indazole (1.0 mmol, 1.0 equiv) and deionized water (5 mL).

  • Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv) to the suspension.

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (25-30 °C) under ambient air. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion, quench the reaction mixture with a saturated solution of sodium bicarbonate (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-2H-indazole derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices:

  • NFSI as Fluorinating Agent: NFSI is chosen for its stability, ease of handling, and its ability to act as an electrophilic fluorine source under mild conditions.[18] It avoids the need for harsh or metallic reagents.

  • Water as Solvent: Using water as a solvent is a key aspect of green chemistry, making the protocol more sustainable and safer.[17] It also surprisingly facilitates the reaction, potentially by promoting the radical pathway.[17]

  • Ambient Conditions: The ability to run the reaction at room temperature and under ambient air simplifies the experimental setup and reduces energy consumption.[16]

Application Note 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common and robust method for measuring kinase activity and inhibition.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When both are in proximity, excitation of the Eu-chelate donor results in energy transfer to a streptavidin-allophycocyanin (SA-APC) acceptor (which binds to the biotin), producing a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., ALK, ROS1)

  • Biotinylated peptide substrate

  • ATP (Adenosine Triphosphate)

  • Fluorinated indazole inhibitor (dissolved in DMSO)

  • Assay Buffer (e.g., HEPES buffer with MgCl₂, Brij-35)

  • Stop Solution containing EDTA

  • Detection Reagents: Eu-labeled anti-phospho-antibody and SA-APC

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the fluorinated indazole inhibitor in DMSO. Then, dilute further into the assay buffer to the desired final concentrations.

  • Reaction Mixture: In a 384-well plate, add 2.5 µL of the diluted inhibitor solution.

  • Enzyme/Substrate Addition: Add 2.5 µL of a solution containing the kinase and the biotinylated peptide substrate in assay buffer.

  • Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Termination: Stop the reaction by adding 5 µL of the stop solution containing EDTA. EDTA chelates the Mg²⁺ ions required for kinase activity.

  • Detection: Add 5 µL of the detection reagent mixture (Eu-antibody and SA-APC).

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow the antibody and streptavidin to bind.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot this ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validating System:

  • Controls: The protocol must include positive controls (no inhibitor, full kinase activity) and negative controls (no enzyme or no ATP, background signal) to establish the assay window and ensure its validity.

  • Z'-Factor: Calculate the Z'-factor for the assay (Z' = 1 - (3σp + 3σn) / |μp - μn|) using the positive (p) and negative (n) controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

Visualization of Key Concepts

Diagram 1: Drug Discovery Workflow

G cluster_0 Discovery Phase cluster_1 Preclinical Phase a Target Identification & Validation b Library Design (Fluorinated Indazoles) a->b c Synthesis & Purification b->c d High-Throughput Screening (HTS) c->d e Hit-to-Lead Optimization (SAR Studies) d->e Hits f In Vitro ADME (Metabolic Stability) e->f g In Vivo Efficacy (Animal Models) f->g h Toxicology Studies g->h i IND Submission & Clinical Trials h->i Candidate

Caption: A typical workflow for fluorinated indazole drug discovery.

Diagram 2: Mechanism of Kinase Inhibition

G cluster_kinase Kinase Active Site atp_pocket ATP Binding Pocket substrate Peptide Substrate atp_pocket->substrate Phosphorylates atp ATP atp->atp_pocket Binds inhibitor Fluorinated Indazole Inhibitor inhibitor->atp_pocket Competitively Binds & Blocks ATP

Caption: Competitive inhibition of a kinase by a fluorinated indazole.

Conclusion and Future Perspectives

The fusion of fluorine chemistry with the privileged indazole scaffold has yielded significant advances in drug discovery, particularly in the development of targeted cancer therapies like Entrectinib. The predictable and beneficial effects of fluorination on metabolic stability, target affinity, and pharmacokinetics make this a continuing area of high interest.

Future research will likely focus on:

  • Novel Fluorination Techniques: The development of late-stage fluorination methods will allow for the rapid diversification of complex indazole-based molecules, accelerating SAR studies.

  • New Biological Targets: Exploring the activity of fluorinated indazole libraries against a wider range of targets, including GPCRs, ion channels, and epigenetic enzymes.

  • Positron Emission Tomography (PET): Utilizing the ¹⁸F isotope to synthesize PET imaging agents from promising fluorinated indazole candidates, enabling in vivo tracking of drug distribution and target engagement in real-time.[3]

By leveraging the unique properties of fluorine, medicinal chemists are well-equipped to continue unlocking the full therapeutic potential of the indazole core, paving the way for the next generation of innovative medicines.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entrectinib?
  • Medscape. Rozlytrek (entrectinib) dosing, indications, interactions, adverse effects, and more.
  • Patsnap Synapse. (2024, June 14). What is Entrectinib used for?
  • Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. AACR Journals.
  • Drilon, A., et al. (2020). Entrectinib for the treatment of metastatic NSCLC: safety and efficacy. PubMed.
  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • Organic Chemistry Portal. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H‑Indazoles Using N‑Fluorobenzenesulfonimide. ACS Figshare.
  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • León, R., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. PubMed.
  • León, R., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation. ResearchGate.
  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Dalvit, C., et al. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases.
  • Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed.
  • Gillis, E. P., et al. (2020). Fluorine in drug discovery: Role, design and case studies.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

Sources

Application Notes & Protocols: Leveraging 5-bromo-6-fluoro-1-methyl-1H-indazole for the Development of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its ability to mimic the purine ring of ATP allows it to effectively interact with the hinge region of the kinase ATP-binding pocket.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-bromo-6-fluoro-1-methyl-1H-indazole , a versatile chemical building block, in the design and synthesis of novel kinase inhibitors. We focus on its application in developing inhibitors for Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a promising target in oncology.[2][3] This guide details the rationale for its use, provides exemplary synthetic protocols, and outlines robust in vitro and cell-based assays for inhibitor validation.

Introduction: The Strategic Advantage of the Indazole Scaffold

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in regulating cellular signaling pathways.[4] The development of small molecule inhibitors that target the ATP-binding site of these kinases has proven to be a highly successful therapeutic strategy. The indazole core is an exemplary "hinge-binding" pharmacophore.[5] The nitrogen atoms at positions 1 and 2 can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the active site.

The specific building block, This compound , offers several strategic advantages for kinase inhibitor design:

  • Indazole Core : Provides the essential hinge-binding motif.

  • 5-Bromo Position : Serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the exploration of deep, often hydrophobic, pockets within the kinase active site to enhance potency and selectivity.

  • 6-Fluoro Position : The fluorine atom can improve metabolic stability, enhance binding affinity through favorable electrostatic interactions, and modulate the physicochemical properties of the final compound.[6]

  • 1-Methyl Group : The N1-methylation prevents potential isomerization and provides a consistent structural presentation to the kinase active site, while also potentially improving cell permeability.

Target Spotlight: Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication. Overexpression of PLK4 is observed in various cancers, leading to centrosome amplification, mitotic defects, and aneuploidy—hallmarks of tumorigenesis.[2] Therefore, inhibiting PLK4 is a promising therapeutic strategy to induce mitotic catastrophe and cell death specifically in cancer cells.[3][7] Several potent indazole-based PLK4 inhibitors, such as CFI-400945, have been developed, validating this approach.[8]

Conceptual Workflow for Inhibitor Development

The development of a novel kinase inhibitor using this compound follows a structured, multi-stage process. This workflow integrates rational design, chemical synthesis, and rigorous biological evaluation to identify and validate lead compounds.

Caption: High-level workflow for kinase inhibitor development.

Protocols: Synthesis and Biological Evaluation

This section provides detailed, field-proven protocols for synthesizing a representative PLK4 inhibitor from this compound and for evaluating its biological activity.

Synthesis of a Representative PLK4 Inhibitor

This protocol describes a Suzuki cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds. The bromine at the 5-position of the indazole is coupled with a boronic acid derivative to install a desired R-group, designed to occupy a specific pocket in the PLK4 active site.

Scheme 1: Synthesis via Suzuki Coupling

(A specific boronic acid is used for illustrative purposes. Researchers should select a boronic acid based on their own structure-based design or library enumeration goals.)

Materials & Reagents:

  • This compound (1.0 eq)

  • (4-(Trifluoromethyl)phenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, (4-(trifluoromethyl)phenyl)boronic acid, and sodium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro PLK4 Kinase Assay (IC₅₀ Determination)

This biochemical assay quantifies the ability of a synthesized compound to inhibit PLK4 kinase activity directly. The ADP-Glo™ Kinase Assay is a common, non-radioactive method that measures ADP production, a direct product of kinase activity.

Materials & Reagents:

  • Recombinant human PLK4 enzyme

  • Suitable peptide substrate (e.g., a casein-based peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup: In each well of the plate, add the kinase buffer, the peptide substrate, and the serially diluted inhibitor compound.

  • Enzyme Addition: Add the recombinant PLK4 enzyme to each well, except for the "no enzyme" control wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for PLK4.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Terminate and Detect: Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Anti-Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cells, providing a measure of its cellular potency. Breast cancer cell lines with PLK4 overexpression (e.g., MCF-7) are suitable models.[3]

Materials & Reagents:

  • MCF-7 human breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

  • Sterile, clear-bottom 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor compound in the complete growth medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis: Measure luminescence with a plate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the inhibitor concentration and determine the IC₅₀ value.

Protocol: Western Blot for Target Engagement

To confirm that the cellular anti-proliferative effect is due to the inhibition of PLK4, a Western blot can be performed to measure the levels of a downstream substrate. Since a reliable antibody for PLK4 autophosphorylation can be challenging, monitoring the stability of SAS-6, a key downstream substrate that is degraded upon phosphorylation by PLK4, serves as an excellent surrogate marker.[9] Inhibition of PLK4 leads to the stabilization and accumulation of SAS-6 protein.[9]

G cluster_pathway PLK4 Signaling Pathway PLK4 Active PLK4 SAS6 SAS-6 Protein PLK4->SAS6 Phosphorylates Degradation Degradation SAS6->Degradation Leads to Inhibitor Indazole Inhibitor (Derived from Core Scaffold) Inhibitor->PLK4 Inhibits

Caption: Inhibition of PLK4 leads to stabilization of SAS-6.

Step-by-Step Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the anti-proliferation IC₅₀) for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against SAS-6 overnight at 4 °C. As a loading control, also probe for GAPDH or β-actin.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. An increase in the SAS-6 band intensity relative to the loading control in inhibitor-treated cells confirms target engagement.[9]

Data Presentation and Interpretation

To effectively compare novel inhibitors, data should be systematically organized. The table below provides a template for summarizing key results for a newly synthesized compound ("Compound X") against a known benchmark inhibitor.

Parameter Compound X Benchmark (e.g., CFI-400945) Interpretation
PLK4 Kinase IC₅₀ (nM) e.g., 5.2 nMe.g., 2.8 nM[8]Compares the direct biochemical potency against the target kinase.
MCF-7 Cell IC₅₀ (µM) e.g., 0.85 µMe.g., 0.3 µMAssesses cellular permeability and potency in a relevant cancer cell line.
SAS-6 Stabilization e.g., Clear increase at 1 µMe.g., Dose-dependent increaseConfirms on-target activity within the cellular context.
Kinase Selectivity Panel dataPanel dataMeasures off-target effects; crucial for predicting potential toxicity.

Conclusion

This compound is a high-value starting material for the development of next-generation kinase inhibitors. Its inherent structural features, combined with the synthetic versatility offered by the bromine handle, provide a robust platform for generating potent and selective drug candidates. By targeting critical oncogenic kinases like PLK4 and employing the systematic protocols outlined in this guide, researchers can accelerate the discovery and validation of novel targeted therapies for cancer.

References

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. (URL not available)
  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. The Royal Society of Chemistry. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. (URL: [Link])

  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. (URL: [Link])

  • Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Inhibitors. PubMed. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. (URL: [Link])

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. ACS Publications. (URL: [Link])

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed. (URL: [Link])

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. NIH. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PMC. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. (URL: [Link])

  • WO2006048745A1 - Methods for preparing indazole compounds.
  • 5-Bromo-4-fluoro-1-methyl-1h-indazole. PubChem. (URL: [Link])

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Publications. (URL: [Link])

  • US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • 5-Bromo-6-fluoro-1H-indazole. PubChem. (URL: [Link])

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC. (URL: [Link])

  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. PubMed. (URL: [Link])

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. (URL: [Link])

Sources

Preparation of Stock Solutions of 5-bromo-6-fluoro-1-methyl-1H-indazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 5-bromo-6-fluoro-1-methyl-1H-indazole (C₈H₆BrFN₂), a compound of interest for researchers in drug discovery and chemical biology. Emphasizing scientific integrity and causality, this document outlines best practices to ensure the accuracy, reproducibility, and stability of experimental results derived from the use of this compound. The protocols are designed for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Stock Solution Integrity

The indazole moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] this compound is a specific derivative with potential applications in various research areas. The reliability and reproducibility of in vitro and in vivo studies hinge on the accurate preparation and handling of the initial compound stock solution. Factors such as solvent choice, concentration accuracy, storage conditions, and handling technique can significantly impact the compound's integrity and, consequently, the experimental outcome.

This document provides a self-validating protocol that explains the reasoning behind each step, ensuring that researchers can confidently prepare stable and accurate stock solutions of this compound.

Compound Specifications and Physicochemical Properties

Before preparing a stock solution, it is imperative to confirm the identity and purity of the compound, typically through a Certificate of Analysis (CoA) provided by the supplier. Key parameters for this compound are summarized below.

PropertyValueSource / Note
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
CAS Number 1185767-06-9
Appearance Typically a solid powderGeneral knowledge
Purity >98% (Recommended)Standard for research compounds
Recommended Solvent Dimethyl Sulfoxide (DMSO)Based on common practice for indazole derivatives
Aqueous Solubility Predicted to be poorCommon for indazole derivatives

Safety and Handling Precautions

As a precautionary measure, this compound should be handled with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Core Safety Protocols:

  • Engineering Controls: Handle the solid compound and concentrated solutions in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling Solid: Avoid creating dust when weighing and handling the powdered form of the compound.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays. The choice of Dimethyl Sulfoxide (DMSO) as the solvent is based on its high solvating power for a wide range of organic molecules, including indazole derivatives, making it a standard for initial stock solution preparation.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous, high-purity DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Step-by-Step Methodology

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase equilibration 1. Equilibrate Compound to Room Temperature calculation 2. Calculate Required Mass equilibration->calculation Prevents moisture condensation weighing 3. Accurately Weigh Compound calculation->weighing Based on desired concentration add_solvent 4. Add DMSO to Solid weighing->add_solvent Transfer to sterile vial dissolve 5. Vortex/Sonicate to Dissolve add_solvent->dissolve Ensure accurate volume verify 6. Visually Confirm Complete Dissolution dissolve->verify Critical for concentration accuracy aliquot 7. Aliquot into Working Volumes verify->aliquot Solution is now ready store 8. Store at -20°C or -80°C aliquot->store Minimizes freeze-thaw cycles

Caption: Workflow for preparing a stock solution.

  • Equilibration: Before opening, allow the vial containing solid this compound to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic compound, which could affect its mass and stability.

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of the compound using the following formula:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 M) stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 229.05 g/mol x 1000 mg/g = 2.29 mg

  • Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 2.29 mg) of the compound and transfer it to a sterile, appropriately labeled amber vial or polypropylene tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Visual Confirmation: Visually inspect the solution against a light source to ensure that all solid particles have dissolved completely. The solution should be clear and free of precipitates.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored under these conditions, stock solutions in DMSO are generally stable for several months.

Preparation of Working Solutions

The concentrated DMSO stock solution must be diluted into an aqueous buffer or cell culture medium to prepare the final working solution for experiments. Due to the poor aqueous solubility of many organic compounds, direct dilution of a high-concentration DMSO stock into an aqueous medium can cause precipitation.

Dilution Strategy to Prevent Precipitation

G stock High Concentration Stock in DMSO intermediate Intermediate Dilution (Optional, in DMSO) stock->intermediate Serial Dilution working Final Working Solution in Aqueous Buffer stock->working High-fold dilution increases risk intermediate->working Final Dilution Step (Vortex Immediately) precipitate Precipitation Risk! working->precipitate

Caption: Recommended dilution workflow.

Recommended Dilution Protocol:

  • Thaw: Retrieve a single aliquot of the 10 mM DMSO stock solution and allow it to thaw completely at room temperature.

  • Intermediate Dilutions (if necessary): It is best practice to perform serial dilutions in DMSO first before the final dilution into the aqueous medium.

  • Final Dilution: Add the DMSO stock solution (or an intermediate DMSO dilution) to the aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.

  • Immediate Mixing: Immediately after adding the DMSO solution to the aqueous medium, vortex or pipette vigorously to ensure rapid and uniform mixing, which minimizes the risk of precipitation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through a series of checks and best practices:

  • Purity Confirmation: Starting with a high-purity compound, as verified by a CoA, is the first validation step.

  • Accurate Measurements: The use of calibrated balances and pipettes ensures concentration accuracy.

  • Visual Inspection: Confirming complete dissolution provides a qualitative check on the stock solution's homogeneity.

  • Aliquoting Strategy: This practice inherently protects the integrity of the bulk stock solution from potential degradation due to handling and environmental exposure.

  • Control Experiments: In biological assays, a vehicle control (medium with the same final concentration of DMSO) must always be included to validate that observed effects are due to the compound and not the solvent.

By adhering to these detailed procedures, researchers can ensure the preparation of high-quality stock solutions of this compound, leading to more reliable and reproducible scientific data.

References

  • BenchChem. (2025). Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies.
  • Achmem. (n.d.). This compound.
  • Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Ghosh, S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ChemistrySelect. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-6-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-bromo-6-fluoro-1-methyl-1H-indazole. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, enhance yield, and troubleshoot common experimental hurdles. The following content is structured in a problem-oriented question-and-answer format to directly address the challenges you may encounter.

Troubleshooting Guide: Navigating the Synthesis

This section provides in-depth solutions to specific problems that can arise during the synthesis of this compound.

Q1: I am experiencing low yields in the initial cyclization step to form the 5-bromo-6-fluoro-1H-indazole core. What are the likely causes and how can I optimize this reaction?

Low yields in the formation of the indazole ring are a frequent challenge. The success of this step hinges on the careful control of reaction conditions and the choice of reagents. A common route to halogenated indazoles involves the diazotization of an appropriately substituted aniline followed by cyclization.[1]

Potential Causes and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from the precursor aniline (e.g., 4-bromo-5-fluoro-2-methylaniline) is temperature-sensitive.

    • Troubleshooting: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite). Use of a temperature probe is critical. A slight excess of the diazotizing agent can ensure complete conversion, but a large excess can lead to unwanted side reactions.

  • Suboptimal Cyclization Conditions: The subsequent intramolecular cyclization to form the indazole ring is often the most critical and lowest-yielding step.

    • Troubleshooting: The choice of solvent and temperature is crucial. While some cyclizations proceed at elevated temperatures, thermal decomposition of the diazonium intermediate can be a significant side reaction.[2] A screening of solvents with varying polarities may be necessary. For instance, a patented procedure for a similar isomer, 5-bromo-4-fluoro-1H-indazole, utilizes a cyclization reaction at elevated temperatures, suggesting that thermal stability of the intermediate is a key consideration.[3]

  • Side Reactions: The presence of activating groups on the aromatic ring can lead to undesired side reactions, such as the formation of phenols or other substituted byproducts.

    • Troubleshooting: Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt and minimize hydroxylation. The slow, controlled addition of reagents is paramount.

Workflow for Indazole Core Synthesis:

A Starting Material: 4-bromo-5-fluoro-2-methylaniline B Diazotization: NaNO2, HCl (aq) 0-5 °C A->B Step 1 C Diazonium Salt Intermediate B->C Formation D Intramolecular Cyclization: Heat C->D Step 2 E Product: 5-bromo-6-fluoro-1H-indazole D->E Formation cluster_n1 N1-Alkylation (Thermodynamic Control) cluster_n2 N2-Alkylation (Kinetic Control) A 5-bromo-6-fluoro-1H-indazole B Deprotonation: NaH in THF A->B C Indazolide Anion B->C D Methylation: CH3I C->D E Product: This compound D->E F 5-bromo-6-fluoro-1H-indazole G Alternative Conditions: e.g., Weaker base F->G H Transition State favoring N2 G->H I Methylation: CH3I H->I J Byproduct: 5-bromo-6-fluoro-2-methyl-2H-indazole I->J

Sources

Technical Support Center: Purification of Crude 5-bromo-6-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 5-bromo-6-fluoro-1-methyl-1H-indazole. The following sections are designed to offer both foundational knowledge and practical troubleshooting solutions to ensure the successful isolation of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: Impurities in your crude sample typically originate from the synthetic route employed.[1] For halogenated N-methylated indazoles, the impurity profile can be complex. You should anticipate the following:

Impurity Category Potential Species Likely Origin
Starting Materials Unreacted 6-fluoro-1-methyl-1H-indazole or the precursor indazole.Incomplete bromination or methylation steps.
Regioisomers 5-bromo-6-fluoro-2-methyl-1H-indazole.N-alkylation of indazoles can produce a mixture of N1 and N2 isomers, which often have very similar polarities.[2][3]
Byproducts Di-brominated species (e.g., 3,5-dibromo-6-fluoro-1-methyl-1H-indazole).Over-bromination during the synthesis.[1]
Reagents & Solvents Residual solvents (e.g., DMF, THF, acetonitrile), or leftover reagents.Incomplete removal during work-up procedures.[1][4]
Degradation Products Products from decomposition if the compound is exposed to harsh conditions, light, or air.[1]Improper storage or harsh purification conditions.
Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. The three most common and effective methods are:

  • Recrystallization: An excellent technique for removing impurities with different solubility profiles than the target compound. It is often used as a first-pass purification for crude material or for final polishing.[1]

  • Flash Column Chromatography: The workhorse for separating mixtures of compounds with different polarities.[5] It is highly versatile for removing both more polar and less polar impurities.[1][6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The method of choice for achieving very high purity (>99%) and for separating challenging, closely-eluting impurities like regioisomers.[1][7][8][9]

Q3: How can I monitor the progress and assess the purity of my fractions?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of column chromatography fractions and for quickly assessing the purity of your material. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[9] For absolute structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential.[1]

Troubleshooting Guide

Issue 1: My recrystallization resulted in very low yield or no crystals formed.

Symptoms:

  • After cooling the crystallization solvent, the product remains in solution (oils out) or very little solid precipitates.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

    • Solution: Perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., heptane, ethyl acetate, isopropanol, ethanol, acetonitrile, water) and mixed solvent systems. For substituted indazoles, mixtures like isopropanol/water or acetone/water can be effective.[2][10]

  • Insufficient Concentration: The solution may be too dilute for crystals to form upon cooling.

    • Solution: Carefully evaporate some of the solvent under reduced pressure and attempt to cool the more concentrated solution again.

  • Supersaturation: The solution is supersaturated, but nucleation has not occurred.

    • Solution 1 (Seeding): Add a single, pure crystal of this compound to the cooled solution to induce crystallization.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

  • Presence of "Oily" Impurities: Certain impurities can inhibit crystallization.

    • Solution: Attempt to remove these impurities first with a quick silica gel plug filtration. Dissolve the crude material in a minimal amount of a moderately polar solvent (e.g., dichloromethane), pass it through a short column of silica gel, eluting with the same solvent, and then concentrate the filtrate before attempting recrystallization.

Issue 2: My flash column chromatography provides poor separation between my product and an impurity.

Symptoms:

  • TLC or HPLC analysis of collected fractions shows significant co-elution of the target compound and one or more impurities.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The eluent system may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, leading to broad peaks and long retention times.

    • Solution: Optimize the mobile phase using TLC. The ideal solvent system should give your target compound an Rf value of ~0.3. Test various ratios of a non-polar solvent (e.g., hexane/heptane) and a more polar solvent (e.g., ethyl acetate, acetone). A common starting point for indazole derivatives is a hexane/ethyl acetate gradient.[6]

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.

    • Solution: As a rule of thumb, the amount of crude material loaded should be 1-5% of the mass of the silica gel. For difficult separations, reduce the loading to <1%.

  • Poor Column Packing: Cracks, channels, or air bubbles in the stationary phase will lead to a non-uniform solvent front and poor separation.[5]

    • Solution: Ensure the silica gel is packed as a uniform slurry without any air bubbles. Gently tap the column during packing to settle the stationary phase. Run solvent through the column before loading the sample to ensure it is well-compacted.[5]

  • Sample Loaded in the Wrong Solvent: Dissolving the sample in a solvent that is too polar can cause it to spread out as a band at the top of the column, ruining the separation from the start.

    • Solution: Dissolve the crude material in a minimal amount of a non-polar solvent (like dichloromethane or toluene) or the mobile phase itself. Adsorb the crude material onto a small amount of silica gel (dry loading), which can then be carefully added to the top of the packed column.

Issue 3: I see an unexpected peak in my final HPLC analysis that I can't identify.

Symptoms:

  • A pure-looking sample by TLC and ¹H NMR shows a persistent, unknown peak in the HPLC chromatogram.

Possible Causes & Solutions:

  • Regioisomer: The most likely culprit for a closely-eluting peak is the N2-methyl isomer (5-bromo-6-fluoro-2-methyl-1H-indazole). These isomers often have very similar properties and can be difficult to separate.[2]

    • Solution: This typically requires high-resolution techniques. Develop a robust analytical HPLC method, screening different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) and mobile phase modifiers to maximize resolution.[11][12] Once separation is achieved, scale up to preparative HPLC for isolation.[11]

  • Contamination from Equipment: The peak could be from a previous run or contaminated solvent.

    • Solution: Run a blank injection (mobile phase only) to check for system contamination.[1] Use fresh, HPLC-grade solvents for your mobile phase.[13]

  • On-Column Degradation: The compound may be sensitive to the mobile phase conditions (e.g., acidic modifiers like TFA).

    • Solution: Try a different mobile phase system, perhaps using a buffered aqueous phase (e.g., ammonium bicarbonate) if the compound is pH-sensitive.

Diagrams and Workflows

A logical approach is critical for efficient purification. The following diagrams outline a decision-making process for selecting a purification strategy and a standard experimental workflow.

Purif_Decision_Tree A Assess Crude Purity & Impurity Profile (TLC, LC-MS) B Is the major impurity a regioisomer? A->B C Are impurities significantly more or less polar? B->C No E Preparative HPLC B->E Yes D Is the crude material >85% pure with minor, non-isomeric impurities? C->D No F Flash Column Chromatography C->F Yes D->F No G Recrystallization D->G Yes H Proceed to next step or secondary purification E->H F->H G->H

Caption: Decision tree for selecting the optimal purification technique.

Purification_Workflow cluster_0 A Crude Product B Primary Purification (e.g., Recrystallization or Column) A->B C Purity Assessment (TLC / HPLC) B->C D Is Purity >99%? C->D E Secondary Purification (e.g., Prep HPLC or second recrystallization) D->E No G Pure Product D->G Yes F Final Purity & Identity Confirmation (HPLC, NMR, MS) E->F F->G

Caption: General experimental workflow for purification and analysis.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for purifying this compound via recrystallization. The ideal solvent or solvent system must be determined experimentally.

  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) at room and elevated temperatures. Look for a solvent that dissolves the compound when hot but gives poor solubility when cold. A mixed-solvent system (e.g., isopropanol/water) is often effective.[10]

  • Dissolution: Place the crude material in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for a standard silica gel flash column purification.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase system (e.g., Hexane/Ethyl Acetate). The ideal system will give the target compound an Rf of ~0.3 and show good separation from all major impurities.

  • Column Packing: Select a column of appropriate size. As a guideline, use 50-100 g of silica gel per 1 g of crude material. Pack the column using a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[5]

  • Sample Loading: Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., dichloromethane). Alternatively, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting with the mobile phase. If using a gradient, start with a low polarity (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 20-30% Ethyl Acetate) to elute your compound. The flow rate should be adjusted to allow for adequate separation.

  • Fraction Collection: Collect fractions in test tubes based on volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References
  • Minakem. (2023, January 10).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). American Pharmaceutical Review.
  • Troubleshooting. (n.d.). The Pharma Master.
  • Scaling Small Molecule Purific
  • What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20).
  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermedi
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. (n.d.). BenchChem.
  • Purification Technologies Small Molecules. (n.d.). KD Pharma Group.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent.
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology.
  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. (n.d.). The Royal Society of Chemistry.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • Method for separating and purifying substituted indazole isomers. (n.d.).
  • Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. (n.d.). PrepChem.com.
  • Isolation And Purification Of Substance By Column Chromatography. (2025, August 6). Request PDF.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019, July 30).
  • 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. (n.d.). NIH.

Sources

Technical Support Center: Optimizing Regioselectivity in the N-methylation of 5-bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective N-methylation of 5-bromo-6-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole functionalization. Direct alkylation of the indazole core often presents a significant challenge in controlling the site of methylation, leading to mixtures of N1 and N2 isomers.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal regioselectivity in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-methylation of 5-bromo-6-fluoro-1H-indazole.

Question 1: My reaction is producing a nearly 1:1 mixture of N1 and N2 methylated isomers. How can I improve the selectivity?

Answer: Poor regioselectivity is the most common challenge in indazole alkylation.[4][5] The outcome is a delicate balance of steric and electronic factors, reaction kinetics versus thermodynamic control, and the specific conditions employed.[1][6] For 5-bromo-6-fluoro-1H-indazole, both nitrogen atoms are nucleophilic, leading to competitive methylation.

Immediate Actions to Improve Selectivity:

  • Re-evaluate Your Base and Solvent System: This is the most critical factor. The choice of base and solvent dictates the nature of the indazolide anion and its subsequent reaction.

    • For Preferential N1-Methylation (Thermodynamic Product): A widely successful strategy for achieving high N1 selectivity is the use of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF).[1][7][8] This combination favors a tight ion pair between the sodium cation and the indazolide anion, which can sterically hinder the N2 position and promote alkylation at the more thermodynamically stable N1 position.[1][3]

    • For Preferential N2-Methylation (Kinetic Product): Under certain conditions, particularly with specific substituents, N2 alkylation can be favored. Mitsunobu conditions (e.g., triphenylphosphine/DIAD or DEAD) have been shown to favor the formation of the N2 isomer.[1][8][9] Additionally, employing highly polar aprotic solvents like DMF or DMSO with bases such as K₂CO₃ or Cs₂CO₃ can sometimes shift the selectivity towards the N2 product, although this can be substrate-dependent.[2][4]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C during the deprotonation step) can enhance selectivity by favoring the kinetically controlled pathway, which may lead to a higher proportion of one isomer.

  • Change the Methylating Agent: While methyl iodide and dimethyl sulfate are common, their reactivity can sometimes lead to poor selectivity. Consider a bulkier or less reactive methylating agent, although this may require more forcing conditions.

Question 2: I am observing a very low yield, and a significant amount of my starting material remains unreacted. What are the likely causes?

Answer: Low conversion can be attributed to several factors, from incomplete deprotonation to reagent instability.

Troubleshooting Steps for Low Yield:

  • Ensure Complete Deprotonation: When using a hydride base like NaH, ensure it is fresh and reactive. Older NaH can have an passivating layer of sodium hydroxide/oxide. Use an excess of the base (typically 1.1-1.5 equivalents) and allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the methylating agent.

  • Verify Reagent Quality: Ensure your methylating agent (e.g., methyl iodide) is not degraded. Store it properly, protected from light and moisture. The solvent must be anhydrous, as water will quench the base and the indazolide anion.

  • Increase Reaction Temperature and Time: If deprotonation is complete and reagents are of good quality, the reaction may be sluggish. After the initial addition of the methylating agent at a controlled temperature, gradually warm the reaction to room temperature or gently heat it (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.[1][2]

Question 3: How can I confidently distinguish between the N1-methyl and N2-methyl isomers of 5-bromo-6-fluoro-1H-indazole?

Answer: Correctly identifying the N1 and N2 isomers is critical. While TLC and HPLC can separate them, spectroscopic methods are required for definitive structural assignment.

Definitive Analytical Techniques:

  • NMR Spectroscopy (¹H, ¹³C, HMBC): This is the gold standard for isomer identification. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful.[1][8]

    • For the N1-isomer: Look for a correlation between the N-methyl protons (~4.0 ppm) and the C7a carbon of the indazole ring.

    • For the N2-isomer: You will observe a correlation between the N-methyl protons and the C3 carbon.

    • The chemical shifts of the ring protons, particularly H3 and H7, will also differ significantly between the two isomers.[10]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: In the N1-isomer, an NOE may be observed between the N-methyl protons and the H7 proton. This interaction is absent in the N2-isomer.

Question 4: I have a mixture of N1 and N2 isomers. What is the best way to separate them on a preparatory scale?

Answer: Separating these isomers can be challenging due to their similar polarities.[1]

Separation Strategies:

  • Flash Column Chromatography: This is the most common method. A systematic screen of solvent systems is recommended. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The use of a high-performance silica gel and a slow gradient can improve resolution.

  • Recrystallization: If a solid mixture is obtained, recrystallization from a carefully chosen solvent or solvent mixture can be effective.[11] This method relies on differences in the crystal lattice energies and solubilities of the two isomers. A screening of various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) is necessary to find conditions where one isomer preferentially crystallizes while the other remains in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in indazole alkylation?

A1: The regioselectivity is primarily governed by the interplay between the electronic and steric properties of the indazole ring and the reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4] N1-alkylation leads to a benzenoid-type structure, which is often the thermodynamically favored product. N2-alkylation results in a quinonoid-type structure, which can be the kinetically favored product. The electron-withdrawing nature of the fluorine and bromine atoms in 5-bromo-6-fluoro-1H-indazole will influence the pKa and the charge distribution in the indazolide anion, affecting the relative nucleophilicity of N1 and N2.

Q2: Why is the NaH/THF system often selective for N1-alkylation?

A2: The NaH/THF system promotes the formation of a tight ion pair between the indazolide anion and the Na⁺ cation. It is postulated that the Na⁺ cation coordinates to the N2 nitrogen.[4][5] This coordination creates steric hindrance around the N2 position, effectively blocking the approach of the electrophile (methylating agent). Consequently, the methylation occurs at the less hindered and more thermodynamically stable N1 position.

Q3: Can I use other bases like potassium carbonate or DBU?

A3: Yes, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used.[1][2][4] However, they often provide lower regioselectivity compared to NaH in THF, especially when used in polar aprotic solvents like DMF.[1] These conditions can lead to solvent-separated ion pairs, reducing the steric bias around N2 and resulting in mixtures of isomers.

Q4: What is the expected impact of the 5-bromo and 6-fluoro substituents on the reaction?

A4: Both bromine and fluorine are electron-withdrawing groups. They will increase the acidity of the N-H proton, making deprotonation easier compared to unsubstituted indazole. Electronically, they reduce the electron density of the aromatic system. The fluorine at C6 is ortho to the C7 position, and the bromine at C5 is ortho to the C4 position. While there is no substituent at the sterically sensitive C7 position, the electronic effects will modulate the relative nucleophilicity of N1 and N2, but a definitive prediction without experimental data is difficult. General principles suggest that electron-withdrawing groups can sometimes favor N2 alkylation, but the NaH/THF protocol is often robust enough to override these electronic preferences and deliver high N1 selectivity.[1][7]

Data and Protocols

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity (Illustrative Data based on Literature Precedents for Substituted Indazoles)
EntryBase (equiv.)SolventMethylating AgentTemp.Typical N1:N2 RatioReference Insight
1NaH (1.2)THFMeI0 °C to RT>95:5High N1 selectivity is expected.[1][7][8]
2K₂CO₃ (2.0)DMFMeIRT to 60 °C50:50 to 60:40Often results in poor selectivity.[4][12]
3Cs₂CO₃ (2.0)DioxaneMeOTs90 °C>90:10Can favor N1, especially with tosylates.[2][3]
4PPh₃/DIADTHFMeOH0 °C to RT20:80Mitsunobu conditions strongly favor N2.[1][8][9]

Note: These ratios are illustrative and the actual results for 5-bromo-6-fluoro-1H-indazole must be determined experimentally.

Diagrams

G cluster_0 Factors Influencing Regioselectivity cluster_1 Key Parameters Indazole 5-bromo-6-fluoro- 1H-indazole Conditions Reaction Conditions Indazole->Conditions is subjected to N1_Product N1-Methyl Isomer (Thermodynamic) Conditions->N1_Product e.g., NaH, THF (favors) N2_Product N2-Methyl Isomer (Kinetic) Conditions->N2_Product e.g., Mitsunobu (favors) Base Base (NaH, K2CO3) Conditions->Base Solvent Solvent (THF, DMF) Conditions->Solvent Temp Temperature Conditions->Temp Agent Methylating Agent (MeI, Me2SO4) Conditions->Agent

Caption: Key factors determining the N1 vs. N2 methylation outcome.

G start Start: Reaction Mixture (N1/N2 Isomers) tlc 1. Reaction Monitoring (TLC/LC-MS) start->tlc workup 2. Aqueous Workup tlc->workup extract 3. Extraction (e.g., EtOAc) workup->extract dry 4. Dry & Concentrate extract->dry purify 5. Purification dry->purify chrom Flash Column Chromatography purify->chrom Primary Method recryst Recrystallization purify->recryst Alternative analysis 6. Isomer Analysis (NMR, HMBC) chrom->analysis recryst->analysis n1_iso Isolated N1-Isomer analysis->n1_iso n2_iso Isolated N2-Isomer analysis->n2_iso

Caption: General experimental workflow for synthesis and analysis.

Protocol 1: General Procedure for N1-Selective Methylation

This protocol is optimized for achieving high selectivity for the N1-methyl-5-bromo-6-fluoro-1H-indazole isomer.

Materials:

  • 5-bromo-6-fluoro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-6-fluoro-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 10-20 mL per gram of indazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Methylation: Cool the resulting suspension back to 0 °C. Add methyl iodide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 30% EtOAc in hexanes) to isolate the N1 and any minor N2 isomer.

  • Characterization: Confirm the structure and regiochemistry of the isolated product(s) using NMR spectroscopy.

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1951. Available from: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available from: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Franchi, L., et al. (2018). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 11(7), 1079-1093. Available from: [Link]

  • Li, Y., et al. (2024). Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions.
  • Elguero, J., et al. (1976). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]

  • Soni, R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
  • Dong, L., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Chen, J., et al. (2023). Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors. Organic Chemistry Frontiers.
  • Elguero, J., et al. (1974). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available from: [Link]

  • O'Donovan, D. H., et al. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity.
  • Soni, R., et al. (2013).
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available from: [Link]

  • CN101948433A. (2011). Method for separating and purifying substituted indazole isomers. Google Patents.
  • BenchChem. (2025).
  • Chandramouli, G.V.P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives.
  • Kumar, A., et al. (2018). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • PubChem. (n.d.). 5-bromo-6-fluoro-1-methyl-1h-indazole. PubChemLite.
  • PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. PubChem. Available from: [Link]

  • BLD Pharm. (n.d.). 105391-70-6|5-Bromo-6-fluoro-1H-indazole. BLD Pharm.
  • Penfluore. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Penfluore.
  • Synblock. (n.d.). CAS 105391-70-6 | 5-bromo-6-fluoro-1H-indazole. Synblock.
  • BLDpharm. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-6-methyl-1H-indazole. Sigma-Aldrich.

Sources

5-bromo-6-fluoro-1-methyl-1H-indazole stability and storage recommendations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the dedicated technical guide for 5-bromo-6-fluoro-1-methyl-1H-indazole (CAS No. 1185767-06-9). As a critical intermediate in pharmaceutical research and development, ensuring the stability and integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide is structured to provide you with both foundational knowledge and actionable troubleshooting advice, drawing from safety data sheets (SDS), supplier recommendations, and established principles of chemical stability for halogenated heterocyclic compounds. Our goal is to empower you to handle and store this reagent with confidence, preserving its purity and reactivity for the duration of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for this compound?

The compound is generally stable under the recommended storage conditions. However, to maximize its shelf-life and ensure the highest purity for sensitive applications, a multi-tiered approach based on intended use duration is advised.

  • Long-Term Storage (> 6 months): For maximum stability, store the compound at -20°C in a tightly sealed container. Some suppliers utilize cold-chain transportation, suggesting that colder temperatures are optimal for preserving integrity over extended periods.[1]

  • Short-Term Storage (< 6 months): Storage in a desiccator at 2-8°C is suitable. The key is to protect it from atmospheric moisture.

  • Benchtop Use (Daily/Weekly): Keep the working vial tightly sealed in a desiccator when not in use. Minimize the time the container is open to the atmosphere.

The most critical environmental factor to control is moisture . Ingress of water can lead to hydrolysis or facilitate other degradation pathways, especially over time.

Q2: The Safety Data Sheet (SDS) states the compound is "stable under recommended storage conditions," but some suppliers ship it cold. Why the discrepancy?

This is a common point of confusion arising from the difference between baseline stability and best practices for ensuring long-term purity.

  • "Stable" in an SDS context typically means the compound does not pose an immediate risk of hazardous decomposition, polymerization, or reaction under standard, specified conditions. It refers to safety and handling.

  • Cold-chain shipping and storage is a quality control measure. It is implemented to minimize the cumulative impact of minor thermal fluctuations and potential slow-rate degradation pathways that could occur over weeks or months at ambient temperatures. For a high-purity research chemical, even a 1-2% degradation can impact experimental outcomes. Therefore, cold storage is the gold standard for preserving analytical-grade purity.

The workflow below illustrates the decision-making process for proper storage.

Caption: Workflow for receiving and storing the compound.

Q3: Is this compound sensitive to light or air?

The available SDS does not specifically list light or air sensitivity as primary hazards. However, as a best practice for halogenated aromatic compounds, which can be susceptible to photochemical reactions, it is strongly recommended to store the compound in an amber vial or otherwise protected from light .

Regarding air sensitivity, the main concern is the moisture component of the air. While the compound is not pyrophoric, blanketing the vial with an inert gas like argon or nitrogen before sealing for long-term storage is a prudent, though not strictly mandatory, step to displace moist air and oxygen, further ensuring stability.

Q4: What are the visible signs of compound degradation?

While subtle degradation may only be detectable by analytical methods (HPLC, LC-MS, NMR), you should visually inspect the solid for:

  • Change in Color: Significant deviation from its expected appearance (typically an off-white or light-colored solid).

  • Clumping or Caking: This often indicates the absorption of moisture.

  • Oily Appearance: Formation of liquid byproducts or melting point depression due to impurities.

If you observe any of these changes, the material's purity is suspect. It is advisable to run a quality control check or use a fresh, unopened vial for your experiment.

Q5: Can I store this compound in solution? What is the recommended protocol?

Storing solutions of this compound is generally not recommended for long periods due to the increased potential for solvent-mediated degradation. Always prioritize using freshly prepared solutions.

If short-term storage of a solution is unavoidable:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane). Avoid protic solvents like methanol or ethanol for storage.

  • Concentration: Prepare the solution at the desired working concentration.

  • Aliquoting: Dispense the solution into small, single-use aliquots in vials with tight-fitting, inert caps (e.g., PTFE-lined).

  • Storage: Store the aliquots at -20°C or -80°C and protect them from light.

  • Usage: When needed, remove one aliquot, allow it to warm to room temperature before opening to prevent condensation, and use it for the experiment. Discard any unused portion of that aliquot; do not subject it to multiple freeze-thaw cycles.

Troubleshooting Guide

Issue: My experimental yields are low or my results are inconsistent.

Inconsistent results are often traced back to reagent integrity. Use the following logic to troubleshoot the problem.

troubleshooting_logic A Inconsistent Experimental Results B Check Reagent Storage A->B C Was compound stored at recommended temp (e.g., -20°C) and protected from light/moisture? B->C D Check Solution Prep C->D Yes H Purity is Suspect C->H No E Was the solution prepared fresh from a dry, aprotic solvent? D->E F Check Handling E->F Yes E->H No G Was the container warmed to RT before opening? Was exposure to atmosphere minimized? F->G G->H No I Root cause is likely elsewhere in the experiment G->I Yes J Use a fresh, unopened vial of the compound H->J K Perform QC analysis (e.g., LC-MS) on the suspect material H->K

Caption: Troubleshooting inconsistent results.

Issue: The solid in the vial has become clumpy and hard.

This is a clear indication of moisture absorption. The compound's purity is compromised.

  • Causality: The container was likely left open to the atmosphere, stored improperly without a desiccant, or opened while still cold, causing condensation to form inside. Halogenated compounds can be hygroscopic.

  • Recommended Action: Do not use this material for sensitive reactions. The presence of water can interfere with many reaction types (e.g., those using water-sensitive reagents like Grignards, organolithiums, or certain coupling catalysts). Procure a fresh vial and review your handling and storage procedures to prevent recurrence.

Quantitative Data and Protocols

Table 1: Storage Condition Summary
ConditionTemperatureContainer Seal & TypeEnvironmentRationale
Long-Term -20°CTightly sealed, amber glass vialIn desiccator or inert atmosphereMaximizes chemical stability, prevents slow thermal/photochemical degradation, and excludes moisture.[2]
Short-Term 2-8°CTightly sealed, amber glass vialIn desiccatorAdequate for shorter periods, primarily focused on preventing moisture absorption.
Solution (if necessary) -20°C to -80°CSingle-use aliquots, PTFE-lined capsProtected from lightMinimizes solvent-mediated degradation and effects of freeze-thaw cycles.
Protocol 1: Aliquoting Solid for Long-Term Storage

This protocol ensures that the main stock of the compound remains pristine while providing conveniently sized portions for experimental use.

  • Preparation: Move the sealed stock vial of this compound and several smaller, tared amber vials with inert caps to a desiccator. Allow all items to equilibrate to room temperature for at least 60 minutes. This step is critical to prevent moisture condensation.

  • Inert Environment: If available, perform the following steps in a glove box under an argon or nitrogen atmosphere. If not, work quickly and efficiently in a low-humidity environment.

  • Dispensing: Open the main stock vial. Using a clean, dry spatula, dispense the desired amount of solid into each of the smaller tared vials. Avoid creating dust.[3]

  • Sealing: Tightly cap each new aliquot vial immediately after dispensing. If working outside a glove box, you can optionally flush the headspace of each vial with a gentle stream of argon or nitrogen before sealing.

  • Labeling: Clearly label each aliquot with the compound name, CAS number, batch number, and date of aliquoting.

  • Final Storage: Weigh the newly created aliquots to determine the mass in each. Place the aliquots and the resealed main stock vial into a secondary container with desiccant and store at -20°C.

References

Sources

Identifying common impurities in 5-bromo-6-fluoro-1-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-6-fluoro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this multi-step synthesis. By understanding the causality behind common experimental issues, you can streamline your process, improve yield, and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and where do impurities arise?

A1: The most common and logical synthetic pathway involves a two-stage process: first, the formation of the indazole core, 5-bromo-6-fluoro-1H-indazole, followed by N-methylation to yield the final product. Impurities can be introduced at both stages.

  • Stage 1: Synthesis of 5-bromo-6-fluoro-1H-indazole: This is typically achieved through the cyclization of a suitably substituted phenylhydrazine or via a condensation reaction followed by cyclization. For instance, a common starting material could be a substituted 2-fluoro-benzaldehyde derivative which is reacted with hydrazine.[1]

  • Stage 2: N-methylation of 5-bromo-6-fluoro-1H-indazole: The final step involves the addition of a methyl group to the nitrogen of the indazole ring. This step is a critical source of impurities, particularly regioisomers.

Q2: What are the most common impurities I should expect to see in my final product?

A2: The impurities in your final product can be broadly categorized based on their origin in the synthetic pathway:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 5-bromo-6-fluoro-1H-indazole from an incomplete methylation reaction.

    • Reagents and Solvents: Trace amounts of the methylating agent (e.g., methyl iodide, dimethyl sulfate), the base used in the methylation step (e.g., sodium hydride, potassium carbonate), and reaction solvents.

  • By-products:

    • Regioisomeric Impurity: The most significant by-product is the N2-methylated regioisomer, 6-bromo-5-fluoro-2-methyl-2H-indazole. The alkylation of indazoles can occur at either the N1 or N2 position, leading to a mixture of products.[2][3][4]

    • Over-methylation: In some cases, if the reaction conditions are not carefully controlled, methylation can occur at other positions on the molecule, although this is less common for simple N-methylation.

  • Degradation Products: Depending on storage conditions, the final compound may degrade over time.

Q3: How can I distinguish between the desired N1-methylated product and the N2-methylated impurity?

A3: Distinguishing between the N1 and N2 regioisomers requires careful analytical characterization. The most effective techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the methyl protons will be different for the N1 and N2 isomers. Additionally, the coupling patterns of the aromatic protons can provide structural information.

    • ¹³C NMR: The chemical shift of the methyl carbon and the aromatic carbons will differ between the two isomers.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool to definitively assign the position of the methyl group by observing correlations between the methyl protons and the carbons of the indazole ring.[3] For the N1-isomer, a correlation is expected between the N-methyl protons and the C7a and C3 carbons, while for the N2-isomer, a correlation is expected with the C3 carbon.

  • High-Performance Liquid Chromatography (HPLC): The two regioisomers will likely have different retention times on a reverse-phase HPLC column, allowing for their separation and quantification.

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, aiding in their identification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final product with significant amounts of unreacted 5-bromo-6-fluoro-1H-indazole. 1. Insufficient methylating agent or base. 2. Reaction temperature is too low or reaction time is too short. 3. Poor quality of reagents or solvents.1. Increase the molar equivalents of the methylating agent and/or base. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Ensure all reagents and solvents are pure and anhydrous.
A significant peak corresponding to the N2-methylated regioisomer is observed in the HPLC/NMR of the crude product. 1. The reaction conditions favor the formation of the N2-isomer. The choice of base, solvent, and methylating agent can influence the N1/N2 ratio.[2][5][6] 2. Steric hindrance around the N1 position may promote methylation at N2.1. Optimize Reaction Conditions: - Base/Solvent System: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF often favors N1 alkylation.[2] In contrast, polar aprotic solvents like DMF with bases like K₂CO₃ can sometimes lead to mixtures.[3] - Methylating Agent: The nature of the methylating agent can also influence regioselectivity.[6] Experiment with different methylating agents if problematic. 2. Purification: If formation of the N2-isomer cannot be completely suppressed, careful purification by column chromatography or preparative HPLC is necessary to isolate the desired N1-isomer.
Multiple unexpected peaks are observed in the chromatogram of the final product. 1. Formation of by-products during the synthesis of the indazole core. 2. Degradation of the product during work-up or purification. 3. Contamination from glassware or solvents.1. Re-purify the 5-bromo-6-fluoro-1H-indazole intermediate before proceeding to the methylation step. 2. Use milder work-up conditions and avoid prolonged exposure to high temperatures or strong acids/bases. 3. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Broad peaks in the ¹H NMR spectrum of the purified product. 1. Presence of paramagnetic impurities. 2. Aggregation of the sample at the concentration used for NMR. 3. Residual solvent signals overlapping with product signals.1. Treat the sample with a small amount of activated charcoal and filter before re-analyzing. 2. Dilute the sample or acquire the spectrum at a higher temperature. 3. Ensure the sample is thoroughly dried under high vacuum to remove residual solvents.

Experimental Protocols

Protocol 1: General Procedure for N-methylation of 5-bromo-6-fluoro-1H-indazole

Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific setup.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-bromo-6-fluoro-1H-indazole (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.

Protocol 2: Analytical Method for Impurity Profiling by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizing the Synthetic Pathway and Impurity Formation

Synthetic Pathway of this compound

G A Substituted 2-Fluorobenzaldehyde C 5-bromo-6-fluoro-1H-indazole A->C Cyclization B Hydrazine B->C F This compound (Desired Product) C->F N-methylation D Methylating Agent (e.g., CH3I) D->F E Base (e.g., NaH) E->F

Caption: General synthetic route to this compound.

Formation of the N2-Methylated Regioisomeric Impurity

G cluster_0 Methylation of 5-bromo-6-fluoro-1H-indazole A 5-bromo-6-fluoro-1H-indazole C This compound (N1-isomer, Desired) A->C N1-attack (Thermodynamically favored) D 6-bromo-5-fluoro-2-methyl-2H-indazole (N2-isomer, Impurity) A->D N2-attack (Kinetically favored under certain conditions) B Methylating Agent + Base B->C B->D

Caption: Competing N1 and N2 methylation pathways leading to the desired product and a key impurity.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

Sources

Troubleshooting solubility issues with 5-bromo-6-fluoro-1-methyl-1H-indazole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering solubility challenges with 5-bromo-6-fluoro-1-methyl-1H-indazole in Dimethyl Sulfoxide (DMSO). As a substituted indazole, this compound is part of a class of molecules frequently investigated for therapeutic potential, yet often characterized by poor aqueous solubility.[1][2] This document provides structured troubleshooting advice and detailed protocols to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in DMSO at room temperature. Is this expected?

Yes, this is not uncommon. While DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds, substituted indazoles can exhibit strong crystal lattice energy.[3][4] This means that the intermolecular forces holding the solid compound together are significant and may require energy input beyond simple mixing at ambient temperature to overcome. The lipophilic nature of the bromo- and methyl- groups combined with the electronegative fluorine can lead to low intrinsic solubility.[5]

Initial Recommended Action: Do not immediately assume the compound is insoluble. Proceed to the troubleshooting steps involving gentle heating and sonication as detailed in the protocols below.

Q2: Why did my compound dissolve perfectly in 100% DMSO but crash out of solution when I diluted it into my aqueous assay buffer?

This phenomenon, often called "crashing out" or precipitation, is a primary challenge when working with compounds that have poor aqueous solubility.[6] DMSO is highly miscible with water, but its ability to keep a lipophilic compound in solution is dramatically reduced as the percentage of water in the mixture increases.[4] You have effectively moved the compound from a favorable organic environment to an unfavorable aqueous one, causing it to precipitate.

Core Principle: The final concentration of DMSO in your assay is critical. It must be high enough to maintain compound solubility but low enough to avoid impacting your biological system (typically <0.5% for cell-based assays).[7]

Recommended Actions:

  • Optimize Final DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without artifacts and aim for that concentration in your final dilution.

  • Perform Serial Dilutions in 100% DMSO: Always perform serial dilutions of your compound in pure DMSO before making the final dilution into your aqueous buffer.[8][9] This ensures that the lower concentrations are accurate and not compromised by precipitation at higher concentrations.[10]

  • Modify Dilution Technique: When adding the DMSO stock to the aqueous buffer, do so while vortexing or mixing to facilitate rapid dispersion, which can sometimes prevent localized high concentrations that initiate precipitation.

Q3: Could the purity of my compound be affecting its solubility?

Absolutely. The purity of both the compound and the solvent can significantly impact solubility measurements.

  • Compound Purity: Counterintuitively, highly pure crystalline materials often exhibit lower solubility than their less pure counterparts.[11] Impurities can disrupt the crystal lattice, making it easier for the solvent to break the solid apart. If you are using a new batch or a different supplier, you may need to re-validate your dissolution protocol.[11] Purity assessment is a critical prerequisite for reproducible research.[12]

  • Solvent Purity: The presence of contaminants, particularly water, in your DMSO can lower its solvating power for nonpolar compounds. Always use high-purity, anhydrous DMSO for preparing stock solutions.[13] Store DMSO properly to prevent water absorption from the atmosphere.

Troubleshooting Workflow & Protocols

The following workflow provides a systematic approach to addressing solubility issues with this compound.

G start Start: Weigh Compound add_dmso Add Anhydrous DMSO to Desired Concentration start->add_dmso vortex Vortex at Room Temp (2-5 min) add_dmso->vortex check1 Is it Fully Dissolved? vortex->check1 heat_sonicate Apply Gentle Heat (37°C) and/or Sonicate check1->heat_sonicate No success Success: Solution is Ready for Use / Storage check1->success Yes check2 Is it Fully Dissolved? heat_sonicate->check2 check2->success Yes fail Advanced Troubleshooting check2->fail No fail_opts Consider: - Lowering Concentration - Using a Co-Solvent - Re-evaluating Purity fail->fail_opts

Caption: A troubleshooting flowchart for dissolving the compound in DMSO.

Protocol 1: Standard Preparation of a Concentrated Stock Solution

This protocol outlines the initial steps for dissolving the compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, appropriate-sized glass vial or microcentrifuge tube

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound into the vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to reach your target concentration (e.g., 10-20 mM). It is common practice to prepare a high-concentration stock.[10]

  • Initial Dissolution: Tightly cap the vial and vortex vigorously at room temperature for 2-5 minutes.[7]

  • Visual Inspection: Carefully inspect the solution against a light source. If the solution is perfectly clear with no visible particulates, it is ready for use or storage. If particulates or cloudiness remain, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution Using Heat and Sonication

This protocol should be used if the compound does not fully dissolve at room temperature.

Materials:

  • Vial containing the compound/DMSO mixture from Protocol 1

  • Water bath sonicator

  • Water bath or heating block set to 37°C

Procedure:

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[7] The ultrasonic waves create micro-cavitations that help break apart the solid solute.

  • Visual Inspection: After sonication, remove the vial and inspect for dissolution.

  • Gentle Warming: If the compound is still not dissolved, place the vial in a 37°C water bath or on a heating block for 10-15 minutes.[7] This increases the kinetic energy of the system, aiding dissolution.

    • Causality Note: Avoid excessive heat (>50°C) as it can potentially lead to the degradation of halogenated heterocyclic compounds or accelerate reactions with trace impurities in the DMSO.[14]

  • Combine Methods: For particularly stubborn compounds, alternate between brief periods of sonication and gentle warming, with vortexing in between each step.

  • Final Inspection: Once the solution is clear, it is ready. Allow it to cool to room temperature before use. If the compound remains dissolved upon cooling, the solution is stable. If it precipitates upon cooling, the concentration may be above its thermodynamic solubility limit at room temperature, and the solution must be warmed before each use.

Protocol 3: Serial Dilution to Prevent Aqueous Precipitation

This is a critical protocol for preparing working solutions for biological assays to avoid the "crashing out" phenomenon.[9]

Materials:

  • Concentrated stock solution in 100% DMSO (from Protocol 1 or 2)

  • 100% Anhydrous DMSO

  • Aqueous assay buffer (e.g., PBS, cell culture media)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare Dilution Series in DMSO: Create your entire concentration curve (serial dilutions) using 100% DMSO as the diluent.[8] For example, to make a 2-fold dilution series, transfer 50 µL of your stock into a tube with 50 µL of DMSO, mix well, and repeat for subsequent concentrations.

  • Final Aqueous Dilution: Directly transfer a small, consistent volume (e.g., 1 µL) from each DMSO dilution into the corresponding wells of your assay plate containing the aqueous buffer. This creates a large dilution factor (e.g., 1:1000 if adding 1 µL to 1 mL) and keeps the final DMSO concentration low and uniform across all wells.

  • Mix Immediately: Ensure rapid and thorough mixing upon addition to the aqueous buffer to promote dissolution and prevent precipitation.

Advanced Considerations

Parameter Technical Consideration Recommended Action Potential Risks
Concentration The desired stock concentration may exceed the compound's solubility limit in DMSO.Prepare a less concentrated stock solution. Determine the maximal solubility empirically.May require adding larger volumes to assays, increasing the final DMSO %.
Co-Solvents If solubility in pure DMSO is insufficient for the required concentration, a co-solvent system can be explored.Consider creating a stock in a mixture of DMSO and another solvent like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG 400).[5][15]Co-solvents must be validated for compatibility and lack of interference with the specific biological assay.
Compound Stability Indazoles and other heterocycles can be susceptible to degradation, especially in solution over time or under harsh conditions (e.g., high heat, presence of acids/bases).[14]Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store at -20°C or -80°C, protected from light. Periodically check the purity of long-stored stocks via HPLC.Degradation leads to inaccurate concentration and potentially confounding biological effects from the degradation products.
pH of Aqueous Buffer The charge state of a molecule can dramatically affect its solubility. While the 1-methyl group blocks ionization at that position, the overall molecule's properties can still be pH-sensitive.If compatible with your assay, test the solubility in buffers of slightly different pH values. Many compounds are more soluble at lower pH.[6]pH changes can alter protein function, cell viability, or other assay parameters.

References

  • Mattson, G. K., et al. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]

  • Abbott, S. Solubility Effects. Practical Solubility Science. [Link]

  • National Center for Biotechnology Information. 5-Bromo-6-fluoro-1H-indazole. PubChem Compound Summary. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • MedChemExpress Technical Support. (2025). Answer to "What should I do if carnosic acid exceeds its solubility?". ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • Sjolander, J., et al. (2017). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal. [Link]

  • Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • Kalgutkar, A. S., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • Kumar, P., et al. (2023). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. ResearchGate. [Link]

  • Selick, C., et al. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online. [Link]

  • Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Chen, K., & Liu, G. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • Ascendia Pharma. (2022). 4 Factors Affecting Solubility of Drugs. [Link]

  • National Center for Biotechnology Information. 6-Bromo-5-fluoro-1-methyl-1H-indazole. PubChem Compound Summary. [Link]

  • Wu, J., & Wang, G. (2020). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. MDPI. [Link]

  • Reddit User Discussion. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • Li, X., et al. (2022). Recent progress in the modification of heterocycles based on the transformation of DMSO. Elsevier. [Link]

  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. [Link]

  • Alam, S., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]

  • Wang, X., et al. (2022). Divergent decomposition pathways of DMSO mediated by solvents and additives. Semantic Scholar. [Link]

  • Lee, H., & Lee, C. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research. [Link]

  • ReAgent. (2022). Why Is Purity Important In Chemistry?. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Angurell, I., et al. (2024). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Journal of Chemical Education. [Link]

  • Kumar, V., et al. (2015). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

  • Shi, F., & Larock, R. C. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Scaling Up the Production of 5-bromo-6-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-bromo-6-fluoro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important pharmaceutical intermediate. We will delve into the critical aspects of the synthesis, focusing on troubleshooting and providing practical, field-proven solutions to ensure a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when synthesizing this compound?

A1: The primary challenge lies in the regioselective methylation of the 5-bromo-6-fluoro-1H-indazole precursor. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of the desired N1-methylated product and the undesired N2-methylated isomer.[1][2][3][4] Controlling this regioselectivity is crucial for maximizing the yield of the target molecule and simplifying purification.

Q2: What factors influence the N1/N2 regioselectivity of indazole alkylation?

A2: Several factors can influence the ratio of N1 to N2 alkylation, including the choice of base, solvent, alkylating agent, and reaction temperature.[2][3][4] Steric and electronic effects of substituents on the indazole ring also play a significant role.[2][3] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) often favors N1 alkylation for many substituted indazoles.[2][3][4]

Q3: Are there any specific safety concerns I should be aware of when scaling up this synthesis?

A3: Yes, several safety precautions are necessary. When using sodium hydride (NaH), be aware that it is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive.[5] The synthesis may also involve flammable solvents and potentially hazardous reagents. A thorough risk assessment should be conducted before any scale-up. The nitrogen-nitrogen bond in the indazole ring can also pose process safety concerns that may require further studies to mitigate potential issues during scale-up.[6] Always handle chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7][8]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress. These methods can help you track the consumption of the starting material and the formation of the product and any byproducts. For a more detailed analysis of the product and impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are invaluable.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the N-Methylation Step

Symptoms:

  • HPLC or NMR analysis of the crude product shows a significant amount of the undesired N2-methyl isomer alongside the desired N1-methyl product.

  • Difficulty in purifying the desired N1-isomer from the N2-isomer by crystallization or column chromatography.

Possible Causes:

  • Inappropriate Base/Solvent System: The choice of base and solvent has a profound impact on the regioselectivity of the alkylation.[2][3][4]

  • Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the alkylation, affecting the isomer ratio.[9][10]

  • Nature of the Methylating Agent: While methyl iodide or dimethyl sulfate are common, their reactivity can sometimes lead to reduced selectivity.

Solutions:

  • Optimize the Base and Solvent: A common and effective system that favors N1 alkylation is sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[2][3][4] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.

  • Control the Reaction Temperature: Perform the deprotonation with NaH at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature after the addition of the methylating agent. This can help improve selectivity.

  • Consider Alternative Methylating Agents: If standard methylating agents give poor selectivity, exploring alternatives in consultation with relevant literature may be beneficial.

Experimental Protocol: N1-Selective Methylation of 5-bromo-6-fluoro-1H-indazole

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 5-bromo-6-fluoro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Problem 2: Incomplete Reaction or Slow Conversion

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted 5-bromo-6-fluoro-1H-indazole even after prolonged reaction time.

Possible Causes:

  • Inactive Sodium Hydride: The NaH used may be old or have been improperly stored, leading to reduced activity.

  • Insufficient Equivalents of Reagents: The molar ratios of the base or methylating agent may be too low.

  • Low Reaction Temperature: The reaction may be too slow at the chosen temperature.

  • Presence of Moisture: Water in the solvent or on the glassware will quench the NaH.

Solutions:

  • Use Fresh, High-Quality NaH: Ensure the sodium hydride is fresh and has been stored under an inert atmosphere.

  • Increase Reagent Equivalents: A slight excess of the base and methylating agent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

  • Optimize Reaction Temperature: After the initial addition at a low temperature, gradually increasing the temperature to room temperature or slightly above may be necessary.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dried glassware to prevent the deactivation of the NaH.

Problem 3: Difficulty in Purification of the Final Product

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • The N1 and N2 isomers co-elute during column chromatography.

Possible Causes:

  • Similar Polarity of Isomers: The N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging.

  • Presence of Impurities: Other impurities may be hindering crystallization.

Solutions:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. A systematic screening of solvents is recommended.

  • Derivative Formation: In challenging cases, it may be possible to selectively react one of the isomers to form a derivative that is easier to separate.

Visualizing the Process

Diagram 1: Synthetic Pathway and Key Challenge

G cluster_0 Synthesis of Precursor cluster_1 N-Methylation (Scale-up Challenge) 5-bromo-2-fluorobenzaldehyde 5-bromo-2-fluorobenzaldehyde 5-bromo-6-fluoro-1H-indazole 5-bromo-6-fluoro-1H-indazole 5-bromo-2-fluorobenzaldehyde->5-bromo-6-fluoro-1H-indazole Hydrazine N1-methyl_product This compound (Desired Product) 5-bromo-6-fluoro-1H-indazole->N1-methyl_product Methylating Agent, Base, Solvent N2-methyl_isomer 5-bromo-6-fluoro-2-methyl-1H-indazole (Undesired Isomer) 5-bromo-6-fluoro-1H-indazole->N2-methyl_isomer Undesired Side Reaction G cluster_base Base/Solvent Optimization cluster_temp Temperature Control cluster_reagent Reagent Considerations start Poor Regioselectivity (High N2-Isomer) check_base Review Base and Solvent System start->check_base check_temp Analyze Reaction Temperature Profile start->check_temp check_reagent Evaluate Methylating Agent start->check_reagent base_solution1 Switch to NaH in THF/DMF (favors N1) check_base->base_solution1 base_solution2 Ensure Anhydrous Conditions check_base->base_solution2 temp_solution1 Lower Deprotonation Temperature (0°C) check_temp->temp_solution1 temp_solution2 Slow Warming Post-Addition check_temp->temp_solution2 reagent_solution Consider Alternative Methylating Agents (literature search) check_reagent->reagent_solution end Improved N1-Selectivity base_solution1->end temp_solution1->end reagent_solution->end

Caption: Decision tree for troubleshooting poor N-methylation regioselectivity.

Data Summary

ParameterRecommended ConditionRationale
Precursor Synthesis
Starting Material5-bromo-2-fluorobenzaldehydeCommercially available precursor.
ReagentHydrazineForms the indazole ring via cyclization. [11]
N-Methylation
BaseSodium Hydride (NaH)Strong, non-nucleophilic base that favors N1 deprotonation. [2][3][4]
SolventTetrahydrofuran (THF), anhydrousAprotic solvent compatible with NaH. [2][3][4]
Methylating AgentMethyl IodideCommon and effective methyl source.
Temperature0 °C to room temperatureControlled temperature profile can improve selectivity.
Purification
Primary MethodColumn ChromatographyFor separation of isomers and impurities.
Secondary MethodRecrystallizationFor obtaining high-purity solid product.

References

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communic
  • (PDF)
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Development of a selective and scalable N1-indazole alkyl
  • MSDS of this compound.
  • Development of a selective and scalable N1-indazole alkyl
  • Development of a selective and scalable N1-indazole alkylation - ResearchG
  • Synthesis routes of 5-bromo-1H-indazole - Benchchem.
  • SAFETY D
  • 5-Bromo-1-methyl-1H-indazole SDS, 465529-57-1 Safety D
  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H.

Sources

Preventing degradation of 5-bromo-6-fluoro-1-methyl-1H-indazole during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-bromo-6-fluoro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling and reaction of this compound. Our goal is to help you anticipate and prevent its degradation, ensuring the integrity of your experiments and the quality of your results.

Introduction to the Stability of this compound

This compound is a halogenated heterocyclic compound with a complex reactivity profile. The electron-withdrawing nature of the bromine and fluorine atoms, combined with the N-methylated indazole core, makes the molecule susceptible to degradation under specific conditions. Understanding these potential degradation pathways is crucial for its successful application in synthesis. This guide will walk you through common issues, their underlying causes, and robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture is turning dark, and I'm observing multiple unknown spots on my TLC. What could be the cause?

Answer:

Discoloration and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of compound degradation. For this compound, several factors could be at play:

  • Oxidative Degradation: The indazole ring system can be susceptible to oxidation, especially in the presence of strong oxidizing agents or when exposed to air for prolonged periods at elevated temperatures. This can lead to the formation of colored byproducts. Indole rings, which are structurally related to indazoles, are known to undergo oxidative degradation pathways that can lead to complex mixtures.[1][2]

  • Thermal Instability: While many indazole derivatives are thermally stable, prolonged exposure to high temperatures can induce decomposition.[3] The specific thermal stability of this compound is not extensively documented, so it is best to employ the lowest effective reaction temperature.

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[4][5] Exposure to ambient laboratory light for extended periods could initiate photochemical reactions, leading to debromination or other rearrangements.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Temperature Control: Carefully control the reaction temperature. If possible, run small-scale trials at lower temperatures to assess the impact on stability and reaction rate.

  • Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

FAQ 2: I'm seeing a significant amount of a debrominated side product in my crude NMR. How can I prevent this?

Answer:

The presence of a debrominated product, 6-fluoro-1-methyl-1H-indazole, points towards a reductive dehalogenation of the C-Br bond.[6] This is a common issue with aryl bromides and can be triggered by several conditions.

  • Reductive Reagents: Certain reagents, even if not intended as reducing agents, can facilitate debromination. This includes some transition metal catalysts (especially under hydrogen), strong bases, and certain nucleophiles.

  • Catalytic Hydrogenation Conditions: If your reaction involves catalytic hydrogenation (e.g., using Pd/C and H₂), the C-Br bond is highly susceptible to cleavage.[6]

  • Grignard Reagent Formation Conditions: If you are attempting to form a Grignard reagent at the bromine position, premature quenching or side reactions can lead to the hydrodehalogenated product.[7]

Troubleshooting Protocol:

  • Reagent Selection: Carefully review all reagents in your reaction for their potential to act as reducing agents. If a transition metal catalyst is necessary, consider screening different metals and ligands, as some may be less prone to inducing dehalogenation.

  • Avoid Strong Reductants: If your synthetic route allows, avoid strong reducing agents like lithium aluminum hydride or catalytic hydrogenation in the presence of the bromo-indazole.

  • Alternative Coupling Strategies: If the goal is functionalization at the bromine position, consider alternatives to Grignard reagents, such as Suzuki or Stille coupling, which often have milder and more selective conditions.

FAQ 3: My reaction is not going to completion, and I suspect my starting material is degrading under basic conditions. What is the optimal pH range?

Answer:

The stability of many organic molecules, including pharmaceuticals and pesticides, is highly pH-dependent.[8][9][10][11] For this compound, both strongly acidic and strongly basic conditions can promote degradation.

  • Alkaline Hydrolysis: While the indazole core is generally stable, strong alkaline conditions, especially at elevated temperatures, can potentially lead to nucleophilic substitution of the fluorine or bromine atoms, or degradation of the ring system. The rate of hydrolysis can increase significantly with each pH point increase in the alkaline range.[9]

  • Acidic Instability: In strongly acidic media, the nitrogen atoms of the indazole ring can be protonated. This can alter the electronic properties of the molecule and potentially make it more susceptible to certain degradation pathways.

Recommended pH and Base/Acid Selection:

ConditionRecommendationRationale
Basic Use mild inorganic bases like K₂CO₃, Cs₂CO₃, or NaHCO₃. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also good options.Avoid strong bases like NaOH, KOH, or alkoxides, especially at elevated temperatures, to minimize the risk of hydrolysis and other side reactions.[12]
Acidic If an acid is required, consider using milder acids like acetic acid or pyridinium p-toluenesulfonate (PPTS).Strong acids like HCl or H₂SO₄ should be used with caution and preferably at low temperatures.

Experimental Protocol for pH Stability Test:

  • Prepare several small-scale solutions of this compound in the reaction solvent.

  • Adjust the pH of each solution to a different value (e.g., pH 4, 7, 9, 11) using appropriate buffers.

  • Stir each solution at the intended reaction temperature for the duration of the planned experiment.

  • Monitor the stability of the compound in each solution over time using TLC or LC-MS.

FAQ 4: I am planning an N-alkylation of a related indazole. What are the key considerations for regioselectivity?

Answer:

While this compound is already N-methylated, you may be working with the unmethylated precursor, 5-bromo-6-fluoro-1H-indazole. In such cases, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[13]

  • Thermodynamic vs. Kinetic Control: Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles are the kinetically favored products.[13][14][15]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio. For instance, using sodium hydride in THF often favors N1 alkylation.[16]

Workflow for Optimizing N-Alkylation Regioselectivity:

G start Start: N-Alkylation of 5-bromo-6-fluoro-1H-indazole base_selection Select Base and Solvent start->base_selection reaction_setup Set Reaction Temperature base_selection->reaction_setup analysis Analyze N1:N2 Ratio (NMR, LC-MS) reaction_setup->analysis thermo_product Goal: N1 Isomer (Thermodynamic Product) analysis->thermo_product N1 favored? kinetic_product Goal: N2 Isomer (Kinetic Product) analysis->kinetic_product N2 favored? outcome_thermo Increase Temperature Use NaH in THF thermo_product->outcome_thermo outcome_kinetic Lower Temperature Use K2CO3 in DMF kinetic_product->outcome_kinetic end Optimized Protocol outcome_thermo->end outcome_kinetic->end

Caption: Decision workflow for regioselective N-alkylation.

Summary of Best Practices for Handling and Storage

To ensure the long-term stability of this compound, please adhere to the following recommendations based on its Material Safety Data Sheet (MSDS) and general chemical principles:

ParameterRecommendation
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[17][18]
Handling Use personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols. Ensure adequate ventilation.[17]
Light Store in a light-resistant container to prevent photodegradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).

Potential Degradation Pathways Overview

The following diagram illustrates the primary potential degradation pathways for this compound based on the chemical properties of its functional groups.

G cluster_main This compound cluster_degradation Potential Degradation Products main_compound C₈H₆BrFN₂ debrominated Debrominated Product (Reductive Conditions) main_compound->debrominated Reductive Dehalogenation oxidized Oxidized Products (Oxidizing Agents, Air) main_compound->oxidized Oxidation hydrolyzed Hydrolyzed Products (Strong Base/Acid) main_compound->hydrolyzed Hydrolysis

Caption: Potential degradation pathways.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

  • 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem. [Link]

  • (PDF) Photochemical Degradation of Halogenated Compounds: A Review - ResearchGate. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. [Link]

  • 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Effect of water pH on the stability of pesticides - MSU Extension. [Link]

  • MSDS of this compound. (URL not available)
  • Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU. [Link]

  • Photochemical degradation of halogenated estrogens under natural solar irradiance. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. [Link]

  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing). [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. [Link]

  • Dehalogenation - Wikipedia. [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. [Link]

  • The Effect of Water pH on Pesticide Effectiveness - Atticus LLC. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. [Link]

  • "Natural Sunlight Photodegradation of Halogenated Disinfection Byproduc" by Ibrahim Abusallout - Open PRAIRIE - South Dakota State University. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - MDPI. [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. [Link]

  • Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (URL not available)
  • Photochemical Degradation of Some Halogenated Anesthetics in Air - MDPI. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (URL not available)
  • 5-Bromo-4-fluoro-1-methyl-1h-indazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. [Link]

  • Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - MDPI. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the NMR Spectral Interpretation of 5-bromo-6-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The Indazole Core: A Privileged Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active agents. Their unique electronic properties and ability to participate in various intermolecular interactions make them a "privileged scaffold" in drug design. The precise substitution pattern on the indazole ring is crucial for biological activity, making accurate structural elucidation paramount.

Predicted NMR Spectral Data for 5-bromo-6-fluoro-1-methyl-1H-indazole

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects (bromine, fluorine, and N-methylation) on the indazole core, using data from analogous compounds as a baseline.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Coupling Constants (Hz)
~ 8.05d1HH-4J(H-4, F-6) ≈ 7-9
~ 7.85s1HH-3
~ 7.70d1HH-7J(H-7, F-6) ≈ 9-11
~ 4.15s3HN-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Note: These are predicted values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignmentPredicted Coupling Constants (Hz)
~ 159 (d)C-6J(C-6, F) ≈ 240-250
~ 138 (d)C-7aJ(C-7a, F) ≈ 10-15
~ 135C-3
~ 125 (d)C-7J(C-7, F) ≈ 5-10
~ 123 (d)C-3aJ(C-3a, F) ≈ 3-5
~ 112 (d)C-4J(C-4, F) ≈ 20-25
~ 100C-5
~ 35N-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Note: These are predicted values and may vary based on experimental conditions.

Comparative Analysis with Structurally Related Indazoles

The prediction of the NMR spectra for this compound is strengthened by a comparative analysis with known, structurally similar compounds. By observing the incremental effects of each substituent, a more accurate picture of the expected spectrum can be constructed.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) for Indazole Derivatives

Proton1-methyl-1H-indazole[1]6-fluoro-1H-indazole[2]5-bromo-1H-indazole[3][4]This compound (Predicted)
H-3~ 7.9~ 7.9~ 8.2~ 7.85
H-4~ 7.6~ 7.0~ 7.5~ 8.05
H-5~ 7.3~ 7.3--
H-7~ 7.7~ 7.7~ 7.6~ 7.70
N-CH₃~ 4.1--~ 4.15

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) for Indazole Derivatives

Carbon1-methyl-1H-indazole[5]6-fluoro-1H-indazole[6]5-bromo-1H-indazole[7]This compound (Predicted)
C-3~ 133~ 134~ 136~ 135
C-3a~ 121~ 122~ 123~ 123
C-4~ 120~ 110 (d)~ 124~ 112 (d)
C-5~ 126~ 122 (d)~ 115~ 100
C-6~ 121~ 160 (d)~ 129~ 159 (d)
C-7~ 109~ 98 (d)~ 112~ 125 (d)
C-7a~ 140~ 141 (d)~ 139~ 138 (d)
N-CH₃~ 35--~ 35

Note: Literature values are approximate and may vary with solvent and experimental conditions.

Causality Behind Experimental Choices: Understanding Substituent Effects

The predicted spectral data are not arbitrary but are based on fundamental principles of NMR spectroscopy. The electronic environment of each nucleus, which dictates its chemical shift and coupling constants, is systematically altered by the substituents on the indazole ring.

  • Fluorine Substitution: The highly electronegative fluorine atom at the C-6 position exerts a strong influence. It causes a significant downfield shift for the directly attached C-6 carbon and induces characteristic C-F and H-F coupling patterns.[8][9] The magnitude of these coupling constants decreases with the number of bonds separating the coupled nuclei (¹J > ²J > ³J).[10]

  • Bromine Substitution: Bromine, another electronegative atom, also influences the electronic environment, generally causing a downfield shift of the attached carbon (C-5).[11][12] Its effect on proton chemical shifts is more complex, involving both inductive and anisotropic effects.

  • N-Methylation: The introduction of a methyl group at the N-1 position is a key structural feature.[13] The protons of this methyl group will appear as a singlet at approximately 4.15 ppm. In the ¹³C spectrum, the N-CH₃ carbon will have a characteristic signal around 35 ppm. The N-methylation also influences the chemical shifts of the indazole ring carbons compared to their N-H counterparts.[14]

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a standardized experimental protocol is essential.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is completely dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to encompass a range of 0-10 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to 0-180 ppm.

    • A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment, especially of the quaternary carbons, it is highly recommended to perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Logical Workflow for Spectral Interpretation

The interpretation of the NMR spectra should follow a logical and systematic approach to ensure accurate assignment of all signals.

G A Acquire 1D NMR Spectra (¹H, ¹³C) B Identify Solvent and Reference Peaks A->B C Analyze ¹H Spectrum: - Integrate Peaks - Determine Multiplicities - Measure Coupling Constants B->C E Analyze ¹³C Spectrum: - Identify Number of Signals - Note Chemical Shifts B->E D Assign Protons based on Chemical Shift and Coupling C->D H Correlate ¹H and ¹³C Signals D->H F Assign Carbons based on Chemical Shift and C-F Coupling E->F F->H G Acquire 2D NMR Spectra (HSQC, HMBC) G->H I Finalize Assignments and Confirm Structure H->I

Caption: Workflow for NMR Spectral Interpretation.

Visualizing the Molecular Structure and Key Correlations

The following diagram illustrates the structure of this compound with key predicted NMR correlations.

Sources

A Researcher's Guide to the Mass Spectrometry of 5-bromo-6-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry results for 5-bromo-6-fluoro-1-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis grounded in the principles of mass spectrometry. We will explore the predicted fragmentation patterns, compare them with a simpler analog to understand substituent effects, and provide a detailed experimental protocol for acquiring high-quality data.

Introduction to this compound and the Role of Mass Spectrometry

This compound is a substituted heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a bicyclic indazole core with bromine, fluorine, and methyl substituents, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of such novel compounds. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides a molecular fingerprint. Electron Ionization (EI) is a common and effective technique for this class of compounds, as it induces reproducible and structurally informative fragmentation.[1][2]

The molecular formula for this compound is C₈H₆BrFN₂ with a molecular weight of 229.05 g/mol .[3][4] Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, quality control, and metabolite identification.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and predictable fragmentation.[1][2] This fragmentation is key to elucidating the molecule's structure.

The Molecular Ion (M⁺•)

The first critical observation in the mass spectrum is the molecular ion peak. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br at ~50.5% and ⁸¹Br at ~49.5%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[5] This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds.

  • M⁺• Peak (containing ⁷⁹Br): m/z 229

  • M+2 Peak (containing ⁸¹Br): m/z 231

The aromatic and heterocyclic nature of the indazole ring system provides stability, suggesting that the molecular ion peak will be clearly observable.[6]

Key Fragmentation Pathways

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The primary fragmentation events are expected to involve the substituents on the indazole core.

A proposed fragmentation pathway is detailed below:

  • Loss of a Methyl Radical (M-15): The N-methyl group is a common site for initial fragmentation. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a highly probable event, leading to a stable cation.

  • Loss of a Bromine Radical (M-79/81): Cleavage of the C-Br bond results in the loss of a bromine radical. This is a characteristic fragmentation for halogenated aromatic compounds.[7][8]

  • Loss of HCN (M-27): Indazole and similar nitrogen-containing heterocycles can undergo ring cleavage, often leading to the expulsion of a neutral hydrogen cyanide (HCN) molecule.[9]

The interplay of these fragmentation events generates a unique mass spectrum. The diagram below visualizes the most probable fragmentation cascade.

G M C₈H₆BrFN₂⁺• m/z 229/231 F1 Loss of •CH₃ (M-15) M->F1 F2 Loss of •Br (M-79/81) M->F2 Frag1 C₇H₃BrFN₂⁺ m/z 214/216 F1->Frag1 F3 Loss of HCN from Frag1 Frag1->F3 Frag2 C₈H₆FN₂⁺ m/z 150 F2->Frag2 F4 Loss of HCN from Frag2 Frag2->F4 Frag3 C₆H₂BrF⁺• m/z 187/189 F3->Frag3 Frag4 C₇H₅F⁺• m/z 124 F4->Frag4

Caption: Proposed EI fragmentation of this compound.

Comparison Guide: Substituent Effects on Fragmentation

To fully appreciate the mass spectrum of our target molecule, it is instructive to compare its predicted fragmentation with that of a simpler, related compound: 1-methyl-1H-indazole .[10] This comparison highlights how the bromine and fluorine substituents modify the fragmentation pattern.

Feature1-methyl-1H-indazole (C₈H₈N₂)[10]This compound (C₈H₆BrFN₂)Rationale for Difference
Molecular Ion (M⁺•) m/z 132 (strong)m/z 229/231 (strong)The mass increases due to the addition of Br (79/81 Da) and F (19 Da), minus 2 H atoms. The Br atom creates the characteristic M/M+2 doublet.
Primary Loss Loss of •H (M-1) to form m/z 131. Loss of HCN (M-27) to form m/z 105.Loss of •CH₃ (M-15) to form m/z 214/216.The C-Br and N-CH₃ bonds are weaker points for fragmentation compared to the aromatic C-H bonds, making methyl loss more favorable.
Halogen-Specific Loss Not applicableLoss of •Br (M-79/81) to form m/z 150.The C-Br bond is a labile site for cleavage in halogenated aromatic compounds, providing a highly diagnostic fragment.[7]
Key Fragments m/z 105, 77 (Phenyl cation)m/z 214/216, 150, 187/189The fragments are heavier due to the presence of the halogens. The isotopic pattern of bromine carries through to its fragments (e.g., m/z 214/216).

This comparative analysis demonstrates that while the core indazole fragmentation (like HCN loss) may still occur, the halogen and methyl substituents introduce new, more dominant fragmentation pathways that are critical for positive identification.

Experimental Protocol: GC-MS Analysis

For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique.[11] It provides excellent separation and allows for the use of standard EI-MS libraries for comparison.

Objective

To obtain a high-quality, reproducible Electron Ionization (EI) mass spectrum of this compound for identification and purity assessment.

Materials
  • Sample: this compound, ~1 mg

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade

  • GC-MS system with an EI source (e.g., Agilent, Shimadzu, Thermo Fisher)

  • GC Column: Low-polarity column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of DCM to create a 1 mg/mL stock solution. Prepare a working solution of ~10 µg/mL by diluting the stock solution.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (Adjust as needed based on signal intensity)

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

  • Data Acquisition & Analysis:

    • Inject a solvent blank first to ensure system cleanliness.

    • Inject the sample and acquire the data.

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the peak apex.

    • Analyze the spectrum, identifying the molecular ion pair (m/z 229/231) and key fragment ions as predicted in the table below.

Predicted Quantitative Data Summary
Ion DescriptionPredicted m/z (⁷⁹Br / ⁸¹Br)Notes
Molecular Ion [M]⁺• 229 / 231Should be a strong doublet with ~1:1 intensity ratio.
[M - CH₃]⁺ 214 / 216Loss of the N-methyl group. Expected to be a significant fragment.
[M - Br]⁺ 150Loss of the bromine atom. Will not have the Br isotopic signature.
[M - CH₃ - HCN]⁺• 187 / 189Subsequent loss of HCN from the [M-CH₃]⁺ fragment.

The workflow for this analysis is summarized in the following diagram.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample (~10 µg/mL in DCM) Inject Inject 1 µL into GC Prep->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Scan m/z 40-400) Ionize->Detect Process Extract Spectrum Detect->Process Analyze Identify M⁺• and Fragments Process->Analyze Compare Compare to Predicted Pattern Analyze->Compare

Caption: Workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound is characterized by a distinct molecular ion doublet at m/z 229/231 and predictable fragmentation pathways, primarily involving the loss of the methyl and bromine substituents. By employing a standardized GC-MS protocol, researchers can reliably confirm the structure and identity of this compound. The comparative analysis with 1-methyl-1H-indazole underscores the significant diagnostic value of the halogen substituents in directing fragmentation, providing a clear and robust method for structural elucidation in complex chemical synthesis and development programs.

References

  • BLD Pharm. (n.d.). 5-Bromo-6-fluoro-1H-indazole.
  • ChemScene. (n.d.). This compound.
  • Prather, A. M., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1835-1843. [Link]

  • AiFChem. (n.d.). This compound.
  • ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry, 59(5), 741-748.
  • Springer. (n.d.). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Chemistry of Heterocyclic Compounds.
  • CymitQuimica. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.
  • PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(11), 1141-1149. [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved January 20, 2026, from [Link]

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indazole. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 514-516. [Link]

  • ResearchGate. (n.d.). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Retrieved January 20, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(24), 19689-19698.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Retrieved January 20, 2026, from [Link]

  • LabRulez GCMS. (n.d.). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Atmosphere around Metallurgical Plants by 7250 High-resolution GC/Q-TOF. Retrieved January 20, 2026, from [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved January 20, 2026, from [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • National Library of Medicine. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Assessment of 5-bromo-6-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, scientifically-grounded protocol for assessing the purity of 5-bromo-6-fluoro-1-methyl-1H-indazole, a key intermediate in pharmaceutical research and development. Moving beyond a simple recitation of steps, this document elucidates the rationale behind each methodological choice, offers a comparative analysis of alternative approaches, and establishes a framework for robust, self-validating analytical results. It is designed for researchers, analytical chemists, and drug development professionals who require a reliable and reproducible method for quality control and impurity profiling.

Foundational Principles: Architecting a Robust Analytical Method

The structural characteristics of this compound—an aromatic, heterocyclic compound with both halogen and alkyl substituents—dictate the selection of an appropriate analytical technique.

The Rationale for Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile and thermally labile compounds common in the pharmaceutical industry.[1] Specifically, the reversed-phase (RP) mode is the most logical starting point for this analyte. RP-HPLC utilizes a non-polar stationary phase (the column) and a polar mobile phase.[2][3] The analyte, this compound, possesses significant hydrophobicity due to its substituted aromatic structure, allowing for strong interaction and retention on a non-polar column, which is essential for achieving separation from more polar or less retained impurities.[3][4][5]

The Imperative of the Photodiode Array (PDA) Detector

While a simple UV detector can quantify the main peak, it is insufficient for true purity assessment. A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is indispensable.[6][7] This detector captures the entire UV-Vis spectrum (e.g., 190-800 nm) for every point in the chromatogram.[6][8] This capability serves two critical functions:

  • Optimal Wavelength Selection: It allows for the determination of the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity for the main component and any potential impurities.

  • Peak Purity Analysis: By comparing UV-Vis spectra across a single chromatographic peak (at the upslope, apex, and downslope), the PDA detector's software can calculate a purity angle or index.[8][9][10] This provides a high degree of confidence that a peak represents a single, homogenous compound and is not masking a co-eluting impurity.[9][10]

A Framework of Regulatory Compliance

The development and validation of this method are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1)/Q2(R2) on the validation of analytical procedures.[1][11][12][13] Adherence to these guidelines ensures that the method is suitable for its intended purpose and generates data that is reliable, reproducible, and defensible for regulatory submissions.[14]

Primary HPLC Protocol: A Validated Starting Point

This section details a robust, gradient HPLC method designed for the comprehensive purity profiling of this compound.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A 1. Prepare Mobile Phases (Aqueous & Organic) B 2. Prepare Sample Solution (1.0 mg/mL in Diluent) C 3. Prepare System Suitability Solution (Spiked Sample) D 4. System Equilibration (Initial Conditions) C->D Proceed if Prepared E 5. Inject SST Solution & Verify Performance D->E Equilibrated F 6. Inject Sample Solution & Acquire Data E->F SST Passed G 7. Integrate Chromatogram F->G Run Complete H 8. Perform Peak Purity Analysis (PDA Spectra) G->H I 9. Calculate Purity (% Area Normalization) H->I

Caption: Overall workflow for HPLC purity analysis.

Detailed Chromatographic Conditions
ParameterRecommended ConditionRationale & Justification
HPLC System UHPLC/HPLC with Quaternary Pump and PDA/DADA system capable of handling high backpressure provides better efficiency. A PDA detector is mandatory for peak purity assessment.[6][7][9]
Column C18, 100 x 2.1 mm, 1.8 µmA C18 column provides excellent hydrophobic retention for the analyte.[3][15] The smaller particle size (sub-2 µm) and shorter column length offer high resolution and faster run times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier to ensure consistent ionization of the indazole ring, leading to sharper, more symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low UV cutoff and efficiency in reversed-phase separations. The acid modifier is matched to Mobile Phase A.
Gradient Elution 0-1 min: 10% B; 1-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% BA gradient is essential to elute not only the main analyte but also any potential impurities with a wide range of polarities. The final hold and re-equilibration steps ensure reproducibility.[16]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm internal diameter column to maintain optimal linear velocity and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity.[17]
Injection Volume 2 µLA small injection volume prevents column overloading and peak distortion.
PDA Detector Wavelength: 285 nm (or λmax); Slit: 4 nmMonitor at the analyte's λmax for maximum sensitivity. A PDA allows for full spectral acquisition (e.g., 200-400 nm) for purity analysis.[8]
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
Sample Conc. 1.0 mg/mLA standard concentration for purity analysis, allowing for the detection of impurities at the 0.05% level or lower.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas both solutions.[16]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10.0 mL of diluent to achieve a final concentration of 1.0 mg/mL.

  • System Setup and Equilibration: Set up the HPLC system according to the conditions in the table. Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the SST solution (e.g., a sample spiked with a known related substance or a previously analyzed batch showing impurities) and verify that the performance criteria in Section 3 are met.

  • Analysis: Inject the sample solution and acquire the chromatogram for 20 minutes.

  • Data Processing: Integrate all peaks. Perform peak purity analysis on the main analyte peak. Calculate the purity by the area percent normalization method.

Method Validation and Trustworthiness

A protocol is only as reliable as its validation. A self-validating system incorporates daily checks (System Suitability) and is underpinned by a one-time comprehensive validation study as per ICH guidelines.[1][14]

System Suitability Testing (SST)

SST is a non-negotiable part of the daily workflow, demonstrating that the chromatographic system is fit for its intended use on the day of analysis.[18][19]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range can indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) > 10,000Measures column efficiency and separation power. A high plate count leads to sharper peaks and better resolution.[17]
Resolution (Rs) > 2.0 (between analyte and closest impurity)Ensures baseline separation between adjacent peaks, which is critical for accurate quantification.[17]
Precision (%RSD) ≤ 2.0% (for 5 replicate injections)Demonstrates the reproducibility of the system's injection and detection performance.
Core Validation Parameters (ICH Q2(R2))

The method's performance must be formally validated to establish its trustworthiness.[12][13]

Validation ParameterDescription
Specificity The ability to unequivocally assess the analyte in the presence of expected components (impurities, degradants). This is demonstrated using forced degradation studies and PDA peak purity analysis.[11]
Linearity A linear relationship between concentration and detector response, typically evaluated over a range from the reporting limit to 120% of the nominal concentration.[11]
Accuracy The closeness of the test results to the true value, assessed by analyzing samples with known amounts of analyte (spiked placebo or standard addition).
Precision Assesses random error through repeatability (same lab, same day) and intermediate precision (different days, different analysts).
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and organic content (±2%).

Comparative Analysis & Method Optimization

While the primary protocol is robust, no single method is perfect for all scenarios. Understanding how to modify the method to overcome challenges is the hallmark of an experienced scientist.

Comparison of Method Variables
VariableAlternative OptionPotential Impact & Rationale
Organic Modifier MethanolMethanol has a different selectivity compared to acetonitrile and can sometimes improve the resolution of closely eluting isomers.[20] However, it typically generates higher backpressure and has a higher UV cutoff.
Column Chemistry Phenyl-HexylA phenyl-hexyl stationary phase offers alternative selectivity, particularly for aromatic compounds, through π-π interactions.[21] This can be highly effective if impurities have similar hydrophobicity but different aromatic character.
pH Modifier Phosphate Buffer (pH 3.0)A buffer provides more stringent pH control than a simple acid modifier, which can enhance reproducibility, especially for ionizable compounds.[16][22] This is a key step in troubleshooting peak tailing for basic compounds.
Troubleshooting Common Chromatographic Issues

Troubleshooting cluster_problems Common Issues cluster_solutions Potential Solutions Problem Problem Observed P1 Poor Resolution (Rs < 2.0) P2 Peak Tailing (T > 1.5) P3 Variable Retention Times S1 Decrease Gradient Slope (Increase Run Time) P1->S1 S2 Switch Organic Solvent (ACN -> MeOH or vice versa) P1->S2 S3 Change Column Chemistry (e.g., to Phenyl-Hexyl) P1->S3 S4 Use a Buffer (e.g., Phosphate pH 3.0) P2->S4 S5 Check for Column Voiding (Perform Column Test) P2->S5 S6 Ensure Proper System Equilibration P3->S6 S7 Increase Column Temperature P3->S7

Sources

A Comparative Guide to the Biological Activity of 5-bromo-6-fluoro-1-methyl-1H-indazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Variation in Substituted Indazoles

The precise positioning of substituents on the indazole ring can dramatically alter a molecule's interaction with its biological target. Even a subtle shift in the location of a bromo or fluoro group can impact binding affinity, selectivity, and ultimately, the therapeutic efficacy of a compound. This guide focuses on the comparative analysis of the following isomers:

  • 5-bromo-6-fluoro-1-methyl-1H-indazole

  • 4-bromo-6-fluoro-1-methyl-1H-indazole

  • 6-bromo-5-fluoro-1-methyl-1H-indazole

  • 5-bromo-4-fluoro-1-methyl-1H-indazole

Indazole derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][3][4] Therefore, the primary focus of this comparative guide will be on their potential as anti-cancer agents.

Synthesis of Isomeric Bromo-Fluoro-Methyl-Indazoles

The synthesis of these isomers typically involves multi-step processes, often starting from substituted anilines. The specific reaction pathways are tailored to achieve the desired substitution pattern on the indazole core. While detailed synthetic procedures are beyond the scope of this biological comparison, it is crucial to have access to pure, well-characterized isomers for accurate biological evaluation. Several synthetic routes for related bromo-fluoro-indazoles have been reported in the literature and patents.[5][6][7]

Comparative Biological Evaluation: A Proposed Framework

In the absence of direct comparative data, we propose a comprehensive workflow for evaluating and comparing the biological activities of the aforementioned isomers.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Mechanism of Action Biochemical Kinase Assays Biochemical Kinase Assays Cell-Based Assays Cell-Based Assays Biochemical Kinase Assays->Cell-Based Assays Western Blot Analysis Western Blot Analysis Cell-Based Assays->Western Blot Analysis Identify Lead Isomers Apoptosis Assays Apoptosis Assays Western Blot Analysis->Apoptosis Assays Further Preclinical Development Further Preclinical Development Apoptosis Assays->Further Preclinical Development Confirm Cellular Effects Isomer Synthesis & Purification Isomer Synthesis & Purification Isomer Synthesis & Purification->Biochemical Kinase Assays Initial Screening

Figure 1: Proposed workflow for the comparative biological evaluation of indazole isomers.

In Vitro Kinase Inhibition Assays

The initial step in characterizing these indazole derivatives is to assess their inhibitory activity against a panel of protein kinases implicated in cancer progression.

Rationale: Kinase inhibition is a common mechanism of action for indazole-based anti-cancer drugs.[8] A broad kinase panel screening can identify the primary targets and assess the selectivity of each isomer. High selectivity is often desirable to minimize off-target effects and potential toxicity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a generic substrate (e.g., myelin basic protein), and a buffer solution with appropriate cofactors (e.g., MgCl2).

  • Compound Addition: Add serial dilutions of each indazole isomer to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, typically DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Hypothetical Data Summary:

CompoundTarget KinaseIC50 (nM)
This compoundKinase A15
4-bromo-6-fluoro-1-methyl-1H-indazoleKinase A85
6-bromo-5-fluoro-1-methyl-1H-indazoleKinase A5
5-bromo-4-fluoro-1-methyl-1H-indazoleKinase A250
Reference InhibitorKinase A10

This data is illustrative and not based on actual experimental results.

Cell-Based Proliferation and Viability Assays

Following the identification of potent kinase inhibitors from the in vitro screen, the next critical step is to evaluate their effects on cancer cell proliferation and viability.

Rationale: Cell-based assays provide a more physiologically relevant context to assess the anti-cancer potential of the compounds.[9] These assays determine whether the observed kinase inhibition translates into a functional cellular response, such as the inhibition of cancer cell growth.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each indazole isomer for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: In living cells, mitochondrial dehydrogenases reduce MTT to a purple formazan product. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells.[10] Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Hypothetical Data Summary:

CompoundCell LineIC50 (µM)
This compoundMCF-71.2
4-bromo-6-fluoro-1-methyl-1H-indazoleMCF-75.8
6-bromo-5-fluoro-1-methyl-1H-indazoleMCF-70.5
5-bromo-4-fluoro-1-methyl-1H-indazoleMCF-712.3
Doxorubicin (Control)MCF-70.8

This data is illustrative and not based on actual experimental results.

Elucidating the Cellular Mechanism of Action: Western Blot Analysis

To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase, Western blot analysis can be employed to assess the phosphorylation status of the kinase and its downstream signaling proteins.

Rationale: A potent and selective kinase inhibitor should reduce the phosphorylation of its target kinase (autophosphorylation) and downstream substrates in a dose-dependent manner.[11] This provides crucial evidence for the on-target activity of the compound within the cellular context.

G Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 2: A typical workflow for Western blot analysis.

Experimental Protocol: Western Blot for Phospho-Kinase Levels

  • Cell Treatment and Lysis: Treat cancer cells with the indazole isomers at various concentrations for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.[11] Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Structure-Activity Relationship (SAR) Insights

Conclusion and Future Directions

This guide provides a robust framework for the systematic comparison of the biological activities of this compound and its positional isomers. Through a combination of in vitro kinase assays, cell-based proliferation studies, and mechanistic Western blot analyses, researchers can effectively identify the most promising isomer for further preclinical development. The insights gained from such a comparative study are invaluable for guiding the design of next-generation indazole-based therapeutics with improved potency and selectivity.

References

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. [Link]

  • ResearchGate. Selected examples of biologically active substituted indazoles. [Link]

  • Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. [Link]

  • Austin Publishing Group. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • YouTube. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • PubChem. 6-Bromo-5-fluoro-1-methyl-1H-indazole. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • Der Pharma Chemica. Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. [Link]

  • ResearchGate. Are there any wide-spectrum kinase inhibitors? [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. [Link]

  • PubChem. 5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PubChem. 5-Bromo-6-fluoro-1H-indazole. [Link]

  • National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Wiley Online Library. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. [Link]

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • ResearchGate. Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. [Link]

  • National Center for Biotechnology Information. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Bromo-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] A common strategy to modulate the potency and pharmacokinetic profile of these molecules is halogenation. This guide provides a comparative analysis of bromo-indazoles and their fluorine-substituted counterparts, offering insights into how the strategic incorporation of fluorine can significantly enhance biological activity. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these compounds.

The Rationale for Fluorine Substitution: More Than Just a Halogen Swap

While both bromine and fluorine are halogens, their distinct physicochemical properties lead to profound differences in the biological activity of the parent molecule. Bromine, with its larger atomic radius and moderate electronegativity, can participate in halogen bonding and increase lipophilicity. However, the introduction of fluorine, the most electronegative element, can induce more nuanced and impactful changes.[4]

The strategic placement of a fluorine atom can:

  • Modulate pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its interaction with biological targets and cell membrane permeability.

  • Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically labile position with fluorine can block oxidative metabolism, leading to a longer half-life and improved bioavailability of the drug candidate.

  • Increase Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with electron-deficient carbonyl groups in protein active sites. These non-covalent interactions can significantly contribute to the binding affinity of the ligand.

  • Alter Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for a more favorable interaction with its biological target.

The following sections will provide concrete examples and experimental data to illustrate these principles in the context of bromo-indazoles.

Comparative Analysis: Bromo- vs. Fluoro-Bromo-Indazoles in Action

A direct comparison of the biological activities of bromo-indazoles and their corresponding fluorine-substituted analogs provides the most compelling evidence for the impact of fluorination. Here, we present a case study on the inhibition of lactoperoxidase, a key enzyme in the innate immune system.

Case Study: Inhibition of Bovine Milk Lactoperoxidase

A study by Köksal and Alim (2020) provides a direct comparison of the inhibitory effects of various halogenated indazoles on bovine milk lactoperoxidase (LPO).[4][5] This enzyme plays a crucial role in the antimicrobial defense system. The inhibition constants (Ki) for several bromo- and fluoro-indazole derivatives were determined, offering a quantitative measure of their inhibitory potency.

CompoundStructureHalogenPositionKi (µM)[4]
4-Bromo-1H-indazoleBromine410.15
4-Fluoro-1H-indazole Fluorine 4 4.10
6-Bromo-1H-indazoleBromine6252.78
6-Fluoro-1H-indazole Fluorine 6 17.80
7-Bromo-1H-indazoleBromine710.35
7-Fluoro-1H-indazole Fluorine 7 9.85

Analysis:

The data clearly demonstrates that in all corresponding positions (4, 6, and 7), the fluorine-substituted indazole exhibits a significantly lower Ki value, indicating a more potent inhibition of lactoperoxidase compared to its bromo-counterpart.[4] The most dramatic effect is observed at the 6-position, where 6-fluoro-1H-indazole is over 14 times more potent than 6-bromo-1H-indazole. This suggests that the electronic effects and potential for specific interactions conferred by fluorine at this position are particularly advantageous for binding to the enzyme's active site. The competitive inhibition mechanism observed for these compounds further implies that they are interacting with the active site of the enzyme.[4]

Expanding the Scope: Anticancer and Antimicrobial Activities

While direct comparative studies for anticancer and antimicrobial activities are less common, we can infer the potential benefits of fluorination by examining the available data for representative bromo- and fluoro-bromo-indazoles.

Anticancer Activity

The indazole scaffold is a key component of several FDA-approved kinase inhibitors used in cancer therapy.[3] Strategic halogenation plays a crucial role in their efficacy. For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their in vitro cytotoxicity against various human cancer cell lines.[6] While a direct bromo vs. fluoro comparison was not performed in this particular study, the structure-activity relationship (SAR) revealed that a 3,5-difluoro substitution on a C-5 phenyl ring resulted in greater activity against the Hep-G2 liver cancer cell line compared to mono-fluoro substitutions.[6] This highlights the positive contribution of fluorine to the anticancer profile of these compounds.

Antimicrobial Activity

Bromo-indazoles have been investigated as a promising class of antibacterial agents. A study on novel 4-bromo-1H-indazole derivatives as inhibitors of the bacterial cell division protein FtsZ demonstrated their potent activity against various Gram-positive bacteria.[7] For example, certain derivatives exhibited significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide.[7]

Although a direct comparative study with a corresponding 4-fluoro-1H-indazole series is not available, the principles of medicinal chemistry suggest that the introduction of fluorine could further enhance the antibacterial potency and pharmacokinetic properties of these compounds. The increased metabolic stability and potential for enhanced target binding afforded by fluorine are desirable attributes for any antimicrobial drug candidate.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key fluoro-bromo-indazole intermediate and for the biological evaluation of these compounds.

Synthesis of 5-Bromo-4-fluoro-1H-indazole

This protocol is adapted from the method described in patent CN110452177A.[4]

Workflow for the Synthesis of 5-Bromo-4-fluoro-1H-indazole

start 3-Fluoro-2-methylaniline step1 Bromination (N-Bromosuccinimide, Acetonitrile) start->step1 intermediate1 4-Bromo-3-fluoro-2-methylaniline step1->intermediate1 step2 Ring Closure (Acetic Anhydride, Acetic Acid, Isoamyl Nitrite) intermediate1->step2 intermediate2 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone step2->intermediate2 step3 Deprotection (Potassium Carbonate, Methanol/Water) intermediate2->step3 end 5-Bromo-4-fluoro-1H-indazole step3->end

A schematic overview of the synthesis of 5-Bromo-4-fluoro-1H-indazole.

Step 1: Bromination of 3-Fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile in a reaction vessel.

  • Cool the solution to between -10°C and 10°C.

  • Slowly add N-bromosuccinimide to the cooled solution.

  • Maintain the reaction temperature and stir for 1-2 hours.

  • After the reaction is complete (monitored by TLC), add sodium bisulfite and continue stirring for 10-30 minutes.

  • Adjust the pH to 9-10 with sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain 4-bromo-3-fluoro-2-methylaniline.

Step 2: Ring Closure to form 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone

  • To the 4-bromo-3-fluoro-2-methylaniline, add acetic anhydride and acetic acid.

  • Heat the mixture to 110°C.

  • Add isoamyl nitrite dropwise while maintaining the temperature at 110°C.

  • Continue the reaction for 3 hours.

  • After completion, concentrate the mixture to dryness.

  • Slurry the residue with methanol and filter to obtain 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Step 3: Deprotection to yield 5-Bromo-4-fluoro-1H-indazole

  • Dissolve 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water.

  • Add a solution of potassium carbonate in water to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • After completion, add water and continue stirring for 30 minutes.

  • Filter the precipitate, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.

Biological Evaluation: In Vitro Assays

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow

start Seed cells in a 96-well plate step1 Treat cells with varying concentrations of indazole compounds start->step1 step2 Incubate for 24-72 hours step1->step2 step3 Add MTT reagent to each well step2->step3 step4 Incubate for 2-4 hours to allow formazan formation step3->step4 step5 Add solubilization solution (e.g., DMSO) step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Calculate IC50 values step6->end

A generalized workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the bromo- and fluoro-bromo-indazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Zone of Inhibition Assay

The zone of inhibition assay is a qualitative method used to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Application of Test Compounds: Prepare solutions of the bromo- and fluoro-bromo-indazole compounds at a known concentration in a suitable solvent (e.g., DMSO). Impregnate sterile paper discs with a specific volume of each compound solution and allow the solvent to evaporate. Place the discs onto the inoculated agar surface. Include a solvent control disc and a positive control disc with a known antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the bromo-indazole scaffold presents a powerful approach to enhance biological activity. As demonstrated by the direct comparative data on lactoperoxidase inhibition, fluorination can lead to a significant increase in potency. While direct comparative studies in the realms of anticancer and antimicrobial activities are still needed, the existing evidence and the well-established principles of medicinal chemistry strongly suggest that fluorine substitution is a valuable strategy for optimizing the therapeutic potential of bromo-indazoles.

Future research should focus on the synthesis and head-to-head biological evaluation of a broader range of bromo- and fluoro-bromo-indazole pairs against various targets. Such studies will not only provide a deeper understanding of the structure-activity relationships of halogenated indazoles but also pave the way for the development of novel and more effective therapeutic agents. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on these exciting investigations.

References

  • Köksal, Z., & Alim, Z. (2020). Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug and Chemical Toxicology, 43(1), 22-26. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Cui, J. J., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-274. [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Köksal, Z., & Alim, Z. (2018). Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug and chemical toxicology, 43(1), 22–26. [Link]

  • Sun, L., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-274. [Link]

  • Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3894. [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-6-fluoro-1-methyl-1H-indazole Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a "privileged structure" in modern pharmacology, particularly in the pursuit of novel kinase inhibitors.[1] Its inherent drug-like properties and synthetic tractability have led to the development of several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[2][3] This guide focuses on a promising, yet underexplored, chemical space: analogs of 5-bromo-6-fluoro-1-methyl-1H-indazole. While a comprehensive SAR study on this specific scaffold is not yet publicly available, this document will synthesize established principles from broader indazole SAR studies to provide a predictive framework for designing and evaluating novel analogs. We will delve into the nuanced roles of each substituent on the core, present comparative data from relevant indazole series, detail essential experimental protocols, and visualize key concepts to empower your research endeavors.

The this compound Scaffold: A Strategic Starting Point

The choice of the this compound core is a strategic one, informed by established medicinal chemistry principles. Each substituent is poised to contribute uniquely to the pharmacological profile of its analogs.

  • The Indazole Core: This bicyclic heteroaromatic system is a bioisostere of indole and provides a rigid framework for the presentation of functional groups into the binding sites of biological targets, particularly the ATP-binding pocket of kinases.[4] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, crucial for anchoring the molecule within the target protein.

  • N1-Methylation: The methyl group at the N1 position serves a critical role in blocking the formation of the 2H-indazole tautomer, which is generally less thermodynamically stable.[5] This ensures a consistent three-dimensional structure and vector for substituent presentation. Furthermore, N1-substitution can modulate solubility and metabolic stability.

  • 5-Bromo and 6-Fluoro Substitution: The halogenation pattern on the benzene ring is key for fine-tuning the electronic and pharmacokinetic properties of the molecule.

    • The 6-fluoro substituent, with its high electronegativity and small size, can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of oxidation.[2]

    • The 5-bromo group provides a valuable synthetic handle for further diversification. Through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide array of substituents can be introduced at this position, allowing for a thorough exploration of the surrounding chemical space within the kinase binding pocket.

Deconstructing the SAR: Key Positions for Modification

Based on extensive research into indazole-based kinase inhibitors, the following positions on the indazole ring are critical for modulating biological activity.

The C3 Position: The Gateway to Selectivity

The C3 position is arguably the most critical for determining the potency and selectivity of indazole-based kinase inhibitors. Substituents at this position are often directed towards the solvent-exposed region of the ATP-binding site and can be tailored to interact with specific amino acid residues, thereby conferring selectivity for different kinases.

  • Aromatic and Heteroaromatic Groups: Large, rigid aromatic and heteroaromatic systems are commonly found at the C3 position of potent kinase inhibitors. These groups can engage in π-π stacking and hydrophobic interactions within the binding pocket. For example, a pyrazin-2-yl group at the C3 position has been shown to yield potent pan-Pim kinase inhibitors.[2]

  • Amide and Urea Linkages: The introduction of amide or urea functionalities at C3 allows for the formation of additional hydrogen bonds, further anchoring the inhibitor. These linkers can also be used to attach larger, more complex chemical moieties.

The Benzene Ring (C4, C5, C6, C7): Fine-Tuning Potency and Properties

Substitutions on the benzene portion of the indazole ring are crucial for modulating potency, selectivity, and DMPK (drug metabolism and pharmacokinetics) properties.

  • C4 and C6 Positions: The structure-activity relationships for substituents at the 4- and 6-positions of the 1H-indazole scaffold have been shown to be critical for IDO1 inhibition.[5] In the context of kinase inhibition, small, electron-withdrawing groups at these positions can be beneficial. For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, modifications at the C4 position significantly impacted their activity as FGFR inhibitors.[5]

  • C5 and C7 Positions: These positions are also amenable to substitution. The introduction of small alkyl or alkoxy groups can enhance hydrophobic interactions. The strategic placement of polar groups can improve solubility and cell permeability.

Comparative Analysis of Substituted Indazole Analogs

Compound IDIndazole Core ModificationC3-SubstituentTarget Kinase(s)IC50 (nM)Reference
Axitinib N/A (complex substitutions)N/AVEGFRs, PDGFR, Kit1-20[2]
Pazopanib N/A (complex substitutions)N/AVEGFRs, PDGFR, Kit10-84[2]
Compound 102 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-(...)-1H-indazoleN/AFGFR130.2[5]
Compound 59c 3-(pyrazin-2-yl)-1H-indazole derivativePyrazin-2-yl with 2-aminopiperidinePim1-33-70[2]
Compound C05 Indazole-basedComplexPLK4< 0.1[6]
Compound VIII Indazole-basedComplexEGFR (L858R/T790M)70[7]

Analysis: This data highlights the sub-nanomolar to low micromolar potency achievable with the indazole scaffold. Notably, complex substitutions at multiple positions are characteristic of highly potent and selective inhibitors like Axitinib and Pazopanib. The examples also underscore the importance of the C3-substituent in driving potency against specific kinase families.

Experimental Protocols: A Roadmap for Analog Synthesis and Evaluation

The successful exploration of the SAR of this compound analogs requires robust synthetic and biological testing workflows.

General Synthetic Workflow for Analog Generation

The 5-bromo substituent serves as a versatile anchor for diversification via cross-coupling reactions.

G A This compound (Starting Material) B Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) A->B Diversification at C5 C Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, base) A->D E 5-Aryl/Heteroaryl Analogs B->E F 5-Alkynyl Analogs C->F G 5-Amino Analogs D->G

Caption: Synthetic diversification of the core scaffold.

Step-by-Step Protocol for Suzuki Coupling (A -> B -> E):

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl/heteroaryl analog.

In Vitro Kinase Inhibition Assay

A common method for assessing the inhibitory activity of new compounds is a biochemical kinase assay.

G A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add kinase, substrate, and ATP to microplate wells B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence, fluorescence) E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.

  • Reaction Mixture: In a microplate, add the target kinase, its specific substrate (e.g., a peptide or protein), and ATP.

  • Initiation of Inhibition: Add the serially diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence-based methods).

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Concluding Remarks

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. The strategic placement of the bromo and fluoro substituents provides a unique opportunity for both targeted interactions and extensive synthetic diversification. Future research should focus on:

  • Systematic Exploration of C5 Substituents: A library of analogs with diverse aryl, heteroaryl, alkynyl, and amino groups at the C5 position should be synthesized and screened against a panel of kinases to identify initial hits.

  • Optimization of C3 Substituents: For promising C5-substituted analogs, further optimization of the C3 position will be crucial for enhancing potency and achieving selectivity.

  • In-depth Biological Characterization: Lead compounds should be subjected to a full suite of in vitro and in vivo studies, including cell-based assays, ADME-Tox profiling, and efficacy studies in relevant disease models.

By leveraging the established SAR principles of the broader indazole class and employing the systematic experimental approaches outlined in this guide, researchers can effectively navigate the chemical space around the this compound core to discover the next generation of targeted therapeutics.

References

  • Zhao, L., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(19), 3460. [Link]

  • Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1235-1251. [Link]

  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1755. [Link]

  • Singh, P., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Drug Targets, 23(13), 1246-1260. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(1), 99-136. [Link]

  • Siddiqui, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(36), 25303-25327. [Link]

  • Hsieh, Y.-T., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 27(1), 83. [Link]

  • Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 259, 115669. [Link]

  • Kumar, A., et al. (2022). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Drug Design & Discovery, 19(6), 526-544. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). CN110452177A.
  • Method for synthesizing 5-bromo-4-fluoro-1H-indazole. (2019). CN110452177A.
  • Mehdiyeva, G. M., et al. (2021). 2 Selected examples of imidazole-containing FDA approved drugs. ResearchGate. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(1), 99-136. [Link]

  • Kondo, M., et al. (2019). One‐pot synthesis of 3‐bromo‐2H‐indazole 6. ResearchGate. [Link]

  • Stuart, D. R., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(29), 12132-12135. [Link]

  • Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 46-60. [Link]

  • Siddiqui, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(36), 25303-25327. [Link]

  • Prakash, G. K. S., et al. (2018). Synthesis of 6-SF 5 -Indazoles and SF 5 -Analog of Gamendazole. The Journal of Organic Chemistry, 83(17), 10424-10431. [Link]

  • Prakash, G. K. S., et al. (2018). Synthesis of 6-SF 5-indazoles and an SF 5-analog of gamendazole. Organic & Biomolecular Chemistry, 16(32), 5793-5799. [Link]

Sources

A Senior Application Scientist’s Guide to the X-ray Crystallography of Indazole Derivatives: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of Indazole Scaffolds in Modern Drug Discovery

Indazole and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry. These aromatic heterocyclic compounds, composed of a fused benzene and pyrazole ring, are cornerstones in the development of novel therapeutics, exhibiting a vast range of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3][4] The therapeutic efficacy of these molecules is inextricably linked to their three-dimensional geometry, which governs their interaction with biological targets like enzymes and receptors.[5]

Indazole can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. The 1H-tautomer is generally the most thermodynamically stable form.[2][3][6][7] The specific tautomeric state and the conformational orientation of substituents dramatically influence a molecule's binding affinity and pharmacological profile. Therefore, unambiguous determination of the solid-state structure is not merely an academic exercise; it is a critical step in rational drug design and lead optimization.

While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard. It provides a definitive, high-resolution snapshot of the molecule's atomic arrangement, offering precise data on bond lengths, bond angles, stereochemistry, and the subtle intermolecular interactions that dictate crystal packing.[5][8] This guide provides an in-depth, experience-driven comparison of the analytical workflow for indazole derivatives, grounded in the principles of scientific integrity and supported by detailed experimental protocols.

The Crystallographic Journey: A Step-by-Step Elucidation

The path from a synthesized powder in a flask to a refined three-dimensional crystal structure is a multi-stage process where each step is critical for success. The quality of the final structure is a direct consequence of the rigor applied at each stage.

Prerequisite for Success: Synthesis and High-Purity Material

The foundation of any successful crystallographic analysis is the purity of the compound. Impurities, including residual solvents, unreacted starting materials, or side-products, can severely inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

Numerous synthetic routes to indazole derivatives have been developed, often involving cyclization reactions.[9][10] For instance, the reaction of o-haloaryl N-sulfonylhydrazones catalyzed by copper acetate is a common method.[9] Regardless of the synthetic pathway, the causality is clear: a purity level of >98%, as determined by techniques like NMR and HPLC, is the minimum standard before attempting crystallization. The final purification step, often column chromatography followed by recrystallization, is chosen to remove even trace impurities that could frustrate the highly ordered process of crystal lattice formation.

The Art of Crystallization: coaxing Order from Chaos

Growing diffraction-quality single crystals is often the most challenging and empirical step in the entire process. The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered, single-crystal lattice. For indazole derivatives, which can range from polar to non-polar depending on their substitution, a systematic screening of conditions is paramount.

  • Solvent Selection: Begin by testing the solubility of the purified compound (approx. 5-10 mg) in a range of solvents (0.5-1.0 mL) covering a wide polarity spectrum (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, DMF). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the indazole derivative in a suitable solvent in a small, narrow vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature. The rationale here is to allow molecules to deposit onto a growing crystal lattice at a rate that favors order over amorphous precipitation.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a "good" solvent to near saturation. Place a small drop (1-5 µL) of this solution on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (one in which the compound is insoluble but miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the drop gradually reduces the compound's solubility, inducing crystallization.

    • Sitting Drop: The principle is identical, but the drop is placed on a pedestal within the well. This method is often preferred for its stability.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60°C).

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C). The decrease in solubility with temperature drives crystallization.

Troubleshooting Insights:

  • Oiling Out: If the compound precipitates as an oil, the solution is too supersaturated. Try using a more dilute solution or a slower evaporation/diffusion rate.

  • Microcrystals: A shower of tiny crystals indicates rapid nucleation. This can be controlled by reducing the concentration or slowing the crystallization process. Seeding the solution with a previously grown microcrystal can promote the growth of a single, larger crystal.

  • Polymorphism: Indazole derivatives can sometimes crystallize in different forms (polymorphs), which can have different physical properties.[11][12] It is crucial to characterize the bulk material to ensure the crystal studied is the relevant form.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_eval Evaluation & Optimization start High-Purity (>98%) Indazole Derivative solubility Solubility Screening (Polar & Non-Polar Solvents) start->solubility slow_evap Slow Evaporation solubility->slow_evap vapor_diff Vapor Diffusion (Hanging/Sitting Drop) solubility->vapor_diff cooling Slow Cooling solubility->cooling eval Microscopic Examination (24-72 hours) slow_evap->eval vapor_diff->eval cooling->eval success Diffraction-Quality Single Crystal eval->success failure No Crystals / Poor Quality eval->failure optimize Optimize Conditions (Concentration, Temp, Solvent Ratio) failure->optimize optimize->solubility

Data Collection: Illuminating the Crystal with X-rays

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for X-ray analysis.[5][8]

  • Crystal Mounting: Using a microscope, carefully select a high-quality crystal. Mount it on a cryoloop (a small nylon loop) with a minimal amount of cryoprotectant oil (e.g., Paratone-N) to protect it from atmospheric moisture and degradation.

  • Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This is a critical self-validating step: cryo-cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Data Collection on Diffractometer:

    • Mount the frozen crystal on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). The choice of wavelength depends on the crystal's unit cell size and elemental composition; Mo is a general-purpose source, while Cu is better for smaller unit cells but can cause fluorescence with certain elements.

    • An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.

    • A full data collection strategy is then calculated by the instrument's software to ensure complete and redundant data are collected by rotating the crystal through a series of angles.

  • Data Processing: The raw diffraction images are processed using specialized software. This involves integrating the intensity of each diffraction spot and applying corrections for factors like absorption and beam intensity, yielding a final reflection file for structure solution.

G crystal Select & Mount Single Crystal cryo Flash-Cool Crystal (100 K Nitrogen Stream) crystal->cryo mount Mount on Diffractometer cryo->mount collect Collect Diffraction Data (Rotate Crystal in X-ray Beam) mount->collect process Process Raw Data (Integration & Scaling) collect->process solve Solve Structure (Direct Methods / Patterson) process->solve refine Refine Atomic Model solve->refine validate Validate Final Structure refine->validate

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data contains the intensities of the reflections but lacks the crucial phase information. The "phase problem" is solved computationally using methods like Direct Methods.[5] This generates an initial electron density map. An atomic model is then built into this map and refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters to improve the fit between the calculated and observed diffraction data.[8]

The quality of the final model is assessed using several key metrics, which are essential for the trustworthiness of the structure.

Parameter Description Ideal Value
Resolution (Å) A measure of the level of detail in the electron density map. Lower values are better.< 1.0 Å
R1 The residual factor, representing the agreement between the observed and calculated structure factor amplitudes.< 5% for high-quality data
wR2 A weighted residual factor based on F², generally considered a more robust indicator of refinement quality.< 15%
Goodness-of-Fit (GooF) Should be close to 1.0, indicating that the model accurately fits the data.~1.0
Completeness (%) The percentage of all possible reflections that were measured.> 99%
Table 1: Key Crystallographic Data and Refinement Statistics. These parameters are crucial for validating the quality and reliability of a crystal structure determination.

A Comparative Perspective: Situating X-ray Crystallography Among Alternatives

While X-ray crystallography is unparalleled for solid-state structure determination, it is essential for researchers to understand its relationship with other analytical techniques. Each method provides a unique piece of the structural puzzle.

Technique Principle Sample Requirements Strengths Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice.A single, high-quality crystal (0.1-0.3 mm).Provides an unambiguous, high-resolution 3D structure, including absolute stereochemistry and intermolecular interactions.Crystal growth can be a significant bottleneck; the structure represents a static solid-state conformation, not necessarily the solution-state or biologically active conformation.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.Soluble compound with high purity (~5-10 mg).Provides detailed information about the structure in solution, including connectivity (COSY, HMBC) and dynamic processes. Crucial for confirming the structure synthesized.[13]Does not provide the precise bond lengths and angles of the solid state; structure determination for complex molecules can be challenging.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a microcrystalline powder.~20-50 mg of solid powder.Excellent for identifying crystalline phases, determining purity, and characterizing polymorphism.[11]Does not provide atomic-level 3D structural information; it is a fingerprinting technique.
Computational Modeling Uses theoretical chemistry principles to predict the lowest energy conformation of a molecule.An accurate 2D structure.Can predict likely conformations in different environments (gas, solvent) and can be used when crystals cannot be grown.It is a prediction, not an experimental observation. The accuracy is highly dependent on the level of theory used and must be validated by experimental data.
Table 2: Comparative Analysis of Key Structural Characterization Techniques for Indazole Derivatives.

Conclusion: An Indispensable Tool for Rational Design

For researchers in drug development, X-ray crystallography is not merely a characterization technique; it is a foundational tool for discovery. It provides the definitive structural evidence needed to confirm synthetic outcomes, understand structure-activity relationships (SAR), and guide the design of next-generation indazole derivatives with improved potency and selectivity. The journey from a synthesized powder to a refined crystal structure demands meticulous attention to detail, from ensuring absolute purity to patiently screening for the perfect crystal. However, the reward—an unambiguous, high-resolution view of the molecular world—is essential for advancing the frontiers of medicinal chemistry.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). ACS Omega. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. Retrieved from [Link]

  • WO2018097273A1 - Salts of indazole derivative and crystals thereof. (n.d.). Google Patents.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). Current Medicinal Chemistry. Retrieved from [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (n.d.). MDPI. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • CN103232443A - Indazole derivative crystal and its preparation method and use. (n.d.). Google Patents.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved from [Link]

  • Single-crystal X-ray diffraction analysis of compounds 1, 2, and 5. (n.d.). ResearchGate. Retrieved from [Link]

  • 239315 PDFs | Review articles in SINGLE CRYSTAL X-RAY DIFFRACTION. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. Retrieved from [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks. Retrieved from [Link]

  • Isolation, Characterization, and Single-Crystal X-ray Analysis of Lantabetulic Acid from Rhus alata: Insights into HSA and BSA Binding Interactions, with In-Silico Study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A review on x-ray crystallography and it's applications. (2024). The Pharma Innovation Journal. Retrieved from [Link]

Sources

A Definitive Guide to Validating the Structure of 5-bromo-6-fluoro-1-methyl-1H-indazole via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of advancing a project. Molecules like 5-bromo-6-fluoro-1-methyl-1H-indazole, with multiple substituents on a compact bicyclic core, present a significant analytical challenge. Positional isomerism is a constant concern, and simple one-dimensional (1D) NMR spectra (¹H and ¹³C) often lack the definitive correlations needed to assign the structure with absolute confidence.

This guide provides an in-depth, practical walkthrough of how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to overcome these challenges. We will not just outline the steps but delve into the causality behind the experimental choices, demonstrating how this powerful toolkit provides a self-validating system for structural elucidation.

The Analytical Challenge: Pinpointing Substituent Positions

The core task is to confirm the precise connectivity of the atoms in the target molecule. While mass spectrometry can confirm the molecular formula (C₈H₆BrFN₂), it cannot differentiate between the many possible isomers.

Key Structural Questions:

  • N-Methyl Position: Is the methyl group on the N1 or N2 position of the indazole ring? This profoundly impacts the molecule's electronic properties and steric profile.

  • Substituent Placement: Are the bromine and fluorine atoms definitively at the C5 and C6 positions, respectively?

  • Unambiguous Signal Assignment: Can every single ¹H and ¹³C signal be assigned to a specific atom in the structure?

Answering these questions requires mapping the covalent bonding network, a task for which 2D NMR is perfectly suited.

The 2D NMR Toolkit: A Multi-faceted Approach

2D NMR spectroscopy enhances spectral resolution by spreading signals across two frequency dimensions, revealing correlations between nuclei that are hidden in 1D spectra.[1][2] We will leverage three fundamental experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2] Its primary role is to establish which protons are neighbors, allowing us to build fragments of the molecule's proton network. For our target molecule, the absence of correlations will be as informative as their presence.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the definitive tool for linking a proton directly to the carbon to which it is attached (¹JCH).[3][4][5] This provides a direct and unambiguous correlation, dramatically simplifying the process of assigning ¹³C signals based on their known proton partners.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for skeletal mapping. HMBC reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[3][4] It allows us to connect the molecular fragments identified by COSY and HSQC and, crucially, to "see" correlations to non-protonated (quaternary) carbons, which are key landmarks for placing substituents.

Experimental Workflow and Protocols

A logical and systematic workflow is essential for efficient data acquisition and analysis. The process begins with basic 1D spectra and progresses to the more complex 2D experiments.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: 2D Correlation Spectroscopy cluster_2 Phase 3: Data Analysis & Validation P1 Sample Preparation (5-10 mg in 0.6 mL CDCl3) P2 1D ¹H NMR Acquisition P1->P2 P3 1D ¹³C{¹H} NMR Acquisition P2->P3 P4 HSQC Acquisition (¹JCH Correlations) P2->P4 Define ¹H Spectral Width P3->P4 Define ¹³C Spectral Width P5 HMBC Acquisition (ⁿJCH Correlations) P4->P5 P6 COSY Acquisition (ⁿJHH Correlations) P5->P6 P7 Assign ¹H-¹³C Pairs (via HSQC) P8 Assemble Carbon Skeleton (via HMBC) P7->P8 P9 Confirm Proton Neighbors (via COSY) P8->P9 P10 Final Structure Validation P9->P10

Caption: Overall workflow for 2D NMR structural validation.

Detailed Experimental Protocol

This protocol is a general guide for a modern high-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is often a good starting point for many organic molecules due to its solubilizing power and minimal signal overlap.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Initial 1D NMR Acquisition:

    • Acquire a standard 1D proton (¹H) spectrum. This is essential to determine the chemical shift range of all protons and to optimize the spectral width for subsequent 2D experiments.[6][7]

    • Acquire a proton-decoupled 1D carbon (¹³C) spectrum. This provides the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR Acquisition:

    • General Parameters: For all 2D experiments, use the spectral widths determined from the 1D spectra to ensure all signals are captured without aliasing (folding).

    • HSQC: Utilize a sensitivity-enhanced, phase-sensitive gradient-selected HSQC pulse program (e.g., hsqcetgpsi on Bruker systems).[7] Set the ¹JCH coupling constant for polarization transfer to an average value of 145 Hz, which is typical for aromatic and aliphatic C-H bonds.

    • HMBC: Employ a gradient-selected HMBC pulse program. The key parameter is the long-range coupling constant, which should be optimized for values between 7-10 Hz to observe typical ²JCH and ³JCH correlations.[4] Acquiring sufficient scans is crucial as HMBC signals are inherently less sensitive.

    • COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpprqf).[7] Ensure adequate digital resolution in both dimensions to resolve any potential fine coupling patterns.

Data Interpretation and Structural Proof

Here, we will walk through the analysis of hypothetical (but chemically realistic) NMR data to demonstrate the validation process. The numbering scheme for the indazole ring will be used for all assignments.

Numbered structure of this compound
Step 1: Analysis of 1D NMR and HSQC Data

The first step is to acquire the basic 1D spectra and the HSQC to link proton and carbon signals. An edited HSQC can further distinguish CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).[4]

Table 1: Hypothetical ¹H, ¹³C, and HSQC Correlation Data (in CDCl₃)

Atom No.¹H δ (ppm)¹³C δ (ppm)HSQC Correlation
N-CH₃4.10 (s, 3H)36.5Yes
H38.05 (s, 1H)134.2Yes
H47.82 (d, JHF=7.0 Hz, 1H)110.1Yes
H77.55 (d, JHF=9.5 Hz, 1H)98.5Yes
C3a-122.0-
C5-108.2 (d, JCF=4.0 Hz)-
C6-155.6 (d, JCF=250 Hz)-
C7a-141.5-

From this initial data, we can immediately pair every proton with its directly attached carbon. The singlet nature of the H3 proton signal and the N-CH₃ signal indicates they lack adjacent proton neighbors. The doublet splitting observed for H4 and H7 is characteristic of coupling to the fluorine atom, providing our first clue about the substituent arrangement. The very large coupling constant for C6 (JCF = 250 Hz) is a hallmark of a direct C-F bond.

G H_Me ¹H-Me 4.10 C_Me ¹³C-Me 36.5 H_Me->C_Me ¹JCH H3 ¹H3 8.05 C3 ¹³C3 134.2 H3->C3 ¹JCH H4 ¹H4 7.82 C4 ¹³C4 110.1 H4->C4 ¹JCH H7 ¹H7 7.55 C7 ¹³C7 98.5 H7->C7 ¹JCH

Caption: ¹H-¹³C one-bond correlations confirmed by HSQC.

Step 2: COSY Analysis - Probing Proton Neighbors

In this specific molecule, all protons (N-CH₃, H3, H4, H7) are separated by more than three bonds or by heteroatoms. Therefore, a COSY experiment is predicted to show no cross-peaks . This result is a crucial piece of evidence. It confirms that none of the protons are adjacent to one another, which is consistent with the proposed substitution pattern. The absence of data becomes a key validation point.

Step 3: HMBC Analysis - Assembling the Molecular Skeleton

The HMBC spectrum provides the final, definitive connections. By observing correlations from protons to carbons two and three bonds away, we can piece together the entire framework and confirm the placement of all substituents.

Table 2: Key Hypothetical HMBC Correlations

Proton (δ ppm)Correlates to ¹³C (δ ppm)Correlation TypeStructural Information
N-CH₃ (4.10)141.5 (C7a)³JCHConfirms methyl is on N1
134.2 (C3)³JCHConfirms methyl is on N1
H3 (8.05)141.5 (C7a)²JCHLinks pyrazole and benzene rings
122.0 (C3a)²JCHLinks pyrazole and benzene rings
H4 (7.82)155.6 (C6)²JCHPlaces H4 next to C6 (F-substituted)
122.0 (C3a)²JCHConfirms H4 position
108.2 (C5)²JCHPlaces H4 next to C5 (Br-substituted)
H7 (7.55)141.5 (C7a)²JCHConfirms H7 position
108.2 (C5)²JCHPlaces H7 next to C5 (Br-substituted)
155.6 (C6)³JCHPlaces H7 adjacent to C6 (F-substituted)

Interpretation of HMBC Data:

  • N-Methyl Position: The N-CH₃ protons at 4.10 ppm show clear correlations to both C3 and the bridgehead carbon C7a. This is only possible if the methyl group is attached to N1. If it were on N2, it would show correlations to C3 and C3a. This single piece of evidence definitively establishes the N1-methylation.

  • Ring Fusion: The proton at H3 (8.05 ppm) correlates to both bridgehead carbons, C3a and C7a, confirming the fusion of the pyrazole and benzene rings.

  • Substituent Placement: The correlations from H4 and H7 are the final key. H4 shows strong two-bond correlations to the fluorine-bearing C6 (δ 155.6) and the bromine-bearing C5 (δ 108.2). Similarly, H7 shows correlations to C5 and C6. This network of correlations creates an undeniable map of the benzene ring, confirming the 5-bromo and 6-fluoro substitution pattern.

G A N-CH₃ (¹H) E C3 (¹³C) A->E ³J I C7a (¹³C) A->I ³J B H3 (¹H) F C3a (¹³C) B->F ²J B->I ²J C H4 (¹H) C->F ²J G C5-Br (¹³C) C->G ²J H C6-F (¹³C) C->H ²J D H7 (¹H) D->G ²J D->H ³J

Sources

The Strategic Advantage of Halogenation: A Comparative Analysis of 5-bromo-6-fluoro-1-methyl-1H-indazole and its Non-halogenated Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous clinically successful drugs, particularly in oncology.[1][2] The strategic modification of this core through halogenation is a key tool for optimizing drug-like properties. This guide provides an in-depth technical comparison between a di-halogenated indazole derivative, 5-bromo-6-fluoro-1-methyl-1H-indazole , and its non-halogenated counterpart, 1-methyl-1H-indazole . We will explore how the introduction of bromine and fluorine atoms impacts physicochemical properties, synthetic accessibility, and ultimately, the biological activity and metabolic stability of resulting drug candidates, supported by experimental data.

Physicochemical Properties: The Impact of Halogenation on Lipophilicity and Acidity

The introduction of halogens to a molecule can significantly alter its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.[3][4] A key parameter in drug design is lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), which influences a drug's absorption, distribution, metabolism, and excretion (ADME).

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)Predicted pKa
1-methyl-1H-indazoleC₈H₈N₂132.16[5]2.1[5]~1.1 (for protonated form)[1]
This compoundC₈H₆BrFN₂229.052.4-0.38 (predicted for 5-bromo-4-fluoro-1-methyl-1H-indazole)

Table 1: Comparison of Physicochemical Properties.

As illustrated in Table 1, the addition of bromine and fluorine to the 1-methyl-1H-indazole core increases both the molecular weight and the calculated LogP. The increase in lipophilicity is a common consequence of introducing halogens, which can enhance membrane permeability and target engagement within hydrophobic pockets of proteins.[3] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

The predicted pKa value for a closely related brominated and fluorinated indazole suggests a significant decrease in basicity compared to the non-halogenated scaffold. The strong electron-withdrawing nature of the halogens reduces the electron density on the pyrazole ring, making it less likely to be protonated. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility and ability to interact with its biological target.

Synthesis and Functionalization: A Comparative Overview

The synthetic accessibility of a building block is a crucial consideration in drug development. Both 1-methyl-1H-indazole and its halogenated derivatives can be synthesized through various established methods.

Synthesis of 1-methyl-1H-indazole

A common route to 1H-indazoles involves the cyclization of o-toluidine derivatives.[6] The methylation of the indazole nitrogen can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.

A generalized synthetic route to 1-methyl-1H-indazole.
Synthesis of this compound

The synthesis of halogenated indazoles often starts from appropriately substituted anilines. For instance, 5-bromo-4-fluoro-1H-indazole can be synthesized from 3-fluoro-2-methylaniline in a three-step process involving bromination, ring closure, and deprotection.[7] Subsequent methylation would yield the desired product.

A plausible synthetic pathway to this compound.

While the synthesis of the non-halogenated precursor is generally more straightforward, the halogenated analog offers distinct advantages for further functionalization. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of a broader chemical space.

Impact on Biological Activity: A Focus on Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[8][9] The introduction of halogens can significantly influence the binding affinity and selectivity of these inhibitors.

Kinase TargetPrecursorResulting InhibitorIC₅₀ (nM)Reference
PLK4Indazole derivativeC05< 0.1[8][10]
ALK/ROS15-(3,5-difluorobenzyl)-1H-indazoleX4512 (ALK), 766 (ROS1)[11]
Pim Kinase3-(pyrazin-2-yl)-1H-indazole13oPotent inhibition[12]
ASK11H-indazole derivativeCompound 15Potent inhibition[13]

Table 2: Biological Activity of Kinase Inhibitors Derived from Indazole Scaffolds.

As evidenced by the data in Table 2, both halogenated and non-halogenated indazole precursors can lead to highly potent kinase inhibitors. The strategic placement of halogens can lead to beneficial interactions within the ATP-binding pocket of the kinase. For instance, fluorine atoms can form favorable interactions with backbone amides, while the larger bromine atom can occupy hydrophobic pockets and serve as a point for further chemical modification.

The following workflow illustrates the typical process of developing and evaluating kinase inhibitors derived from these precursors.

Kinase_Inhibitor_Development_Workflow cluster_precursors Precursor Selection cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization NonHalogenated 1-methyl-1H-indazole Synthesis Parallel Synthesis of Derivatives NonHalogenated->Synthesis Halogenated This compound Halogenated->Synthesis KinaseAssay In vitro Kinase Assays (IC₅₀) Synthesis->KinaseAssay CellAssay Cell-based Proliferation Assays KinaseAssay->CellAssay WesternBlot Target Engagement (Western Blot) CellAssay->WesternBlot SAR Structure-Activity Relationship (SAR) Studies WesternBlot->SAR ADME ADME/Tox Profiling SAR->ADME ADME->Synthesis Iterative Optimization

Workflow for the development and evaluation of indazole-based kinase inhibitors.

Metabolic Stability: The Halogen Advantage

A significant challenge in drug development is achieving adequate metabolic stability to ensure a sufficient half-life and therapeutic exposure. Halogenation, particularly fluorination, is a widely employed strategy to block sites of metabolic oxidation.[14] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, and the electron-withdrawing nature of halogens can deactivate adjacent sites prone to metabolism.

Studies on various heterocyclic scaffolds have demonstrated that the introduction of fluorine or chlorine can significantly increase the metabolic half-life of a compound in human liver microsomes.[15][16] For instance, in a study of indole-based androgen receptor antagonists, halogenated derivatives showed significantly improved metabolic stability compared to the non-halogenated parent compound.[15] While direct comparative data for this compound and 1-methyl-1H-indazole is not available, the general principles of metabolic stabilization through halogenation are well-established and highly applicable.

Conclusion

The comparison between this compound and 1-methyl-1H-indazole highlights the profound impact of halogenation in medicinal chemistry. The introduction of bromine and fluorine atoms provides a powerful tool to modulate key drug-like properties:

  • Physicochemical Properties: Halogenation increases lipophilicity and decreases basicity, which can be leveraged to optimize ADME properties and target engagement.

  • Synthetic Versatility: The presence of a bromine atom in the halogenated precursor offers a valuable handle for further chemical modifications through cross-coupling reactions, expanding the accessible chemical space.

  • Biological Activity: Strategic halogenation can enhance binding affinity and selectivity for the target protein, leading to more potent and targeted therapies.

  • Metabolic Stability: Halogens can effectively block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.

While the non-halogenated 1-methyl-1H-indazole remains a valuable and synthetically accessible building block, the di-halogenated analog, this compound, offers a more sophisticated and versatile platform for the design and optimization of next-generation therapeutics. The ability to fine-tune multiple parameters simultaneously makes it a superior choice for tackling complex drug discovery challenges, particularly in the competitive field of kinase inhibitor development.

References

  • Crystal structure of 1-methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • 1-Methyl-1H-indazole. PubChem. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine-based inhibitors of transforming growth factor-β activated kinase 1 (TAK1). RSC Medicinal Chemistry. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). European Journal of Medicinal Chemistry. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Journal of Molecular Structure: THEOCHEM. [Link]

  • INDAZOLE. Organic Syntheses. [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry. [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • This compound. AiPharma. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry A. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Journal of Analytical Toxicology. [Link]

  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. European Journal of Medicinal Chemistry. [Link]

  • 1-methyl-1H-indazole-3-carboxamide. PubChem. [Link]

  • Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. Pharmacological Reports. [Link]

  • X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. Royal Society of Chemistry. [Link]

  • 5-Bromo-6-fluoro-1H-indazole. PubChem. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Highlights on U.S. FDA-approved halogen-containing drugs in 2024. European Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-bromo-6-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and organic synthesis, handling novel compounds like 5-bromo-6-fluoro-1-methyl-1H-indazole (CAS No. 1185767-06-9) demands a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in regulatory standards and field-proven best practices. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting the "cradle-to-grave" responsibility mandated for hazardous waste generators.[1]

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent hazards of a chemical is the first step in managing its lifecycle safely. This compound is a halogenated heterocyclic compound for which the chemical, physical, and toxicological properties have not been thoroughly investigated. This lack of comprehensive data necessitates treating the substance with a high degree of caution, adhering to the principle of assuming a significant hazard profile.

Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the primary hazards include:

  • Respiratory Irritation: Inhalation may cause respiratory irritation.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2]

  • Harmful if Swallowed: Oral ingestion may be harmful.[2]

The presence of bromine and fluorine atoms in the molecule is significant. Halogenated organic compounds require specific disposal methods because their combustion can produce toxic and corrosive byproducts like hydrogen bromide (HBr) and hydrogen fluoride (HF). Therefore, standard disposal routes are inappropriate and potentially dangerous.

Summary of Key Chemical and Hazard Data
PropertyValueSource
CAS Number 1185767-06-9[3]
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
Physical Form Solid[4]
GHS Hazard Statements H302, H315, H319, H335 (Based on similar compounds)[2]
GHS Signal Word Warning
GHS Pictograms GHS07 (Exclamation Mark)

Part 2: Regulatory Framework for Laboratory Waste

In the United States, the disposal of laboratory chemical waste is governed by two primary federal agencies:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from its generation to its final disposal.[1][5][6] Laboratories are considered hazardous waste generators and must comply with regulations for waste identification, segregation, storage, and disposal through licensed facilities.[7][8]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for the safe handling and disposal of hazardous chemicals, ensuring employee safety and training.[9][10]

Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into specific, actionable protocols for your laboratory. Always consult your institution's CHP and EHS guidelines before proceeding with any waste disposal.

Part 3: Step-by-Step Disposal Protocol

The recommended disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize the resulting acidic gases. This process must be handled by a licensed professional waste disposal service.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in the laboratory. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[6][11]

  • Action: Designate a specific waste container for "Halogenated Organic Solids." this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, must be placed in this container.

  • Causality: Halogenated waste must be kept separate from non-halogenated organic waste.[12][13] Incineration requirements and costs differ significantly. Mixing them increases the volume of waste that requires specialized, high-cost treatment.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.[2]

  • Action: Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check your lab's specific guidance), and safety glasses or goggles.[2] If there is a risk of generating dust, work within a chemical fume hood.[14]

  • Causality: This compound is an irritant, and its toxicological properties are not fully known. PPE provides the primary barrier against accidental skin/eye contact and inhalation.

Step 3: Container Selection and Labeling

The waste container must be appropriate for the waste type and clearly labeled for safety and compliance.[7][11]

  • Action: Use a solid, leak-proof container with a secure, tight-fitting lid that is chemically compatible with the waste. Label the container clearly with the words "Hazardous Waste: Halogenated Organic Solids." List the full chemical name: "this compound" and any other halogenated compounds included.[12]

  • Causality: Proper labeling prevents accidental mixing of chemicals and provides essential information for EHS personnel and the final disposal facility, ensuring it is handled correctly throughout the disposal chain. The container must be kept closed except when adding waste to prevent the release of vapors.[12]

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being moved to a central storage facility.[7]

  • Action: Store the sealed and labeled waste container in a designated, secondary containment bin within your laboratory's SAA. This area should be away from heat sources and incompatible chemicals.[11]

  • Causality: The SAA is an EPA-regulated concept that allows for the safe accumulation of waste at or near the point of generation.[7] Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill.

Step 5: Arranging for Professional Disposal

Laboratory personnel should not attempt to dispose of this chemical directly.

  • Action: Follow your institution's established procedure for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection of the full waste container.

  • Causality: The EPA mandates that hazardous waste be transported by registered haulers to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][8] Your EHS office manages this entire process, ensuring full compliance with "cradle-to-grave" tracking via the hazardous waste manifest system.[7][8] The designated disposal method is incineration, which effectively destroys the organic molecule and scrubs harmful byproducts.[15]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_storage Accumulation & Disposal start Generate Waste (Unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Is it a Halogenated Organic Solid? ppe->characterize yes_node YES characterize->yes_node container Place in designated 'Halogenated Organic Solids' container yes_node->container label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name(s) container->label_container store Store sealed container in Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Pickup (Follow institutional protocol) store->contact_ehs end Waste transferred to licensed disposal facility for incineration contact_ehs->end

Caption: Disposal workflow for this compound.

Part 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself: Do not attempt to clean a significant spill without appropriate training and PPE, including respiratory protection.

  • Contain the Spill: For a small spill of solid material, carefully sweep it up without creating dust and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and consult a physician, bringing the SDS with you.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

By adhering to this structured disposal protocol, researchers can ensure that their work with this compound is conducted with the highest standards of safety, integrity, and environmental responsibility.

References

  • MSDS of this compound.[Source Not Available Online].
  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • 5-Bromo-6-fluoro-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Bromination safety. YouTube. [Link]

  • Bromine Safety & Standard Operating Procedures.[Source Not Available Online].
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual.[Source Not Available Online].
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • 6-Bromo-5-fluoro-1-methyl-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).[Source Not Available Online]. A factsheet providing examples of halogenated vs.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-bromo-6-fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven protocols for the safe handling and disposal of 5-bromo-6-fluoro-1-methyl-1H-indazole, a halogenated indazole derivative. The core principle of this guidance is proactive risk mitigation, especially vital when, as in this case, the full toxicological profile of a compound has not been exhaustively determined.

Foundational Hazard Assessment

Before any handling operation, a thorough understanding of the potential hazards is critical. This compound (CAS No. 1185767-06-9) is a solid organic compound whose chemical, physical, and toxicological properties are not yet fully understood. However, based on its structure and available data for analogous compounds, we must operate under the assumption of the following hazards:

  • Respiratory Irritation : The Safety Data Sheet (SDS) indicates that inhalation may cause respiratory irritation. A structurally similar compound, 5-Bromo-4-fluoro-1-methyl-1H-indazole, is also classified as causing respiratory tract irritation[1].

  • Skin and Eye Irritation : Data for related compounds suggest a risk of skin irritation and serious eye damage/irritation[1]. Direct contact must be avoided.

  • Acute Toxicity : While no specific data is available for this compound, a related indazole is classified for acute oral toxicity[1]. Ingestion must be prevented.

  • Unknown Long-Term Effects : The absence of comprehensive toxicological data, including carcinogenicity and reproductive toxicity, necessitates handling it as a substance with potential for unknown chronic effects.

Given these known and potential hazards, a stringent Personal Protective Equipment (PPE) protocol is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Chemical Splash Goggles & Face Shield2 pairs of Nitrile Gloves (or Neoprene)Flame-Resistant Lab Coat (fully buttoned), Long Pants, Closed-toe ShoesNIOSH-approved N95 Respirator (minimum) or Full-face Air Purifying Respirator
Solution Preparation/Reaction Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant Lab Coat (fully buttoned), Long Pants, Closed-toe ShoesWork within a certified Chemical Fume Hood
Post-Reaction Workup Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant Lab Coat (fully buttoned), Long Pants, Closed-toe ShoesWork within a certified Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatFull-face Air Purifying Respirator with appropriate cartridges
Causality Behind PPE Choices:
  • Eye and Face Protection : Safety glasses are insufficient. Chemical splash goggles are mandatory to protect against splashes and fine particulates[1][2]. A face shield should be worn over goggles during procedures with a higher risk of splashes or dust generation, such as weighing and transfers outside of a glove box[1][3].

  • Hand Protection : Nitrile gloves provide good protection against incidental splashes of a wide range of organic compounds[2][4]. Double-gloving is recommended during weighing and transfer to allow for the immediate removal of a potentially contaminated outer glove without exposing the skin. For prolonged contact or immersion, consult a glove manufacturer's resistance guide.

  • Body Protection : A flame-resistant lab coat protects against splashes and prevents the contamination of personal clothing[3]. Ensure the coat is fully buttoned and fits properly.

  • Respiratory Protection : Due to the risk of respiratory irritation and the unknown inhalation toxicity, all handling of the solid compound must be performed in a manner that prevents dust generation. This is best achieved within a certified chemical fume hood[5]. If a fume hood is not feasible for a specific task like weighing, a NIOSH-approved respirator is required[6].

Operational Plan: A Step-by-Step Handling Protocol

This workflow ensures that safety is integrated into every step of the experimental process.

G cluster_prep 1. Pre-Operation cluster_handling 2. Handling Procedure cluster_post 3. Post-Operation prep1 Verify Chemical Fume Hood is certified and functioning prep2 Assemble and inspect all required PPE prep1->prep2 prep3 Designate and prepare work area; locate emergency equipment prep2->prep3 h1 Don all required PPE (gloves last) prep3->h1 h2 Transfer required amount of compound to a tared container INSIDE the fume hood h1->h2 h3 Carefully close primary container and decontaminate exterior h2->h3 h4 Proceed with dissolution or reaction within the fume hood h3->h4 p1 Decontaminate all equipment and work surfaces h4->p1 p2 Segregate and label all waste streams (see Disposal Plan) p1->p2 p3 Remove PPE in the correct order (gloves first) p2->p3 p4 Wash hands thoroughly with soap and water p3->p4

Caption: Step-by-step workflow for safely handling this compound.

Emergency & Spill Response

Immediate and correct action is crucial in an emergency.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1].

  • Small Spill (Solid) : Wearing appropriate PPE, carefully sweep or scoop up the material without creating dust. Place it into a suitable, closed, and labeled container for disposal[1]. Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spill : Evacuate the area and contact your institution's Environmental Health and Safety (EHRS) department immediately[7].

Waste Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can harm the environment and violate regulations.

Core Principle : Halogenated and non-halogenated organic waste streams must never be mixed[8][9]. Mixing them significantly increases disposal costs and complexity[7][9].

G cluster_waste Waste Segregation & Disposal start Generate Waste q1 Is the waste halogenated? (Contains F, Cl, Br, I) start->q1 cont_halo Collect in designated, 'HALOGENATED ORGANIC WASTE' container q1->cont_halo Yes cont_nonhalo Collect in designated, 'NON-HALOGENATED ORGANIC WASTE' container q1->cont_nonhalo No labeling Label container with full chemical names and quantities cont_halo->labeling cont_nonhalo->labeling storage Store container closed, in secondary containment, in a designated Satellite Accumulation Area labeling->storage disposal Arrange for pickup by licensed professional waste disposal service storage->disposal

Caption: Decision workflow for the proper segregation and disposal of laboratory waste.

Disposal Protocol:

  • Segregation : All waste containing this compound, including contaminated solvents, reaction mixtures, and contaminated consumables (e.g., gloves, weighing paper), must be placed in a designated "Halogenated Organic Waste" container[5][10].

  • Container : Use a compatible container that is in good condition and has a tight-sealing screw cap[7][8].

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including percentages or volumes[7][10]. Do not use abbreviations[8].

  • Storage : Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within secondary containment[7].

  • Disposal : The final disposal method for this material is typically through a chemical incinerator equipped with an afterburner and scrubber. This must be handled by a licensed professional waste disposal company arranged through your institution's EHRS office.

By adhering to these rigorous safety and disposal protocols, you ensure a safe laboratory environment and maintain compliance, allowing you to focus on advancing your critical research.

References

  • MSDS of this compound. Combi-Blocks.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories.
  • Hazardous Waste Segreg
  • Organic Solvents. Cornell University, Environmental Health and Safety.
  • Safety Data Sheet for 5-Bromo-4-fluoro-1-methyl-1H-indazole. Aaron Chemicals LLC.
  • Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety.
  • 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety D
  • Lab Safety Equipment & PPE. ChemTalk.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-fluoro-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-bromo-6-fluoro-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.